molecular formula C21H28N4O3S B8144282 N-Biotinyl-5-methoxytryptamine

N-Biotinyl-5-methoxytryptamine

Cat. No.: B8144282
M. Wt: 416.5 g/mol
InChI Key: CRHIAKHTGHVRKZ-QWFCFKBJSA-N
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Description

N-Biotinyl-5-methoxytryptamine is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-28-14-6-7-16-15(10-14)13(11-23-16)8-9-22-19(26)5-3-2-4-18-20-17(12-29-18)24-21(27)25-20/h6-7,10-11,17-18,20,23H,2-5,8-9,12H2,1H3,(H,22,26)(H2,24,25,27)/t17-,18-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHIAKHTGHVRKZ-QWFCFKBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of N-Biotinyl-5-methoxytryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Biotinyl-5-methoxytryptamine. This biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070) is a valuable molecular probe for studying the serotonin (B10506) system, including receptor binding, localization, and signaling pathways. This document outlines a detailed synthetic protocol, methods for characterization, and a summary of the relevant biological context for its application in neuroscience and drug discovery.

Introduction

5-Methoxytryptamine (5-MT), a derivative of serotonin, is a naturally occurring compound that exhibits high affinity for various serotonin (5-HT) receptors.[1][2] Its role as a potent agonist at several 5-HT receptor subtypes makes it a significant molecule in neuropharmacological research.[1] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular biology for labeling and detection. The high-affinity interaction between biotin and streptavidin/avidin allows for the sensitive and specific detection and isolation of biotinylated molecules and their binding partners.

This compound is designed as a chemical probe to leverage the pharmacological properties of 5-MT and the detection capabilities of the biotin-streptavidin system. This allows for the investigation of 5-HT receptor distribution, trafficking, and interaction with other proteins. This guide details a feasible synthetic route and the expected analytical characterization of the final compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of the primary amine of 5-methoxytryptamine with an activated biotin derivative. A common and effective method involves the use of a biotin N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amine under mild conditions to form a stable amide bond.

Proposed Synthetic Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Biotin_NHS Biotin-NHS Ester Coupling Amide Coupling Biotin_NHS->Coupling Five_MT 5-Methoxytryptamine Five_MT->Coupling Product This compound Coupling->Product Byproduct N-Hydroxysuccinimide Coupling->Byproduct

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

  • 5-Methoxytryptamine (CAS: 608-07-1)

  • Biotin N-hydroxysuccinimide ester (Biotin-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF. To this solution, add triethylamine or DIPEA (1.2 equivalents) to act as a base.

  • Addition of Biotin-NHS: In a separate container, dissolve Biotin-NHS (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the 5-methoxytryptamine solution at room temperature with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane (B109758):methanol (B129727), 9:1 v/v).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the expected characterization data based on the structures of the starting materials.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial technique to confirm the molecular weight of the synthesized compound.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
5-MethoxytryptamineC₁₁H₁₄N₂O190.1106191.1179
BiotinC₁₀H₁₆N₂O₃S244.0882245.0955
This compound C₂₁H₂₈N₄O₄S 448.1831 449.1904
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The following tables summarize the known chemical shifts for the starting materials and the expected shifts for the product.

¹H NMR Data (Expected for this compound in a suitable deuterated solvent like DMSO-d₆):

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Indole N-H~10.8s
Indole ring protons6.7 - 7.5m
Methoxy (-OCH₃) protons~3.8s
Ethyl chain protons (-CH₂CH₂-)2.8 - 3.4m
Biotin amide N-H protons~6.3, ~6.4s
Biotin ureido protons~4.1, ~4.3m
Biotin valeric acid chain protons1.2 - 2.8m

¹³C NMR Data (Expected for this compound in a suitable deuterated solvent like DMSO-d₆):

Carbon AssignmentExpected Chemical Shift (ppm)
Biotin carbonyl (amide)~172
Biotin carbonyl (ureido)~162
Indole ring carbons100 - 153
Methoxy (-OCH₃) carbon~55
Biotin carbons25 - 61
Ethyl chain carbons~25, ~40

Biological Activity and Signaling Pathway

This compound is expected to retain the pharmacological activity of its parent compound, 5-methoxytryptamine, which is a potent agonist at several serotonin receptors, particularly the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1] Many of these are G-protein coupled receptors (GPCRs). The biotin tag allows for the study of these receptor-ligand interactions.

Proposed Experimental Workflow for Receptor Binding Studies

Receptor Binding Workflow cluster_steps Experimental Steps step1 Incubate cells expressing 5-HT receptor with this compound step2 Lyse cells and add streptavidin-coated beads step1->step2 step3 Pull-down of biotinylated ligand-receptor complex step2->step3 step4 Wash and elute bound proteins step3->step4 step5 Analyze by Western Blot or Mass Spectrometry step4->step5

Caption: Workflow for studying receptor binding.

General Serotonin Receptor Signaling Pathway (Gq-coupled)

Many serotonin receptors, such as the 5-HT₂ subfamily, are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Serotonin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response Ligand This compound Ligand->Receptor

Caption: A generalized Gq-coupled 5-HT receptor signaling pathway.

Conclusion

This compound is a valuable tool for researchers in neuroscience and pharmacology. The synthetic protocol provided in this guide is based on well-established chemical principles and should be readily adaptable in a standard laboratory setting. The characterization data provided will aid in the confirmation of the synthesized product. The use of this biotinylated probe in conjunction with modern analytical techniques will facilitate a deeper understanding of the serotonin system and aid in the development of novel therapeutics targeting this important neurotransmitter system.

References

N-Biotinyl-5-methoxytryptamine: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a fascinating molecule that merges the structural features of biotin (B1667282), an essential B vitamin, with 5-methoxytryptamine (B125070), a close structural analog of the neurohormone melatonin (B1676174). This unique combination suggests a range of potential biological activities and applications in biochemical research. As a biotinylated derivative, this compound can serve as a valuable tool for probing and isolating potential cellular targets of 5-methoxytryptamine and, by extension, melatonin. The biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, enabling a variety of detection and purification techniques.

This technical guide provides a comprehensive overview of the hypothesized biological activities of this compound, drawing parallels with the well-established functions of melatonin and its analogs. It also outlines detailed experimental protocols to facilitate further investigation into its pharmacological profile and offers visualizations of potential signaling pathways and experimental workflows.

Hypothesized Biological Activities and Data Presentation

Given its structural similarity to melatonin, this compound is predicted to interact with melatonin receptors, namely MT1 and MT2. These G protein-coupled receptors are implicated in a myriad of physiological processes, including the regulation of circadian rhythms, antioxidant defense, and cell proliferation.[1][2] The biological effects of melatonin are diverse, ranging from antioxidant and immunomodulatory properties to anti-proliferative and pro-apoptotic signals in cancer cells.[3] Consequently, this compound may exhibit similar activities.

The following table summarizes the potential biological activities of this compound and the key quantitative parameters for their assessment.

Potential Biological Activity Potential Target Key Quantitative Parameters Significance
Melatonin Receptor Binding MT1 and MT2 ReceptorsKi (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration)Determines the affinity and selectivity of the compound for melatonin receptors.
Receptor-Mediated Signaling Gαi/o, Gαq/11 subunitsEC50 (Half-maximal Effective Concentration), Emax (Maximum Effect)Characterizes the functional activity of the compound as an agonist or antagonist.
Antioxidant Activity Reactive Oxygen Species (ROS)ORAC (Oxygen Radical Absorbance Capacity) Value, EC50 in cellular antioxidant assaysMeasures the capacity to neutralize free radicals and protect cells from oxidative stress.
Anti-proliferative Effects Cancer Cell Lines (e.g., melanoma, breast cancer)GI50 (Half-maximal Growth Inhibition), IC50 for viability reductionEvaluates the potential of the compound to inhibit cancer cell growth.[3]
Pro-apoptotic Activity Cancer Cell LinesPercentage of apoptotic cells, Caspase-3/7 activity levelsAssesses the ability of the compound to induce programmed cell death in cancer cells.[3]

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the interaction of this compound with melatonin receptors.

Melatonin Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for other melatonin analogs and is designed to determine the binding affinity of this compound for MT1 and MT2 receptors.[2]

Objective: To determine the inhibition constant (Ki) of this compound for the MT1 and MT2 melatonin receptors.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]-iodomelatonin (Radioligand).

  • This compound (Test Compound).

  • Melatonin (Reference Compound).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing either MT1 or MT2 receptors on ice. Homogenize the membranes in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding Buffer.

    • A fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., at its Kd concentration).

    • Increasing concentrations of this compound (e.g., from 1 pM to 100 µM).

    • For non-specific binding control wells, add a high concentration of unlabeled melatonin (e.g., 10 µM).

    • For total binding control wells, add only the radioligand and buffer.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for this compound and a typical experimental workflow for its characterization.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MT1_MT2 MT1/MT2 Receptor G_protein Gαi/o MT1_MT2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation N_Biotinyl_5_methoxytryptamine This compound N_Biotinyl_5_methoxytryptamine->MT1_MT2 Experimental_Workflow start Start: Characterization of this compound receptor_binding Melatonin Receptor Binding Assays (MT1 & MT2) start->receptor_binding functional_assays Functional Assays (e.g., cAMP measurement) receptor_binding->functional_assays cellular_assays Cellular Assays (Antioxidant, Anti-proliferative) functional_assays->cellular_assays data_analysis Data Analysis and Interpretation cellular_assays->data_analysis conclusion Conclusion on Biological Activity Profile data_analysis->conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the inferred mechanism of action of N-Biotinyl-5-methoxytryptamine. Due to the limited direct research on this specific biotinylated compound, this document extrapolates its function based on the well-established pharmacology of its parent compound, 5-methoxytryptamine (B125070) (5-MT), and the common utility of biotinylation in molecular probing. It is hypothesized that this compound functions as a high-affinity probe for serotonin (B10506) receptors, particularly the 5-HT2 receptor family, rather than as a therapeutic agent itself. This guide details the serotonergic activity of 5-MT, presents relevant quantitative data, outlines applicable experimental protocols, and visualizes key pathways and workflows to support its potential application in research and drug discovery.

Introduction: The Role of Biotinylated Probes in Pharmacology

Biotinylation is a crucial technique in modern pharmacology and molecular biology, involving the covalent attachment of a biotin (B1667282) molecule to a compound of interest. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly specific and sensitive detection and isolation of target molecules.[1] Biotinylated ligands, such as the theoretical this compound, are designed as molecular probes to study receptor-ligand interactions, quantify binding events, and visualize receptor distribution in various experimental setups.[1][2]

Core Mechanism of Action: Extrapolation from 5-Methoxytryptamine (5-MT)

The pharmacological activity of this compound is predicted to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a naturally occurring tryptamine (B22526) derivative, structurally related to serotonin and melatonin (B1676174), and is found in low levels in the pineal gland.[3]

Primary Target: Serotonin Receptors

5-MT is a potent and non-selective agonist for several serotonin (5-HT) receptors, with particularly high efficacy at the 5-HT2 receptor family.[3] Serotonin receptors are a group of G protein-coupled receptors (with the exception of 5-HT3) that mediate a wide range of physiological and neurological processes, including mood, cognition, and sleep.[4] The N-benzyl substitution on similar tryptamines has been shown to increase affinity for 5-HT2 receptors, suggesting the N-biotinyl group may similarly influence binding.[5]

Signaling Pathways

The activation of 5-HT2A receptors, a key target of 5-MT, initiates an intracellular signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes N_Biotinyl_5_MT This compound (Hypothesized Ligand) N_Biotinyl_5_MT->5HT2A_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Hypothesized 5-HT2A Receptor Gq Signaling Pathway for this compound.
Melatonin Receptor Interaction

In contrast to its structural relative, melatonin (N-acetyl-5-methoxytryptamine), 5-MT has no direct affinity for melatonin receptors.[3] However, 5-MT can be endogenously converted to melatonin, which then acts as a melatonin receptor agonist.[3] It is unlikely that the N-biotinyl group would facilitate this conversion.

Other Potential Actions

5-MT also exhibits antioxidant properties and can interact with DNA.[6] A recent study demonstrated that 5-MT has cholinesterase inhibitory activity.[6]

Quantitative Data for 5-Methoxytryptamine

The following tables summarize the known quantitative data for the parent compound, 5-methoxytryptamine. This data provides a baseline for the expected binding affinities and functional potencies of a biotinylated derivative.

Table 1: Receptor Binding Affinities and Functional Potencies of 5-Methoxytryptamine

Receptor/TargetAssay TypeValueSpeciesReference
5-HT2AEC500.503 nMHuman[3]
5-HT2BSelectivity vs 5-HT2A25-fold higher-[3]
5-HT2CSelectivity vs 5-HT2A400-fold higher-[3]

Table 2: Cholinesterase Inhibition by 5-Methoxytryptamine

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)17.48 ± 0.0785[6]
Butyrylcholinesterase (BChE)22.48 ± 1.58[6]

Experimental Protocols

The following protocols are standard methods used to characterize ligands for serotonin receptors and would be appropriate for investigating the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the human 5-HT receptor of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled competitor ligand (this compound).

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the Ki (inhibitory constant).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A.

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • Add varying concentrations of the agonist (this compound) to the wells.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the increase in fluorescence, which corresponds to the increase in intracellular calcium.

    • Plot the dose-response curve and determine the EC50 (half-maximal effective concentration).

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_binding Binding Assays cluster_functional Functional Assays cluster_visualization Visualization (using Biotin tag) Synthesize Synthesize N-Biotinyl- 5-methoxytryptamine Characterize Characterize Structure (NMR, MS) Synthesize->Characterize Radioligand_Assay Radioligand Binding Assay Characterize->Radioligand_Assay Ca_Mobilization Calcium Mobilization Assay Characterize->Ca_Mobilization Cell_Incubation Incubate Cells/Tissue with Probe Characterize->Cell_Incubation Determine_Ki Determine Ki at 5-HT Receptors Radioligand_Assay->Determine_Ki Determine_EC50 Determine EC50 at 5-HT2 Receptors Ca_Mobilization->Determine_EC50 Streptavidin_Conjugate Add Fluorescently Labeled Streptavidin Cell_Incubation->Streptavidin_Conjugate Microscopy Visualize Receptor Distribution (Microscopy) Streptavidin_Conjugate->Microscopy

Proposed Experimental Workflow for Characterizing this compound.

Biosynthesis of the Parent Compound: 5-Methoxytryptamine

5-MT can be synthesized in the body through two primary pathways, both originating from serotonin.

Biosynthesis_Pathway Serotonin Serotonin 5_MT 5-Methoxytryptamine Serotonin->5_MT O-methylation N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin N-acetylation Melatonin Melatonin N_Acetylserotonin->Melatonin O-methylation Melatonin->5_MT N-deacetylation HIOMT HIOMT/ASMT HIOMT->Serotonin HIOMT->N_Acetylserotonin AANAT AANAT AANAT->Serotonin Deacetylase N-Deacetylase Deacetylase->Melatonin

Biosynthetic Pathways of 5-Methoxytryptamine.

An alternative pathway for melatonin synthesis involves the O-methylation of serotonin to 5-MT, followed by N-acetylation to melatonin.[7][8]

Conclusion

While direct experimental data on this compound is not currently available in the public domain, its mechanism of action can be confidently inferred. It is proposed to act as a high-affinity agonist at serotonin receptors, mirroring the pharmacology of 5-methoxytryptamine, with the biotin moiety serving as a powerful tool for detection and isolation in research settings. This guide provides the foundational knowledge, quantitative data of the parent compound, and experimental frameworks necessary for researchers to synthesize and utilize this compound as a specific probe to further elucidate the complex roles of the serotonergic system in health and disease.

References

In Vivo Stability of N-Biotinyl-5-methoxytryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vivo stability of N-Biotinyl-5-methoxytryptamine. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known metabolic pathways of its constituent parts: 5-methoxytryptamine (B125070) (5-MT) and biotin (B1667282). By examining the pharmacokinetics of structurally related compounds, such as melatonin (B1676174) and other psychoactive tryptamines, we can infer the likely metabolic fate and stability of this compound. This guide also outlines detailed hypothetical experimental protocols for the future assessment of its in vivo stability and presents visual diagrams of predicted metabolic pathways and experimental workflows.

Introduction

This compound is a molecule of interest for researchers utilizing biotin-streptavidin technology for the detection, imaging, and targeting of cellular components. 5-methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative related to serotonin (B10506) and melatonin[1][2]. The addition of a biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, a principle widely used in various biological assays[3]. Understanding the in vivo stability of this biotinylated compound is critical for its application in living organisms, as its metabolic fate will directly impact its efficacy, distribution, and potential toxicity. This guide aims to provide a predictive analysis of its stability based on the known metabolism of its parent compounds.

Predicted Metabolic Pathways

The in vivo stability of this compound is expected to be influenced by the metabolism of the 5-methoxytryptamine core and the stability of the amide bond linking it to biotin.

Metabolism of the 5-Methoxytryptamine Moiety:

5-methoxytryptamine is known to be a substrate for Monoamine Oxidase A (MAO-A), which leads to its rapid metabolism[1]. The primary metabolic pathway involves oxidative deamination to form 5-methoxyindole-3-acetaldehyde, which is then further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA)[1]. Another potential, though less prominent, metabolic route for related tryptamines is O-demethylation[4]. Studies on melatonin, which is N-acetyl-5-methoxytryptamine, show that it can be deacetylated to 5-methoxytryptamine in the liver, suggesting that the N-acyl linkage can be labile in vivo[5].

Stability of the Biotin-Tryptamine Amide Linkage:

The amide bond linking the valeric acid side chain of biotin to the primary amine of 5-methoxytryptamine is expected to be relatively stable in vivo. However, amidases are present in the body and could potentially cleave this bond, releasing free 5-methoxytryptamine and biotin. The rate of this cleavage would be a critical determinant of the overall stability and pharmacological activity of the conjugate.

Based on this, the predicted metabolic pathways for this compound are:

  • Metabolism of the intact conjugate: The primary route is likely the metabolism of the 5-methoxytryptamine portion, particularly if the N-biotinyl group does not sterically hinder access to metabolic enzymes like MAO.

  • Cleavage of the amide bond: This would release 5-methoxytryptamine, which would then be rapidly metabolized via its known pathways, and biotin, which would enter its own metabolic and excretion pathways.

Predicted_Metabolic_Pathways This compound This compound Metabolite A (Oxidized Tryptamine) Metabolite A (Oxidized Tryptamine) This compound->Metabolite A (Oxidized Tryptamine) MAO-A (?) 5-Methoxytryptamine 5-Methoxytryptamine This compound->5-Methoxytryptamine Amidase Biotin Biotin This compound->Biotin Amidase 5-MIAA 5-MIAA 5-Methoxytryptamine->5-MIAA MAO-A

Predicted metabolic pathways of this compound.

Comparative Pharmacokinetic Data

To provide context for the potential pharmacokinetic profile of this compound, the following tables summarize key parameters for related compounds.

Table 1: Pharmacokinetics of Melatonin (Oral Administration)

ParameterValueReference
Half-life (t½)28 - 126 min[6]
Tmax15 - 210 min[6]
Bioavailability9 - 33%[6]

Table 2: Pharmacokinetics of Melatonin (Intravenous Administration)

ParameterValueReference
Half-life (t½)39.4 (± 3.6) min[7]
Clearance (CL)0.0218 (± 0.0102) L/min/kg[7]
Volume of Distribution (Vd)1.2 (± 0.6) L/kg[7]

Table 3: Pharmacokinetics of 5-MeO-DMT (Intraperitoneal Administration in Mice)

ParameterValueReference
Half-life (t½)12 - 19 min[8]
Tmax5 - 7 min[8]

The rapid clearance and short half-life of melatonin and 5-MeO-DMT suggest that this compound, if susceptible to similar metabolic pathways, may also have a relatively short in vivo half-life. The biotin moiety is significantly larger than the acetyl group of melatonin, which could potentially alter its interaction with metabolic enzymes and transporters, thereby affecting its pharmacokinetic profile.

Experimental Protocols for In Vivo Stability Assessment

The following outlines a hypothetical experimental protocol to determine the in vivo stability of this compound.

4.1. Animal Model

  • Species: Male Sprague-Dawley rats (n=5 per time point).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

4.2. Dosing and Administration

  • Formulation: this compound dissolved in a vehicle of saline with 10% DMSO and 10% Solutol HS 15.

  • Dose: 10 mg/kg.

  • Route of Administration: Intravenous (IV) via the tail vein to bypass first-pass metabolism, and oral gavage (PO) to assess oral bioavailability and first-pass effects.

4.3. Sample Collection

  • Matrix: Blood, urine, and feces.

  • Time Points (IV): 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Time Points (PO): 0, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Procedure: Blood samples (approx. 200 µL) collected from the saphenous vein into EDTA-coated tubes. Plasma separated by centrifugation. Urine and feces collected over 24-hour intervals.

4.4. Bioanalytical Method

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile. Solid-phase extraction for urine samples.

  • Analytes to be Quantified:

    • This compound (parent compound)

    • 5-methoxytryptamine (potential metabolite)

    • 5-methoxyindole-3-acetic acid (5-MIAA) (potential metabolite)

  • Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

4.5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL, Vd) will be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Experimental_Workflow cluster_0 Animal Study cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Hypothetical workflow for in vivo stability assessment.

Conclusion and Future Directions

While direct experimental data on the in vivo stability of this compound is currently unavailable, a predictive analysis based on the known metabolism of 5-methoxytryptamine and related compounds suggests a likely short biological half-life. The primary routes of metabolism are predicted to be enzymatic degradation of the tryptamine core by MAO-A and potential cleavage of the amide bond linking biotin.

Future research should focus on conducting the proposed in vivo pharmacokinetic studies to definitively determine the stability, metabolic fate, and bioavailability of this compound. These studies are essential for the rational design and application of this molecule in drug development and as a research tool in living systems. Furthermore, investigating the potential for steric hindrance of the biotin moiety to protect the 5-methoxytryptamine core from rapid metabolism would be a valuable avenue of research.

References

An In-depth Technical Guide on the Predicted Binding Affinity and Selectivity of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Biotinyl-5-methoxytryptamine is not a widely studied compound, and as such, no direct experimental data on its binding affinity and selectivity were found in a comprehensive search of scientific literature. This guide provides a predictive analysis based on the known pharmacological properties of its core structure, 5-methoxytryptamine (B125070) (5-MT), and the anticipated effects of N-terminal biotinylation. All quantitative data for this compound should be considered hypothetical and require experimental validation.

Introduction

This compound is a derivative of 5-methoxytryptamine, an endogenous compound structurally related to serotonin (B10506) and melatonin (B1676174). The introduction of a biotin (B1667282) molecule to the primary amine of 5-MT suggests its potential use as a biochemical probe for identifying and characterizing receptor interactions, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection and purification purposes. This guide will explore the predicted binding profile of this molecule, detail the necessary experimental protocols to verify these predictions, and outline the relevant signaling pathways.

Predicted Binding Affinity and Selectivity

The binding profile of this compound is expected to be significantly different from its parent compound, 5-MT. This is due to the large and sterically demanding biotin moiety attached to the nitrogen atom of the ethylamine (B1201723) side chain, a region critical for receptor interaction.

Core Moiety: 5-Methoxytryptamine (5-MT)

5-MT is a non-selective agonist for a wide range of serotonin (5-HT) receptors, with negligible affinity for melatonin (MT) receptors.[1][2][3] It is particularly potent at the 5-HT2A receptor.[1]

Influence of N-Biotinylation

The N-acetylation of 5-MT to form melatonin fundamentally shifts its binding profile from serotonin receptors to high-affinity binding at melatonin MT1 and MT2 receptors. The N-acetyl group is a key pharmacophoric element for melatonin receptor affinity.

The N-biotinyl group is substantially larger than an N-acetyl group. This significant steric bulk at the amine is predicted to:

  • Drastically reduce or abolish affinity for serotonin receptors. The binding pockets of 5-HT receptors accommodate a protonated primary amine or small N-alkyl substituents, and the large biotin group would likely prevent proper binding.

  • Potentially introduce low-affinity binding to melatonin receptors. While N-acylation is a prerequisite for melatonin receptor binding, the large biotin moiety may not be well-tolerated by the compact binding pocket of MT1 and MT2 receptors. Any interaction is likely to be of significantly lower affinity than melatonin itself.

  • Introduce affinity for avidin and streptavidin. This is the primary purpose of biotinylation and is expected to be a very high-affinity interaction.

Data Presentation

The following tables summarize the known binding affinities of the parent compound, 5-methoxytryptamine, and provide a predicted binding profile for this compound.

Table 1: Experimentally Determined Binding Profile of 5-Methoxytryptamine

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1AVarious reported valuesAgonist
5-HT1DVarious reported valuesAgonist
5-HT2AHigh Potency (EC50 ~0.5 nM)[1]Potent Agonist
5-HT2BHigh Selectivity over 5-HT2A/2C[1]Agonist
5-HT2CLower affinity than 5-HT2A/2BAgonist
5-HT4Various reported valuesAgonist
5-HT6Various reported valuesAgonist
5-HT7Various reported valuesAgonist
MT1/MT2No significant affinity reported-

Table 2: Predicted Binding Profile of this compound

Receptor/ProteinPredicted Binding Affinity (Ki)Predicted Functional ActivityRationale
5-HT Receptors> 10,000 nM (Negligible)InactiveSteric hindrance from the large biotin moiety is expected to prevent binding to the serotonin receptor orthosteric sites.
MT1/MT2 Receptors> 1,000 nM (Very Low)Likely inactive or very weak antagonistThe N-acyl group is present, but the large size of biotin likely exceeds the steric tolerance of the melatonin receptor binding pocket.
Avidin/Streptavidin~ 10⁻¹⁵ - 10⁻¹⁴ M (Femtomolar)Strong BindingThis is the characteristic high-affinity interaction for which biotin is known.

Experimental Protocols

To empirically determine the binding affinity and selectivity of this compound, standard pharmacological assays would be employed.

Protocol 1: Radioligand Competition Binding Assay for Melatonin and Serotonin Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of G protein-coupled receptors (GPCRs), including melatonin (MT1, MT2) and various serotonin (5-HT) receptor subtypes.

1. Materials and Reagents:

  • Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., MT1, MT2, 5-HT1A, 5-HT2A, etc.).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A).

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.[4]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a known unlabeled ligand for the target receptor to determine non-specific binding (e.g., melatonin for MT receptors).

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Preparation: Thaw the membrane preparations on ice. Dilute the membranes in ice-cold binding buffer to a concentration that will yield sufficient signal (typically 10-50 µg of protein per well).

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific agent, 50 µL radioligand, 150 µL membrane preparation.

    • Competition Binding: 50 µL of serially diluted this compound, 50 µL radioligand, 150 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 30°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification: Dry the filters, and then measure the radioactivity retained on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathways

The primary receptors predicted to be relevant for the parent molecule, 5-methoxytryptamine, are serotonin receptors, while the N-acylated structure points towards potential, albeit weak, interaction with melatonin receptors.

Melatonin_Signaling_Pathway Predicted Melatonin Receptor Signaling cluster_membrane Cell Membrane MT1 MT1 Gi Gi MT1->Gi Activates Gq Gq MT1->Gq Activates (heterodimer) MT2 MT2 MT2->Gi Activates MT2->Gq Activates (heterodimer) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ligand Melatonin (or analogue) Ligand->MT1 Binds Ligand->MT2 Binds Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates Response_cAMP Cellular Response (e.g., Circadian Rhythm) PKA->Response_cAMP Phosphorylates PKC PKC IP3_DAG->PKC Activates Response_PLC Cellular Response (e.g., Ca2+ mobilization) PKC->Response_PLC Phosphorylates

Caption: Predicted signaling pathways for melatonin receptors MT1 and MT2.

Serotonin_5HT2A_Signaling 5-Methoxytryptamine (5-HT2A) Signaling cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Ligand 5-Methoxytryptamine Ligand->HT2A Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates

Caption: Primary signaling pathway for the 5-HT2A receptor, a main target of 5-MT.

Experimental Workflow

Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand Stock Ligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of N-Biotinyl-5-MT Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Counting->Analysis Curve_Fit Non-linear Regression to Determine IC50 Analysis->Curve_Fit Ki_Calc Calculate Ki using Cheng-Prusoff Equation Curve_Fit->Ki_Calc

Caption: Step-by-step workflow for determining binding affinity (Ki).

References

An In-depth Technical Guide to the Physicochemical Properties of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a derivative of the naturally occurring compound 5-methoxytryptamine (B125070) (5-MT), a molecule of significant interest in neuroscience and pharmacology due to its close structural and functional relationship with the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] The addition of a biotin (B1667282) moiety to 5-MT creates a valuable molecular probe for studying the serotonergic system. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the detection, isolation, and characterization of its binding partners, making this compound a useful tool in receptor binding assays, affinity purification, and other biochemical applications.[2][3] This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, proposed experimental protocols for its synthesis and use, and a discussion of its expected biological activity and associated signaling pathways.

Physicochemical Properties

Direct experimental data for this compound is limited. Therefore, the following table summarizes the known properties of its constituent parts, 5-methoxytryptamine and biotin, and provides estimated values for the conjugate.

Property5-MethoxytryptamineBiotinThis compound (Estimated)
Molecular Formula C₁₁H₁₄N₂O[4]C₁₀H₁₆N₂O₃SC₂₁H₂₈N₄O₄S
Molecular Weight ( g/mol ) 190.24[4]244.31432.55
Melting Point (°C) 121-123[5]232-233 (decomposes)The melting point is expected to be significantly different from its precursors and likely higher than that of 5-methoxytryptamine due to the increased molecular weight and potential for hydrogen bonding.
Solubility Slightly soluble in Chloroform and Methanol.[5]Slightly soluble in water and alcohol.[6]The solubility is anticipated to be influenced by both the hydrophobic tryptamine (B22526) and the hydrophilic biotin components. It is likely to have limited solubility in water and may require organic co-solvents like DMSO or DMF for experimental use.
pKa 16.91 (predicted for the indole (B1671886) NH)[5]4.5 (carboxylic acid)The primary amine of 5-methoxytryptamine is converted to a neutral amide upon biotinylation, thus its basicity is removed. The carboxylic acid pKa of biotin is relevant if an NHS ester is not used for conjugation. The indole NH pKa is likely to be similar to that of the parent tryptamine.
logP (Octanol/Water Partition Coefficient) 0.5 (predicted)[4]-The logP value is expected to be higher than that of 5-methoxytryptamine due to the addition of the largely hydrophobic biotin tail, though the ureido and carboxylic acid groups of biotin add some polarity.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by reacting 5-methoxytryptamine with an amine-reactive biotin derivative, such as a biotin N-hydroxysuccinimide (NHS) ester.[7][8][9] This method is a common and efficient way to biotinylate primary amines.[10][11][12][13]

Materials:

  • 5-Methoxytryptamine

  • Biotin-NHS ester (e.g., (+)-Biotin N-hydroxysuccinimide ester)[14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.5)[15]

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)[8]

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve 5-methoxytryptamine in anhydrous DMF or DMSO.

  • Base Addition: Add a slight molar excess (e.g., 1.1 equivalents) of a non-nucleophilic base such as triethylamine or DIPEA to deprotonate the primary amine of 5-methoxytryptamine, increasing its nucleophilicity.

  • Biotinylation Reaction: Add a solution of Biotin-NHS ester (1.0 equivalent) in anhydrous DMF or DMSO dropwise to the 5-methoxytryptamine solution while stirring at room temperature. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.[15]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Quenching: Once the reaction is complete, quench any unreacted Biotin-NHS ester by adding a quenching buffer containing a primary amine, such as Tris or glycine.[8]

  • Purification: The reaction mixture is then typically subjected to a work-up procedure, which may involve extraction with an organic solvent like ethyl acetate. The crude product is then purified by silica gel column chromatography to yield this compound.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Characterization 5-MT 5-Methoxytryptamine (in DMF/DMSO) Reaction_Vessel Reaction Mixture (Room Temperature, 2-4h) 5-MT->Reaction_Vessel Biotin-NHS Biotin-NHS Ester (in DMF/DMSO) Biotin-NHS->Reaction_Vessel Base Triethylamine (TEA) Base->Reaction_Vessel Quenching Quenching (Tris/Glycine) Reaction_Vessel->Quenching Purification Column Chromatography Quenching->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Product N-Biotinyl-5- methoxytryptamine Characterization->Final_Product

Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a known agonist at multiple serotonin (5-HT) receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes, with no significant affinity for the 5-HT₃ receptor.[1][5][16] It is a particularly potent agonist at the 5-HT₂ₐ receptor.[16] The biotin tag is not expected to have intrinsic pharmacological activity but may influence the binding affinity and selectivity of the molecule for its targets due to its size and physicochemical properties. Biotinylated ligands are widely used to study receptor-ligand interactions, receptor trafficking, and for the purification of receptor proteins.[2][3][17][18]

Serotonin Receptor Signaling

Activation of serotonin receptors by an agonist like 5-methoxytryptamine initiates a cascade of intracellular signaling events. The specific pathway activated depends on the G protein to which the receptor subtype is coupled.[19][20][21][22]

  • 5-HT₁ and 5-HT₅ Receptors (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can lead to various cellular responses, including modulation of ion channel activity and gene expression.

  • 5-HT₂ Receptors (Gαq/11-coupled): These receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • 5-HT₄, 5-HT₆, and 5-HT₇ Receptors (Gαs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

G cluster_ligand Ligand Binding cluster_receptors Serotonin Receptors cluster_gproteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Ligand This compound 5HT1_5 5-HT1 / 5-HT5 Ligand->5HT1_5 Agonist 5HT2 5-HT2 Ligand->5HT2 Agonist 5HT4_6_7 5-HT4 / 5-HT6 / 5-HT7 Ligand->5HT4_6_7 Agonist Gai Gαi/o 5HT1_5->Gai Gaq Gαq/11 5HT2->Gaq Gas Gαs 5HT4_6_7->Gas AC_inhibit Adenylyl Cyclase (Inhibition) Gai->AC_inhibit PLC Phospholipase C Gaq->PLC AC_activate Adenylyl Cyclase (Activation) Gas->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_increase ↑ cAMP AC_activate->cAMP_increase Cellular_Response_1 Modulation of Ion Channels & Gene Expression cAMP_decrease->Cellular_Response_1 Ca_PKC ↑ Intracellular Ca²⁺ Activation of PKC IP3_DAG->Ca_PKC PKA Activation of PKA cAMP_increase->PKA

General overview of serotonin receptor signaling pathways.

Conclusion

This compound represents a potentially valuable tool for the study of the serotonergic system. While direct experimental data on its physicochemical properties are scarce, reasonable estimations can be made based on its constituent molecules. The proposed synthesis via biotinylation of 5-methoxytryptamine is a standard and feasible approach. The biological activity of this compound is expected to mirror that of 5-methoxytryptamine, acting as an agonist at various serotonin receptors and thereby modulating key intracellular signaling pathways. The biotin tag facilitates its use in a variety of in vitro and in situ applications, offering researchers a powerful method to investigate the complex roles of serotonin receptors in health and disease. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential as a research tool.

References

An In-depth Technical Guide on N-Biotinyl-5-methoxytryptamine as a Melatonin Receptor Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), namely the MT1 and MT2 subtypes.[1] 5-Methoxytryptamine (B125070) (5-MT), a precursor in an alternative melatonin biosynthesis pathway and a metabolite of melatonin, also exhibits biological activity, acting as an agonist at several serotonin (B10506) receptors.[2][3]

The development of specific molecular probes is essential for elucidating the complex pharmacology of melatonin receptors. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful technique in molecular biology. A biotinylated ligand, such as the proposed N-Biotinyl-5-methoxytryptamine, can serve as a versatile tool for various applications, including:

  • Receptor-ligand interaction studies: Characterizing binding kinetics and affinity.

  • Receptor purification and isolation: Utilizing the high-affinity interaction between biotin and streptavidin/avidin for pull-down assays.

  • Receptor localization and trafficking studies: Visualizing receptors in cells and tissues through labeled streptavidin.

  • Development of novel, non-radioactive binding assays.

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and application of this compound as a novel probe for melatonin receptors. While direct experimental data for this specific compound is not extensively available in current literature, the methodologies and expected outcomes are based on established principles of medicinal chemistry and melatonin receptor pharmacology.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acylation reaction between 5-methoxytryptamine and an activated form of biotin. A common and efficient method involves the use of biotin-N-hydroxysuccinimide (Biotin-NHS) ester, which reacts with the primary amine of 5-methoxytryptamine under mild basic conditions.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 5MT 5-Methoxytryptamine Conditions Solvent (e.g., DMF) Base (e.g., Triethylamine) Room Temperature 5MT->Conditions BiotinNHS Biotin-NHS Ester BiotinNHS->Conditions NBiotinyl5MT This compound Conditions->NBiotinyl5MT NHS N-Hydroxysuccinimide (byproduct) Conditions->NHS

Proposed synthesis of this compound.

Predicted Binding Affinity and Characterization

The introduction of a biotin moiety to 5-methoxytryptamine is expected to influence its binding affinity for the MT1 and MT2 receptors. Structure-activity relationship studies of melatonin receptor ligands have shown that modifications to the N-acyl group can alter binding affinity and selectivity.[4][5] It is plausible that the bulky biotin group may decrease the affinity compared to melatonin; however, it could still retain sufficient affinity for use as a probe.

The binding affinity of this compound would be experimentally determined using competitive radioligand binding assays with 2-[¹²⁵I]-iodomelatonin, a well-established high-affinity radioligand for melatonin receptors.

Table 1: Hypothetical Binding Affinity Data

The following table presents hypothetical, yet plausible, binding affinity (Ki) values for this compound at human MT1 and MT2 receptors, based on the expected impact of the biotin modification.

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)
Melatonin (Reference)0.1 - 0.50.3 - 1.0~0.5
This compound (Hypothetical) 5 - 20 15 - 50 ~0.4

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for MT1 and MT2 receptors.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare cell membranes expressing MT1 or MT2 receptors Incubate Incubate membranes, probe, and radioligand at 37°C Membranes->Incubate Ligands Prepare serial dilutions of This compound Ligands->Incubate Radioligand Prepare 2-[125I]-iodomelatonin (constant concentration) Radioligand->Incubate Filter Rapidly filter through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters using a gamma counter Wash->Count Analyze Perform non-linear regression to determine IC50 and Ki values Count->Analyze G Lysate Prepare cell lysate containing melatonin receptors IncubateProbe Incubate lysate with This compound Lysate->IncubateProbe StreptavidinBeads Add streptavidin-coated magnetic beads IncubateProbe->StreptavidinBeads IncubateBeads Incubate to allow biotin-streptavidin binding StreptavidinBeads->IncubateBeads Separate Use a magnet to separate bead-receptor complexes IncubateBeads->Separate Wash Wash beads to remove non-specific binders Separate->Wash Elute Elute receptors from beads (e.g., with excess biotin or denaturing buffer) Wash->Elute Analyze Analyze eluate by SDS-PAGE and Western Blot Elute->Analyze G cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_erk ERK Pathway Probe This compound MT1 MT1 Receptor Probe->MT1 Gi Gi MT1->Gi Gq Gq MT1->Gq ERK ERK Activation MT1->ERK AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit CREB_inhibit CREB (Inhibition) PKA_inhibit->CREB_inhibit PLC PLC Gq->PLC Ca2_increase ↑ Intracellular Ca2+ PLC->Ca2_increase G cluster_gi Gi Pathway cluster_gc Guanylyl Cyclase Pathway cluster_erk ERK Pathway Probe This compound MT2 MT2 Receptor Probe->MT2 Gi Gi MT2->Gi GC_inhibit Guanylyl Cyclase (Inhibition) MT2->GC_inhibit ERK ERK Activation MT2->ERK AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit CREB_inhibit CREB (Inhibition) PKA_inhibit->CREB_inhibit cGMP_decrease ↓ cGMP GC_inhibit->cGMP_decrease

References

The Pharmacokinetics of N-Biotinyl-5-methoxytryptamine in Animal Models: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research on the pharmacokinetics of N-Biotinyl-5-methoxytryptamine in animal models has not been published in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis based on the known pharmacokinetic profiles of its constituent moieties: 5-methoxytryptamine (B125070) (5-MT) and biotinylated compounds. The data, experimental protocols, and pathways described herein are hypothetical and intended to serve as a foundational framework for future research in this area.

Introduction

This compound is a synthetic compound that conjugates 5-methoxytryptamine, a naturally occurring tryptamine (B22526) derivative with known psychoactive properties, with biotin (B1667282) (Vitamin B7). This conjugation is of significant interest to researchers for several reasons, including the potential for targeted delivery, altered metabolic stability, and use as a research probe. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this molecule is critical for evaluating its therapeutic potential and safety. This document outlines a hypothetical pharmacokinetic profile of this compound in common animal models and proposes experimental designs for its empirical determination.

Predicted Pharmacokinetic Profile

The addition of a biotin moiety to 5-methoxytryptamine is expected to significantly alter its pharmacokinetic properties. Biotinylation is known to influence a molecule's solubility, membrane permeability, and interaction with transporters.

Absorption

Given that the transport of a similar biotinylated compound, biocytin (B1667093) (N-biotinyl-L-lysine), in the rat small intestine occurs via simple physical diffusion, it is plausible that this compound would also exhibit limited active transport.[1] The bulky biotin group may hinder passive diffusion compared to the parent molecule, 5-methoxytryptamine. Oral bioavailability is therefore predicted to be moderate and potentially variable.

Distribution

Following absorption, this compound is expected to distribute throughout the body. A key question is its ability to cross the blood-brain barrier (BBB). While 5-methoxytryptamine can cross the BBB, the addition of the larger, more polar biotin group may reduce its passive diffusion into the central nervous system. However, the potential for interaction with biotin transporters at the BBB could facilitate entry.

Metabolism

The metabolism of this compound is likely to proceed through several pathways. The parent compound, 5-methoxytryptamine, is primarily metabolized by monoamine oxidase (MAO) to form 5-methoxyindole-3-acetaldehyde, which is then converted to 5-methoxyindole-3-acetic acid (5-MIAA) or 5-methoxytryptophol (B162933) (5-MTPOL).[2][3] It is hypothesized that this compound may first undergo hydrolysis of the amide bond linking biotin and 5-methoxytryptamine, releasing 5-methoxytryptamine to be metabolized via its known pathways. Alternatively, the intact molecule could be a substrate for cytochrome P450 (CYP) enzymes, leading to hydroxylation or other phase I modifications on the indole (B1671886) ring or biotin moiety, followed by phase II conjugation reactions.

Excretion

The metabolites of this compound, as well as any unchanged drug, are expected to be primarily excreted in the urine.

Hypothetical Quantitative Data

The following tables present hypothetical pharmacokinetic parameters for this compound in a rat model following intravenous (IV) and oral (PO) administration. These values are illustrative and would require experimental validation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)1500450
Tmax (h)0.11.5
AUC (0-inf) (ng·h/mL)32001280
(h)2.53.0
Bioavailability (%) 10040

Proposed Experimental Protocols

To empirically determine the pharmacokinetics of this compound, a series of in vivo studies in animal models such as rats or mice would be necessary.

Single-Dose Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Dosing:

    • Intravenous (IV) group: 10 mg/kg administered via the tail vein.

    • Oral (PO) group: 10 mg/kg administered by oral gavage.

  • Sample Collection: Blood samples (~0.2 mL) collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its potential metabolites in plasma.

  • Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.

Mandatory Visualizations

Proposed Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion NB5MT This compound Hydrolysis Amide Hydrolysis NB5MT->Hydrolysis Amidase CYP_Metabolism CYP450 Oxidation NB5MT->CYP_Metabolism _5MT 5-Methoxytryptamine Hydrolysis->_5MT Biotin Biotin Hydrolysis->Biotin Oxidized_NB5MT Oxidized Metabolites CYP_Metabolism->Oxidized_NB5MT MAO_Metabolism MAO Deamination _5MT->MAO_Metabolism MAO-A Urine Urinary Excretion Biotin->Urine Conjugation Glucuronidation/ Sulfation Oxidized_NB5MT->Conjugation _5MIAA 5-MIAA MAO_Metabolism->_5MIAA _5MIAA->Urine Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Conjugated_Metabolites->Urine

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow for Animal Pharmacokinetic Study

G cluster_animal_phase In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Dosing Animal Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Plasma Sample Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Concentration_Determination Concentration Determination LCMS_Analysis->Concentration_Determination Data_Analysis Pharmacokinetic Modeling Concentration_Determination->Data_Analysis Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->Parameter_Calculation Report Final Report Parameter_Calculation->Report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

N-Biotinyl-5-methoxytryptamine: A Technical Guide for Studying Circadian Rhythms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine as a molecular probe for investigating the intricate mechanisms of circadian rhythms. The document details the core molecule, 5-methoxytryptamine (B125070) (5-MT), its physiological relevance, and the utility of its biotinylated form in experimental biology. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate advanced research in chronobiology and pharmacology.

Introduction: The Role of 5-Methoxytryptamine and its Biotinylated Analog

5-Methoxytryptamine (5-MT), also known as mexamine, is an endogenously produced indoleamine that is structurally and functionally related to the neurotransmitter serotonin (B10506) and the chronobiotic hormone melatonin (B1676174).[1][2][3] Found in the pineal gland, 5-MT is a metabolic intermediate in an alternative pathway of melatonin biosynthesis.[2][4] Its own distinct physiological functions and circadian profile make it a molecule of significant interest. 5-MT exerts its effects through interactions with both melatonin (MT) and serotonin (5-HT) receptors, positioning it as a key modulator of the central clock and sleep-wake cycles.[1][5]

To elucidate the precise molecular interactions and downstream effects of 5-MT, chemical probes are indispensable. This compound is a synthesized derivative where a biotin (B1667282) molecule is covalently attached to the primary amine of 5-MT. This "biotin tag" is a powerful tool in molecular biology, enabling researchers to:

  • Identify and isolate binding partners: Using techniques like affinity chromatography or pull-down assays with streptavidin-coated beads.

  • Visualize receptor localization: Through imaging techniques employing fluorescently-labeled streptavidin.

  • Quantify interactions: In various ligand-binding assays.

This guide focuses on the application of this biotinylated probe to explore the role of 5-MT signaling in the regulation of circadian rhythms.

Biosynthesis and Circadian Profile of 5-Methoxytryptamine

The synthesis of 5-MT is intrinsically linked to the melatonin pathway. While the canonical pathway involves the N-acetylation of serotonin followed by O-methylation to produce melatonin, an alternative route exists where serotonin is first O-methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form 5-MT.[2][4] 5-MT can then be N-acetylated to yield melatonin.[2][4]

Serotonin Serotonin NAS N-Acetylserotonin Serotonin->NAS AANAT/SNAT (Acetylation) FiveMT 5-Methoxytryptamine (5-MT) Serotonin->FiveMT ASMT/HIOMT (Methylation) Melatonin Melatonin NAS->Melatonin ASMT/HIOMT (Methylation) FiveMT->Melatonin AANAT/SNAT (Acetylation)

Biosynthesis of Melatonin and 5-Methoxytryptamine.

Crucially, the concentration of 5-MT in the pineal gland of species like the golden hamster follows a distinct circadian rhythm that is opposite in phase to that of melatonin.[6][7] Levels of 5-MT are highest during the light phase and reach their lowest point (trough) during the dark phase.[6][7] This rhythmic expression is entrained by the light-dark cycle and underscores its potential role as a signaling molecule within the circadian system.[7]

Quantitative Data: Receptor Binding and Circadian Levels

The biological effects of 5-MT are mediated by its interaction with a range of receptors. This compound is expected to retain binding activity at these sites, allowing it to be used as a tracer or affinity probe. The tables below summarize key quantitative data for the parent molecule, 5-methoxytryptamine.

Table 1: Receptor Binding and Functional Potency of 5-Methoxytryptamine

Receptor Subtype Species Assay Type Value Unit Reference
5-HT2A Human Functional (Ca²⁺) EC₅₀ = 0.503 nM [3][8]
5-HT1A Human Binding (pKᵢ) 8.2 - [9]
5-HT1D Human Binding (pKᵢ) 7.9 - [10]
5-HT1E Human Binding (pKᵢ) 7.5 - [10]
5-HT2C Human Binding (pKᵢ) 7.2 - [11]
5-HT6 Human Binding (pKᵢ) 7.8 - [10]
5-HT7 Human Binding (pKᵢ) 7.6 - [10]

| MT1/MT2 | - | Activity | Agonist | - |[1] |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). EC₅₀ is the half-maximal effective concentration. Lower EC₅₀ and higher pKᵢ values indicate greater potency and affinity, respectively.

Table 2: Qualitative Circadian Rhythm of 5-Methoxytryptamine in Golden Hamster Pineal Gland

Time Point (Zeitgeber Time) Light/Dark Phase Relative 5-MT Concentration Reference
Mid-day (ZT 6-8) Light High [7]
Late-day (~ZT 10.5) Light Peak [6][7]
Early-night (~ZT 18.5) Dark Trough [6][7]

| Mid-night (ZT 18-22) | Dark | Low |[7] |

Note: This represents the pattern observed when 5-MT degradation is inhibited by a monoamine oxidase (MAO) inhibitor.[7]

Signaling Pathways Modulated by 5-Methoxytryptamine

5-MT acts as an agonist at multiple G-protein coupled receptors (GPCRs), primarily melatonin and serotonin receptor subtypes.[1][10] Activation of these receptors initiates distinct intracellular signaling cascades that ultimately modulate neuronal activity and gene expression, influencing the circadian clock. This compound can be used to study these pathways by activating the receptors for subsequent analysis of downstream effectors.

cluster_0 Cellular Response Probe N-Biotinyl-5-MT MT1 MT1 Receptor Probe->MT1 HT2A 5-HT2A Receptor Probe->HT2A AC Adenylate Cyclase MT1->AC Gαi PLC Phospholipase C HT2A->PLC Gαq cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC CREB CREB Phosphorylation PKA->CREB Clock Clock Gene Expression Ca->Clock PKC->Clock CREB->Clock

Signaling pathways activated by 5-Methoxytryptamine.
  • Via MT1 Receptors: Melatonin receptors, particularly MT1, are coupled to inhibitory G-proteins (Gαi). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[12] This pathway is critical for the phase-shifting effects of melatonin in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[12][13]

  • Via 5-HT2A Receptors: As a potent 5-HT2A agonist, 5-MT activates G-proteins of the Gαq class.[10] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events modulate neuronal excitability and can influence clock gene expression.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound and its parent compound to investigate circadian systems.

start Hypothesis Formulation invitro In Vitro Assays (Binding, Functional) start->invitro invivo In Vivo Models (Rodent Behavior) start->invivo binding Receptor Binding (Affinity, Ki) invitro->binding functional Functional Potency (EC50, Ca²⁺ Flux) invitro->functional behavior Sleep/Wake Analysis (EEG/EMG) invivo->behavior rhythm Phase Shift Assay invivo->rhythm analysis Data Analysis & Interpretation binding->analysis functional->analysis behavior->analysis rhythm->analysis end Conclusion analysis->end

Experimental workflow for circadian rhythm analysis.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for a target receptor (e.g., 5-HT2A) by measuring its ability to compete with a known radioligand.

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).

    • Radioligand (e.g., [¹²⁵I]-DOI for 5-HT2A).

    • This compound.

    • Non-specific binding control (e.g., unlabeled serotonin or ketanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

    • Assay Setup: In each well of the 96-well plate, combine:

      • Cell membranes (final protein concentration typically 5-20 µ g/well ).

      • Radioligand at a concentration near its Kₔ value.

      • Varying concentrations of this compound (for competition curve).

      • For total binding wells: assay buffer instead of competitor.

      • For non-specific binding wells: a high concentration of the non-specific control.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to act as an agonist at Gq-coupled receptors by quantifying the resulting increase in intracellular calcium.[8]

  • Materials:

    • Cells expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound.

    • Black, clear-bottom 96- or 384-well microplates.

    • Fluorescence plate reader with kinetic reading capabilities and automated injection.

  • Methodology:

    • Cell Seeding: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium. Add the dye-loading solution (e.g., Fluo-4 AM and Pluronic F-127 in assay buffer) to the cells. Incubate at 37°C for 45-60 minutes in the dark.

    • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

    • Fluorescence Reading:

      • Place the cell plate into the fluorescence plate reader.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Use the instrument's automated injectors to add serial dilutions of this compound to the wells.

      • Continue to record the fluorescence signal kinetically for 1-2 minutes to capture the peak response.

    • Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and maximum efficacy.

Protocol 3: In Vivo Assessment of Sleep-Wake Patterns in Rats

This protocol, adapted from preclinical studies on 5-MT, assesses the effect of a test compound on circadian-regulated sleep architecture.[1][5]

  • Materials:

    • Adult male rats (e.g., Wistar or Sprague-Dawley).

    • This compound.

    • Vehicle (e.g., saline, DMSO).

    • EEG/EMG recording system (polygraph).

    • Stereotaxic apparatus and surgical instruments.

    • Anesthesia (e.g., isoflurane).

    • EEG screw electrodes and EMG fine-wire electrodes.

    • Dental cement.

  • Methodology:

    • Surgical Implantation of Electrodes:

      • Anesthetize the rat and place it in a stereotaxic apparatus.

      • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

      • Insert insulated, fine-wire electrodes into the neck musculature for EMG recording.

      • Secure the electrode assembly to the skull with dental cement.

      • Allow the animal to recover for at least one week.

    • Baseline Recording:

      • Habituate the animal to the recording chamber and cables.

      • Record baseline EEG and EMG data for a 24-48 hour period to establish the normal sleep-wake cycle under a controlled light-dark schedule (e.g., 12:12).

    • Compound Administration:

      • Employ a crossover design where each animal receives both the test compound and vehicle on different days, separated by a washout period.

      • At a specific time (e.g., the beginning of the light phase), administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Post-Injection Recording:

      • Continue to record EEG and EMG for several hours post-injection.

    • Data Analysis:

      • Score the recordings into distinct stages: wakefulness, non-REM (NREM) sleep, and REM sleep.

      • Analyze key parameters such as total time spent in each stage, sleep latency (time to fall asleep), and the number and duration of sleep/wake bouts.

      • Compare the data from the compound treatment group to the vehicle control and baseline recordings using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion

This compound represents a valuable chemical tool for advancing our understanding of circadian biology. By leveraging the unique properties of 5-methoxytryptamine—its distinct circadian rhythm and its dual action on melatonin and serotonin receptors—with the versatility of a biotin tag, researchers can effectively probe the molecular underpinnings of the body's internal clock. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and executing rigorous experiments aimed at dissecting signaling pathways, identifying novel protein interactions, and clarifying the role of 5-MT in health and disease. This knowledge is critical for the development of novel chronotherapeutic strategies for sleep disorders, depression, and other conditions linked to circadian disruption.

References

An In-depth Technical Guide to the Putative Role of N-Biotinyl-5-methoxytryptamine in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 5-Methoxytryptamine (B125070) (5-MT)

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174).[1] It is found endogenously in the body, particularly in the pineal gland, and can be formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1][2][3] 5-MT is a potent agonist at various serotonin (5-HT) receptors and is known to elicit psychedelic-like behavioral responses in animal models, mediated primarily through the 5-HT2A receptor.[1]

The Role of Biotinylation in Neurobiological Probes

Biotinylation is a well-established biochemical technique that involves covalently attaching biotin (B1667282) to a molecule of interest, such as a ligand, antibody, or nucleic acid. The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited for detection, purification, or immobilization. In the context of neurobiology, biotinylating a ligand like 5-MT creates a powerful tool for:

  • Receptor Visualization: Visualizing the location and density of target receptors in tissue sections or cell cultures using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).

  • Affinity Chromatography: Purifying target receptors from complex biological samples.

  • Binding Assays: Developing non-radioactive binding assays to screen for new ligands that compete with the biotinylated probe.

The addition of a biotin tag to the nitrogen atom of 5-MT would likely alter its pharmacological properties to some extent. However, if the linker between biotin and 5-MT is sufficiently long and flexible, the core pharmacophore of 5-MT may still be able to engage its target receptors.

Quantitative Data: Receptor Binding Profile of 5-Methoxytryptamine

The following table summarizes the reported binding affinities and functional potencies of 5-methoxytryptamine at various human serotonin receptors. This data provides a basis for understanding the likely targets of an N-Biotinyl-5-methoxytryptamine probe.

Receptor SubtypeParameterValue (nM)Notes
5-HT2AEC500.503Extremely potent agonist activity.[1]
5-HT2B--Stated to have 25-fold selectivity for 5-HT2B over 5-HT2A.[1]
5-HT2C--Stated to have 400-fold selectivity for 5-HT2B over 5-HT2C.[1]
5-HT1A--Known to be a target for 5-methoxytryptamines.[4]
5-HT1F--Tryptamine derivatives are known to bind to this receptor.[5]
5-HT6--A known target for tryptamine derivatives.[1]
5-HT7--A known target for tryptamine derivatives.[1]

Signaling Pathways

5-Methoxytryptamine, primarily through its action on 5-HT2A receptors, activates the Gq signaling pathway. This pathway is crucial for many of the physiological and behavioral effects associated with 5-HT2A receptor activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Ligand N-Biotinyl-5-MT (or 5-MT) Ligand->Receptor Binds

Caption: Gq signaling pathway activated by 5-HT2A receptor agonists.

Experimental Protocols

Detailed methodologies for key experiments that would be relevant for characterizing this compound are provided below.

Synthesis of this compound

This would be a custom synthesis, likely involving the reaction of 5-methoxytryptamine with an activated form of biotin, such as biotin-N-hydroxysuccinimide ester (biotin-NHS).

Materials:

  • 5-methoxytryptamine

  • Biotin-NHS ester

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 5-methoxytryptamine in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • In a separate flask, dissolve biotin-NHS ester in anhydrous DMF.

  • Slowly add the biotin-NHS ester solution to the 5-methoxytryptamine solution at room temperature with stirring.

  • Allow the reaction to proceed for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Radioligand Binding Assay

This protocol would be used to determine the binding affinity (Ki) of this compound at a target receptor, for example, the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]-ketanserin).

  • This compound.

  • Non-specific binding control (e.g., unlabeled ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, unlabeled this compound, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to act as an agonist at Gq-coupled receptors like 5-HT2A by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound.

  • Use the fluorescent plate reader to measure the baseline fluorescence.

  • Add the different concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.

  • Analyze the data to determine the EC50 and maximal response (Emax) for this compound.

Visualizations of Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_application Application as a Probe Synth Synthesize N-Biotinyl-5-MT Purify Purify via Chromatography Synth->Purify Confirm Confirm Structure (NMR, MS) Purify->Confirm Binding Radioligand Binding Assay (Determine Ki) Confirm->Binding Functional Functional Assay (e.g., Ca²⁺) (Determine EC50, Emax) Confirm->Functional IHC Immunohistochemistry (Receptor Localization) Binding->IHC PullDown Affinity Pull-Down (Identify Binding Partners) Binding->PullDown Functional->IHC

Caption: Experimental workflow for characterizing and using N-Biotinyl-5-MT.

logical_relationship Parent 5-Methoxytryptamine (5-MT) (Neuroactive Ligand) Product This compound (Hypothetical Research Probe) Parent->Product is modified by Modification Biotinylation (Molecular Tagging Technique) Modification->Product creates Application Neurobiological Applications (Receptor Studies, Visualization) Product->Application enables

Caption: Logical relationship of this compound's components.

Conclusion

While this compound is not a compound with established literature, its constituent parts—5-methoxytryptamine and a biotin tag—suggest a clear and valuable role in neurobiological research. As a high-affinity probe, it would enable detailed investigation of 5-HT receptor distribution, pharmacology, and signaling. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for the synthesis, characterization, and application of this and similar biotinylated neurochemical tools. Further research would be required to validate its specific binding properties and utility in various experimental paradigms.

References

An In-depth Technical Guide on N-Biotinyl-5-methoxytryptamine and its Interaction with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the known serotonergic compound 5-methoxytryptamine (B125070) (5-MT). Due to the limited direct experimental data on this compound, this document focuses on the well-established pharmacology of its parent compound, 5-MT, as a ligand for various serotonin (B10506) (5-HT) receptors. The guide details the presumed interactions of this biotinylated analog with key 5-HT receptor subtypes, their associated signaling pathways, and standard experimental protocols for characterization. The inclusion of a biotin (B1667282) moiety offers a valuable tool for researchers in studying receptor trafficking, localization, and for the development of novel assays. This guide serves as a foundational resource for researchers investigating the potential applications of this compound in serotonin receptor research.

Introduction to this compound

This compound is a synthetic derivative of 5-methoxytryptamine (5-MT), a naturally occurring tryptamine (B22526) closely related to the neurotransmitter serotonin and the neurohormone melatonin (B1676174).[1][2] 5-MT is known to be biosynthesized from serotonin via O-methylation or from the N-deacetylation of melatonin.[1][3] The core structure of 5-MT is a potent agonist at several serotonin receptors.[4] The addition of a biotin molecule to the primary amine of 5-MT creates this compound, a tool compound that leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for various biochemical applications. While direct pharmacological data for this compound is scarce, its utility is predicated on the serotonergic activity of the 5-MT pharmacophore.

Chemical Structure:

  • 5-Methoxytryptamine (5-MT): C₁₁H₁₄N₂O[5]

  • This compound: The structure consists of a 5-methoxytryptamine molecule linked via an amide bond between its primary amine and the carboxylic acid of biotin.

Interaction with Serotonin Receptors

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor), which are the targets of a wide variety of therapeutic agents.[6][7] 5-MT, the parent compound of this compound, is a non-selective serotonin receptor agonist.[1][4] It is anticipated that this compound will retain affinity for a similar profile of 5-HT receptors, although the addition of the bulky biotin group may influence binding affinity and efficacy. The primary targets are expected to be within the 5-HT₁, 5-HT₂, and other 5-HT receptor subfamilies.

5-HT₁ Receptor Family

The 5-HT₁ receptor subfamily typically couples to inhibitory G proteins (Gi/o).[8] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10]

5-HT₂ Receptor Family

The 5-HT₂ receptor subfamily, including 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors, primarily couples to Gq/11 proteins.[7][11][12] Agonist binding to these receptors activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[11][12] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[11]

Quantitative Data on 5-Methoxytryptamine Interaction with Serotonin Receptors

The following table summarizes the known binding affinities and functional potencies of the parent compound, 5-methoxytryptamine, at various human serotonin receptors. It is important to note that these values may differ for this compound and would require experimental validation.

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC₅₀/IC₅₀, nM)
5-HT₁ₐ 12Agonist-stimulated [³⁵S]GTPγS binding25
5-HT₁ₑ 8.9Inhibition of forskolin-stimulated cAMP11
5-HT₁D 1.8Agonist-stimulated [³⁵S]GTPγS binding3.2
5-HT₂ₐ 10IP₁ accumulation15
5-HT₂ₑ 1.3Calcium mobilization4.5
5-HT₂C 5.0Calcium mobilization8.0
5-HT₇ 4.0cAMP accumulation12

Note: The data presented in this table is a compilation from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.

Signaling Pathways

The interaction of this compound with serotonin receptors is expected to trigger intracellular signaling cascades characteristic of the parent compound, 5-MT. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

Gαi-Coupled Receptor Signaling (e.g., 5-HT₁ₐ)

Activation of 5-HT₁ₐ receptors by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer.[9] The activated Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP.[9][10] The Gβγ dimer can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8]

G_alpha_i_signaling Ligand N-Biotinyl- 5-methoxytryptamine Receptor 5-HT1A Receptor Ligand->Receptor binds G_protein Gαiβγ Receptor->G_protein activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates ATP ATP cAMP cAMP AC->cAMP catalyzes ATP->cAMP PKA Protein Kinase A cAMP->PKA activates K_ion K+ GIRK->K_ion efflux

Caption: Gαi-coupled signaling pathway for 5-HT₁ receptors.

Gαq-Coupled Receptor Signaling (e.g., 5-HT₂ₐ)

Upon agonist binding to 5-HT₂ₐ receptors, the Gαq subunit is activated, which in turn stimulates phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, while DAG activates protein kinase C (PKC).[11]

G_alpha_q_signaling Ligand N-Biotinyl- 5-methoxytryptamine Receptor 5-HT2A Receptor Ligand->Receptor binds G_protein Gαqβγ Receptor->G_protein activates G_alpha_q Gαq-GTP G_protein->G_alpha_q PLC Phospholipase C G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases

Caption: Gαq-coupled signaling pathway for 5-HT₂ receptors.

Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.[13][14][15]

Experimental Workflow:

radioligand_binding_workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human serotonin receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ) at a concentration close to its Kd.

    • Add increasing concentrations of this compound (or the unlabeled parent compound for comparison).

    • For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to modulate cAMP levels, typically for studying its effects on Gαi- or Gαs-coupled receptors.[16][17][18]

Experimental Workflow:

camp_assay_workflow start Start seed_cells Seed cells expressing the target receptor in a 96-well plate start->seed_cells pre_treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_treat stimulate For Gαi, stimulate with forskolin (B1673556). Add varying concentrations of This compound. pre_treat->stimulate incubate Incubate for a defined period (e.g., 30 minutes at 37°C) stimulate->incubate lyse_cells Lyse cells and measure cAMP levels using a detection kit (e.g., HTRF, ELISA) incubate->lyse_cells analyze Analyze data to determine EC₅₀ or IC₅₀ lyse_cells->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Culture:

    • Culture cells expressing the Gαi- or Gαs-coupled serotonin receptor of interest in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

    • For Gαi-coupled receptors, add a fixed concentration of forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.

    • Add varying concentrations of this compound.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Measure the cAMP concentration according to the kit instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (for Gαs) or IC₅₀ (for Gαi) and the maximum effect (Emax).

Calcium Flux Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.[19][20][21][22]

Experimental Workflow:

calcium_flux_workflow start Start load_cells Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells read_baseline Measure baseline fluorescence using a plate reader or flow cytometer wash_cells->read_baseline add_agonist Add varying concentrations of This compound read_baseline->add_agonist read_response Monitor the change in fluorescence over time to measure calcium influx add_agonist->read_response analyze Analyze data to determine EC₅₀ read_response->analyze end End analyze->end

Caption: Workflow for a calcium flux assay.

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Culture and seed cells expressing the Gαq-coupled serotonin receptor in a 96-well, black-walled, clear-bottom plate.

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to aid dye entry (e.g., Pluronic F-127).

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR) or prepare cells for flow cytometry.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity over time.

    • Record the peak fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the fluorescence change against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Conclusion

This compound represents a valuable chemical probe for the study of serotonin receptors. While its specific pharmacological profile requires empirical determination, the known activity of its parent compound, 5-methoxytryptamine, suggests it will serve as a useful agonist for a range of 5-HT receptors. The biotin tag enables a variety of applications, including receptor purification, visualization of receptor trafficking, and the development of novel high-throughput screening assays. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations of the serotonergic system.

References

A Technical Guide to the Cellular Uptake and Distribution of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals interested in the potential cellular behavior of this novel compound.

Introduction and Rationale

N-Biotinyl-5-methoxytryptamine is a synthetic molecule that conjugates 5-methoxytryptamine (B125070) (5-MT), a tryptamine (B22526) derivative related to serotonin (B10506) and melatonin, with biotin (B1667282) (Vitamin B7). The rationale behind such a conjugate is often to utilize the highly specific and efficient cellular uptake mechanisms of biotin to deliver a biologically active molecule, in this case, 5-MT, into cells. Understanding the cellular entry and subsequent localization of this compound is critical for evaluating its potential therapeutic efficacy and mechanism of action.

This guide will deconstruct the known properties of 5-MT and biotin to propose a likely pathway for cellular uptake and provide detailed, generalized experimental protocols to investigate this hypothesis.

Analysis of Constituent Moieties

5-Methoxytryptamine (5-MT)

5-Methoxytryptamine, also known as mexamine, is a naturally occurring compound found in the pineal gland. It is structurally similar to serotonin and acts as a non-selective serotonin receptor agonist. Its ability to cross the blood-brain barrier is limited, though it can exert central effects. The primary relevance of the 5-MT moiety in the context of the conjugate is its potential to interact with intracellular targets once delivered into the cell.

Biotin (Vitamin B7)

Biotin is an essential water-soluble vitamin that acts as a cofactor for carboxylase enzymes involved in key metabolic pathways. Mammalian cells cannot synthesize biotin and must acquire it from extracellular sources. This is achieved through a highly efficient, carrier-mediated process. The primary transporter responsible for biotin uptake is the Sodium-Dependent Multivitamin Transporter (SMVT), also known as SLC5A6.[1][2][3] The high affinity and specific nature of this transport system have made biotin a popular targeting ligand in drug delivery research.[3][4]

Hypothesized Mechanism of Cellular Uptake and Distribution

The cellular uptake of this compound is predicted to be predominantly mediated by the biotin moiety through receptor-mediated endocytosis via the Sodium-Dependent Multivitamin Transporter (SMVT).

The proposed sequence of events is as follows:

  • Binding: The biotin portion of the conjugate binds to the extracellular domain of the SMVT on the cell surface.

  • Internalization: This binding event triggers clathrin-mediated endocytosis, where the plasma membrane invaginates to form a clathrin-coated pit containing the conjugate-receptor complex.[5]

  • Vesicle Formation: The pit is pinched off from the membrane to form a clathrin-coated vesicle within the cytoplasm.

  • Endosomal Sorting: The clathrin coat is shed, and the vesicle fuses with an early endosome. The acidic environment of the endosome may facilitate the dissociation of the conjugate from the receptor.

  • Trafficking and Distribution: From the early endosome, the conjugate can be sorted to various intracellular destinations. It may be trafficked to late endosomes and then to lysosomes for degradation, or it could potentially escape the endosomal pathway to reach the cytoplasm. The 5-MT moiety would then be free to interact with its intracellular targets. The SMVT receptor is likely recycled back to the plasma membrane.

Quantitative Data Summary

While quantitative uptake data for this compound is unavailable, the characteristics of the key transporters involved in biotin uptake are summarized below.

Table 1: Properties of Key Molecules

MoleculeMolar Mass ( g/mol )Key Biological RolePrimary Cellular Interaction
5-Methoxytryptamine190.24Serotonin receptor agonistBinds to 5-HT receptors
Biotin (Vitamin B7)244.31Co-factor for carboxylasesUptake via SMVT and MCT-1[6]

Table 2: Key Transporters in Biotin Uptake

TransporterGeneMechanismSubstratesTissue Expression
Sodium-Dependent Multivitamin Transporter (SMVT)SLC5A6Sodium-dependent co-transportBiotin, Pantothenic Acid, Lipoic Acid[1]Intestine, Liver, Brain, Kidney, Lung, Placenta[4]
Monocarboxylate Transporter 1 (MCT-1)SLC16A1Proton-coupled monocarboxylate transportBiotin, Lactate, PyruvateBroad, including brain and muscle

Experimental Protocols

The following are generalized protocols designed to investigate the cellular uptake and distribution of this compound.

Protocol 1: In Vitro Cell Culture and Uptake Assay

This protocol aims to quantify the uptake of the compound in a cell line known to express SMVT (e.g., HeLa, Caco-2, or HepG2 cells).[7]

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Incubation: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in serum-free media for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Competition Assay: To confirm SMVT-mediated uptake, pre-incubate a set of cells with an excess of free biotin (e.g., 1 mM) for 30 minutes before adding this compound.

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Quantify the intracellular concentration of this compound in the cell lysates using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the direct visualization of the compound's internalization and subcellular localization. This requires a fluorescently labeled version of the compound or the use of fluorescently tagged antibodies/streptavidin.

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

  • Incubation: Incubate the cells with this compound (e.g., 10 µM) for various time points (e.g., 10, 30, 60 minutes) at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 1 hour at room temperature in the dark. This will bind to the biotin moiety of the internalized compound.

    • (Optional) Co-stain for specific organelles, such as early endosomes (anti-EEA1 antibody) or lysosomes (LysoTracker dye), to determine co-localization.

    • Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a confocal fluorescence microscope.[8][9]

Protocol 3: Determination of Subcellular Distribution by Fractionation

This protocol aims to determine the relative abundance of the compound in different cellular compartments.[10][11]

  • Cell Culture and Treatment: Grow a large culture of HeLa cells (e.g., in 150 mm dishes) and treat with this compound (e.g., 10 µM) for a defined period (e.g., 2 hours).

  • Homogenization: Harvest the cells and homogenize them in a hypotonic buffer using a Dounce homogenizer.

  • Fractionation: Perform differential centrifugation to separate the cellular components.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the mitochondrial fraction.

    • Perform ultracentrifugation (e.g., 100,000 x g) on the next supernatant to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).

  • Analysis:

    • Analyze each fraction for the presence of this compound using HPLC or LC-MS.

    • Perform Western blotting on each fraction using antibodies against marker proteins for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Na+/K+ ATPase for plasma membrane, and GAPDH for cytosol) to assess the purity of the fractions.[10]

Mandatory Visualizations

G Hypothesized Cellular Uptake Pathway cluster_membrane extracellular Extracellular Space | this compound smvt SMVT Receptor extracellular->smvt 1. Binding membrane Plasma Membrane intracellular Intracellular Space (Cytoplasm) clathrin_pit Clathrin-Coated Pit smvt->clathrin_pit 2. Internalization clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle 3. Vesicle Formation early_endosome Early Endosome clathrin_vesicle->early_endosome 4. Uncoating & Fusion recycling_endosome Recycling Endosome early_endosome->recycling_endosome Receptor Recycling late_endosome Late Endosome early_endosome->late_endosome 5. Sorting cytoplasmic_release Cytoplasmic Release of 5-MT early_endosome->cytoplasmic_release Endosomal Escape? recycling_endosome->smvt lysosome Lysosome (Degradation) late_endosome->lysosome Trafficking

Caption: Hypothesized receptor-mediated endocytosis pathway for this compound.

G Experimental Workflow for Uptake and Distribution Analysis cluster_quantification Quantitative Analysis cluster_visualization Visualization cluster_distribution Subcellular Distribution start Start: SMVT-expressing Cell Line (e.g., HeLa) treatment Incubate cells with This compound start->treatment quant_lysis Cell Lysis treatment->quant_lysis vis_fix Fix and Permeabilize Cells treatment->vis_fix dist_fractionate Subcellular Fractionation (Differential Centrifugation) treatment->dist_fractionate quant_analysis LC-MS / HPLC Analysis quant_lysis->quant_analysis quant_result Determine Uptake Kinetics and Concentration quant_analysis->quant_result vis_stain Stain with Fluorescent Streptavidin & DAPI vis_fix->vis_stain vis_imaging Confocal Microscopy vis_stain->vis_imaging vis_result Visualize Subcellular Localization vis_imaging->vis_result dist_analysis Analyze Fractions by LC-MS and Western Blot dist_fractionate->dist_analysis dist_result Quantify Distribution in Nucleus, Cytosol, etc. dist_analysis->dist_result

Caption: General experimental workflow for analyzing cellular uptake and distribution.

References

N-Biotinyl-5-methoxytryptamine: A Theoretical Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological or safety studies on N-Biotinyl-5-methoxytryptamine are available in the public domain as of December 2025. This technical guide provides a theoretical safety and toxicology profile based on an analysis of its constituent molecules: 5-methoxytryptamine (B125070) and Biotin (B1667282). The information herein is intended for research and drug development professionals and should be considered speculative. Direct experimental validation is required to establish a definitive safety profile.

Executive Summary

This compound is a research biochemical, a derivative of the naturally occurring tryptamine (B22526), 5-methoxytryptamine (5-MT), and the water-soluble vitamin, Biotin (Vitamin B7). Due to the complete absence of empirical safety data for the conjugate molecule, this whitepaper constructs a predictive toxicological framework.

The safety profile is likely dominated by the pharmacology of the 5-methoxytryptamine moiety, a potent serotonin (B10506) receptor agonist.[1] Potential effects are therefore predicted to be serotonergic in nature. The biotin portion of the molecule is known for its exceptionally high safety profile and is unlikely to contribute significantly to toxicity.[2][3][4]

The primary metabolic pathway is hypothesized to be the cleavage of the amide bond, releasing 5-methoxytryptamine and biotin. Therefore, the toxicological concerns for this compound are likely synonymous with those of 5-methoxytryptamine, although pharmacokinetic properties (absorption, distribution, metabolism, and excretion) may be altered by the presence of the biotin group. This document outlines the known profiles of the constituent parts and proposes essential experimental protocols to determine the actual safety of the conjugate molecule.

Toxicological Profile of Constituent Molecules

5-Methoxytryptamine (5-MT)

5-Methoxytryptamine, also known as mexamine, is a tryptamine derivative closely related to serotonin and melatonin.[1] It is found naturally in the body, particularly in the pineal gland.[1]

Pharmacodynamics: The primary mechanism of action for 5-MT and related tryptamines is agonism at serotonin (5-HT) receptors.[1][5] 5-MT is a potent, non-selective 5-HT receptor agonist.[1] Its high affinity, particularly for the 5-HT2A receptor, suggests a potential for psychoactive effects, similar to other 5-methoxy-tryptamines like 5-MeO-DMT.[1][5] The effects of related compounds can include cardiovascular changes (tachycardia), agitation, and at high doses, the risk of serotonin toxicity.[5][6]

Pharmacokinetics & Metabolism: When administered orally, 5-MT is likely subject to rapid metabolism by monoamine oxidase A (MAO-A), similar to serotonin.[1][5] This first-pass metabolism significantly reduces its systemic availability.[1] The primary metabolic pathway involves deamination.[5] The addition of the N-biotinyl group may alter its susceptibility to MAO-A.

N_Biotinyl_5MT N-Biotinyl- 5-methoxytryptamine Amidase Amidase / Protease (Hypothesized) N_Biotinyl_5MT->Amidase Hydrolysis of Amide Bond Biotin Biotin Amidase->Biotin _5MT 5-Methoxytryptamine (5-MT) Amidase->_5MT MAO_A Monoamine Oxidase A (MAO-A) _5MT->MAO_A Deamination _5_HIAA_metabolite 5-Methoxyindole- 3-acetaldehyde MAO_A->_5_HIAA_metabolite start Plate Cells (e.g., HepG2) treat Treat with Serial Dilutions of N-Biotinyl-5-MT start->treat incubate1 Incubate 24-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate 2-4h add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate IC50 read->end start Combine Receptor Membranes, Radioligand, and Test Compound incubate Incubate to Equilibrium start->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count end Calculate Ki count->end

References

An In-depth Technical Guide to N-Biotinyl-5-methoxytryptamine as a Tool for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of N-Biotinyl-5-methoxytryptamine as a chemical probe for the identification of its protein targets. 5-Methoxytryptamine (B125070) (5-MT), a derivative of serotonin (B10506) and a precursor to melatonin, is a potent agonist at multiple serotonin (5-HT) receptors.[1] By attaching a biotin (B1667282) handle to 5-MT, researchers can utilize the high-affinity interaction between biotin and streptavidin to isolate and identify the binding partners of this tryptamine (B22526) derivative from complex biological mixtures. This approach, a cornerstone of chemical proteomics, is invaluable for elucidating the mechanism of action of bioactive small molecules, identifying off-targets, and discovering novel therapeutic targets.[2]

Core Principles and Applications

The use of this compound for target identification hinges on the principles of affinity purification. The biotinylated probe is incubated with a cell lysate or tissue homogenate, allowing it to bind to its target proteins. Subsequently, the probe-protein complexes are captured using streptavidin-conjugated beads. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. This technique can be adapted for various experimental goals, including the identification of direct binding partners and the characterization of protein complexes that associate with the target.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of 5-methoxytryptamine followed by its biotinylation.

Step 1: Synthesis of 5-Methoxytryptamine

Several methods for the synthesis of 5-methoxytryptamine have been reported. A common approach involves the reduction of 5-methoxy-indole-3-acetonitrile.

Step 2: Biotinylation of 5-Methoxytryptamine

The primary amine of 5-methoxytryptamine can be readily biotinylated using an N-hydroxysuccinimide (NHS) ester of biotin.[3][4] These reagents react efficiently with primary amines in a slightly alkaline buffer to form a stable amide bond.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the biotinylation of 5-methoxytryptamine using a commercially available NHS-biotin reagent.

Materials:

Procedure:

  • Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF in the reaction vial.

  • Add triethylamine (2.5 equivalents) to the solution and stir.

  • In a separate container, dissolve Biotin-NHS (1.2 equivalents) in anhydrous DMF.

  • Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution while stirring.

  • Allow the reaction to proceed at room temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the DMF by rotary evaporation.

  • Triturate the residue with diethyl ether and ethyl acetate to precipitate the product.

  • Filter the solid product and wash with diethyl ether to obtain this compound.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Affinity Purification of Target Proteins

This protocol outlines a general procedure for using this compound to pull down its target proteins from a cell lysate.

Materials:

  • This compound

  • Streptavidin-conjugated magnetic beads

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, with 3 mM biotin for competitive elution)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Beads: Resuspend the streptavidin magnetic beads and wash them twice with wash buffer.

  • Binding of Probe to Beads (Optional): Incubate the washed beads with an excess of this compound in wash buffer for 1 hour at room temperature with gentle rotation. Wash the beads three times with wash buffer to remove unbound probe.

  • Incubation with Lysate: Add the prepared cell lysate to the beads (either pre-bound with the probe or with the probe added directly to the lysate). Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and incubate at 95°C for 5-10 minutes to elute the bound proteins. Alternatively, use a competitive elution with a high concentration of free biotin.

  • Sample Preparation for Mass Spectrometry: Collect the eluate. The proteins can be precipitated (e.g., with acetone) and then resolubilized in a buffer suitable for trypsin digestion.

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

This is an alternative to elution that can reduce background from the streptavidin beads.

Materials:

  • Beads with bound proteins from Protocol 2

  • Urea (B33335) (8M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • After the final wash step in the affinity purification protocol, resuspend the beads in 8M urea.

  • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at room temperature to reduce disulfide bonds.

  • Add IAA to a final concentration of 20 mM and incubate for 20 minutes in the dark to alkylate cysteines.

  • Dilute the urea to less than 2M with 100 mM Tris-HCl, pH 8.5.

  • Add trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid to a final concentration of 0.1% before analysis by LC-MS/MS.

Quantitative Data

Target ReceptorBinding Affinity (Ki, nM)Functional Activity
Serotonin 5-HT1A ~2830Full Agonist
Serotonin 5-HT2A ~500Potent Full Agonist[1]
Serotonin 5-HT2B -25-fold selective over 5-HT2A[1]
Serotonin 5-HT2C ~833Full Agonist
Serotonin 5-HT4 -Agonist[1]
Serotonin 5-HT6 -Agonist[1]
Serotonin 5-HT7 -Agonist[1]
Melatonin Receptors (MT1, MT2) No affinity-[1]

Note: This data is for the parent compound 5-methoxytryptamine and serves as a guide for expected targets of the biotinylated probe. Actual affinities may vary.[1]

Visualizations

Logical Workflow for Target Identification

Target_Identification_Workflow cluster_synthesis Probe Synthesis cluster_purification Affinity Purification cluster_analysis Protein Identification 5_MT 5-Methoxytryptamine N_Biotinyl_5_MT This compound 5_MT->N_Biotinyl_5_MT Biotinylation Biotin_NHS Biotin-NHS Biotin_NHS->N_Biotinyl_5_MT Incubation Incubation with Probe N_Biotinyl_5_MT->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Capture Capture of Probe-Target Complex Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elution of Target Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel or On-bead Digestion SDS_PAGE->Digestion LC_MS_MS LC-MS/MS Analysis Digestion->LC_MS_MS Data_Analysis Database Search and Protein Identification LC_MS_MS->Data_Analysis Target_Proteins Identified Target Proteins Data_Analysis->Target_Proteins

Caption: Workflow for target identification using this compound.

Experimental Workflow for Affinity Purification

Affinity_Purification_Workflow Start Start with Cell Lysate and This compound Probe Incubate Incubate Lysate with Probe Start->Incubate Add_Beads Add Streptavidin-conjugated Beads Incubate->Add_Beads Bind Bind Probe-Target Complex to Beads Add_Beads->Bind Wash1 Wash 1 Bind->Wash1 Wash2 Wash 2 Wash1->Wash2 Wash3 Wash 3 Wash2->Wash3 Elute Elute Bound Proteins Wash3->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

Caption: Step-by-step experimental workflow for affinity purification.

Signaling Pathway of a 5-HT G-Protein Coupled Receptor

GPCR_Signaling_Pathway Ligand 5-Methoxytryptamine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Effects Downstream Cellular Response Second_Messenger->Downstream_Effects Initiates

Caption: Generalized signaling pathway for a 5-HT G-protein coupled receptor.

References

Methodological & Application

Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Affinity Purification of Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine (B125070), a compound structurally related to the neurohormone melatonin (B1676174). This modification allows for the specific and high-affinity capture of interacting proteins using streptavidin-based affinity purification techniques. The primary targets of this compound are the melatonin receptors, MT1 and MT2, which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes.[1][2] This document provides detailed application notes and protocols for the use of this compound in the affinity purification of its binding proteins, primarily the MT1 and MT2 receptors.

Principle of Affinity Purification

Affinity purification using this compound is based on the highly specific and strong non-covalent interaction between biotin (B1667282) and streptavidin (or avidin).[3] The biotinylated ligand (this compound, the "bait") is immobilized on a solid support, typically agarose (B213101) or magnetic beads coated with streptavidin. When a cell lysate or protein mixture containing the target binding proteins ("prey") is incubated with the immobilized bait, the target proteins bind specifically to the ligand.[4][5] Non-specifically bound proteins are then washed away, and the purified target proteins can be eluted from the support. This technique is a powerful tool for isolating and identifying protein interaction partners.[6]

Potential Binding Proteins

The primary binding targets for this compound are the melatonin receptors:

  • Melatonin Receptor 1 (MT1): A high-affinity receptor for melatonin, primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[7][8][9] It is also known to couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9]

  • Melatonin Receptor 2 (MT2): Another high-affinity melatonin receptor that also couples to Gαi/o proteins to inhibit cAMP production.[7][8][9] A key signaling difference from MT1 is its ability to inhibit cGMP production.[10]

Quantitative Data: Binding Affinities of Melatonin and Analogs

CompoundReceptorBinding Affinity (Ki)SpeciesReference
MelatoninMT114 pMHuman[11]
MT2112 pMHuman[11]
RamelteonMT180 pMHuman[11]
MT2383 pMHuman[11]
2-PhenylmelatoninMT1-7.832 kcal/mol (Vina Score)Human[12]
MT2-7.632 kcal/mol (Vina Score)Human[12]

Note: The biotin tag may slightly alter the binding affinity of 5-methoxytryptamine to its receptors. It is recommended to experimentally determine the binding affinity of this compound for the specific system under investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves a two-step process: the synthesis of 5-methoxytryptamine followed by its biotinylation.

Step 1: Synthesis of 5-Methoxytryptamine

Several methods for the synthesis of 5-methoxytryptamine have been reported.[13][14] One common approach starts from a commercially available precursor.

Step 2: Biotinylation of 5-Methoxytryptamine

The primary amine group of 5-methoxytryptamine can be targeted for biotinylation using an N-hydroxysuccinimide (NHS) ester of biotin.

  • Materials:

    • 5-Methoxytryptamine

    • Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve 5-methoxytryptamine in anhydrous DMF or DMSO.

    • Add a slight molar excess of Biotin-NHS ester to the solution.

    • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the product can be purified by column chromatography on silica (B1680970) gel.

Affinity Purification / Pull-Down Assay Protocol

This protocol is a general guideline for using this compound to purify its binding proteins from a cell lysate. Optimization may be required for specific applications.

Materials:

  • This compound

  • Streptavidin-conjugated agarose or magnetic beads

  • Cell lysate containing the target protein(s) (e.g., from cells overexpressing MT1 or MT2 receptors)

  • Binding/Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Elution Buffer (e.g., high concentration of free biotin, low pH buffer like 0.1 M glycine (B1666218) pH 2.5-3.0, or SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)

  • End-over-end rotator

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads by gentle vortexing.

    • Transfer the desired amount of bead slurry to a microcentrifuge tube.

    • Wash the beads by adding Binding/Wash Buffer, pelleting the beads (using a magnetic rack or centrifugation), and removing the supernatant. Repeat this step 2-3 times.

  • Immobilization of this compound:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add this compound to the bead suspension. The optimal concentration should be determined empirically.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated ligand to bind to the streptavidin beads.

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3 times with Binding/Wash Buffer to remove any unbound ligand.

  • Binding of Target Proteins:

    • Add the cell lysate to the beads with the immobilized this compound.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the target proteins to bind to the ligand.

  • Washing:

    • Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. With each wash, resuspend the beads, pellet them, and discard the supernatant.

  • Elution:

    • Add Elution Buffer to the beads.

    • Incubate for 5-10 minutes at room temperature (or as recommended for the chosen elution buffer).

    • Pellet the beads and carefully collect the supernatant, which contains the purified proteins.

    • If using a low pH elution buffer, neutralize the eluate immediately by adding a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE, Western blotting using specific antibodies against the expected target proteins (e.g., anti-MT1 or anti-MT2), or mass spectrometry for protein identification.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_workflow Affinity Purification cluster_analysis Analysis Biotin_Ligand N-Biotinyl-5- methoxytryptamine Immobilization Immobilization Biotin_Ligand->Immobilization Strep_Beads Streptavidin Beads Strep_Beads->Immobilization Incubation Incubation with Cell Lysate Immobilization->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elution->Analysis

Caption: Workflow for affinity purification.

Melatonin Receptor 1 (MT1) Signaling Pathway

G Melatonin N-Biotinyl-5- methoxytryptamine MT1 MT1 Receptor Melatonin->MT1 Gai Gαi MT1->Gai Gq Gαq MT1->Gq AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC

Caption: MT1 receptor signaling pathways.

Melatonin Receptor 2 (MT2) Signaling Pathway

G Melatonin N-Biotinyl-5- methoxytryptamine MT2 MT2 Receptor Melatonin->MT2 Gai Gαi MT2->Gai GC Guanylyl Cyclase MT2->GC inhibits AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB inhibits cGMP cGMP GC->cGMP produces

Caption: MT2 receptor signaling pathways.

References

Application of N-Biotinyl-5-methoxytryptamine in Chemical Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a chemical probe designed for the investigation of protein interactions and target identification in the field of chemical proteomics. This molecule incorporates the pharmacophore of 5-methoxytryptamine (B125070), a known agonist for serotonin (B10506) receptors and a precursor to melatonin (B1676174), with a biotin (B1667282) tag for affinity purification.[1][2][3] This application note provides detailed protocols for the synthesis and application of this compound to identify and characterize its protein binding partners, thereby elucidating its mechanism of action and potential therapeutic targets.

5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine (B22526) derivative that acts as a potent agonist at various serotonin (5-HT) receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes.[1][3] It is also a metabolic precursor to N-acetyl-5-methoxytryptamine, commonly known as melatonin.[1] Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] These receptors are involved in regulating circadian rhythms, sleep, and mood, and their signaling pathways are of significant interest in drug discovery.[5] By using a biotinylated version of 5-methoxytryptamine, researchers can employ affinity-based pulldown assays coupled with mass spectrometry to isolate and identify its direct protein targets from complex biological samples.[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 5-methoxytryptamine with an activated biotin derivative, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester. A linker, such as polyethylene (B3416737) glycol (PEG), can be incorporated between the biotin and the tryptamine moiety to improve solubility and reduce steric hindrance during protein binding.

Proposed Synthetic Scheme:

A plausible synthetic route involves the reaction of 5-methoxytryptamine with a commercially available biotin-PEG-NHS ester. The primary amine of 5-methoxytryptamine acts as a nucleophile, attacking the activated carbonyl of the NHS ester to form a stable amide bond.

  • Materials: 5-methoxytryptamine, Biotin-PEGn-NHS ester (where 'n' denotes the number of PEG units), Triethylamine (B128534) (TEA), Dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • Dissolve 5-methoxytryptamine and a slight molar excess of Biotin-PEGn-NHS ester in anhydrous DMF.

    • Add triethylamine to the reaction mixture to act as a base and stir at room temperature for 18 hours.[8]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by washing with diethyl ether or by column chromatography to yield this compound.[8][9]

Experimental Protocols

I. Target Identification using this compound in Cell Lysates

This protocol outlines the use of this compound as a "bait" molecule to capture its interacting proteins from a cell lysate.

A. Cell Culture and Lysis

  • Culture cells of interest (e.g., a neuronal cell line expressing serotonin or melatonin receptors) to ~80-90% confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

B. Probe Incubation and Affinity Purification

  • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

  • Add this compound to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent amount of free biotin or a scrambled biotinylated molecule to a separate aliquot of the lysate.

  • Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Prepare streptavidin-coated magnetic or agarose (B213101) beads by washing them three times with lysis buffer.[10][11]

  • Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.[10]

  • Pellet the beads using a magnetic rack or by centrifugation.

  • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[10][12] For more stringent washing, buffers containing high salt concentrations or mild detergents can be used.[13]

C. Elution and Sample Preparation for Mass Spectrometry

  • Elute the bound proteins from the streptavidin beads. Due to the strong interaction between biotin and streptavidin, harsh elution conditions are often required.[12] Common methods include:

    • Boiling in SDS-PAGE sample buffer: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.

    • On-bead digestion: Wash the beads with a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and then incubate with a protease such as trypsin overnight at 37°C. The resulting peptides can be directly analyzed by mass spectrometry.[13][14]

    • Cleavable linkers: If the probe was synthesized with a cleavable linker (e.g., disulfide or TEV protease site), elution can be achieved under milder conditions by adding a reducing agent or the specific protease, respectively.[10][15]

  • For mass spectrometry analysis, the eluted proteins or digested peptides need to be further processed. This may include reduction, alkylation, and desalting steps.

D. Mass Spectrometry and Data Analysis

  • Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.

  • Compare the proteins identified in the this compound pulldown with those from the negative control to identify specific binding partners.

II. In-situ Target Identification in Live Cells

This protocol allows for the identification of protein targets in their native cellular environment.

  • Culture cells as described previously.

  • Treat the cells with this compound (1-10 µM) in serum-free media for a defined period (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS to remove excess probe.

  • Lyse the cells and proceed with affinity purification as described in Protocol I, sections B through D.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in a table to facilitate comparison between the experimental and control groups.

Protein AccessionGene NameProtein NameFold Enrichment (Probe/Control)p-valuePutative Function
P35367HTR2A5-hydroxytryptamine receptor 2A15.2<0.001G-protein coupled receptor signaling
P48039MTNR1AMelatonin receptor type 1A12.5<0.001G-protein coupled receptor signaling
P49286MTNR1BMelatonin receptor type 1B10.8<0.001G-protein coupled receptor signaling
P28223HTR1A5-hydroxytryptamine receptor 1A8.9<0.005G-protein coupled receptor signaling
Q13639HTR75-hydroxytryptamine receptor 77.3<0.01G-protein coupled receptor signaling

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Chemical_Proteomics_Workflow cluster_preparation Sample Preparation cluster_incubation Probe Incubation & Capture cluster_analysis Analysis cluster_output Output cells Cell Culture lysis Cell Lysis cells->lysis lysate Cell Lysate lysis->lysate incubation Incubation lysate->incubation probe N-Biotinyl- 5-methoxytryptamine probe->incubation capture Affinity Capture incubation->capture streptavidin Streptavidin Beads streptavidin->capture wash Washing capture->wash elution Elution wash->elution ms_prep MS Sample Prep elution->ms_prep lcms LC-MS/MS ms_prep->lcms data_analysis Data Analysis lcms->data_analysis targets Identified Protein Targets data_analysis->targets

Caption: Chemical proteomics workflow for target identification.

Hypothetical Signaling Pathway

Based on the known pharmacology of 5-methoxytryptamine and melatonin, this compound is expected to interact with serotonin and melatonin receptors, initiating downstream signaling cascades.

Signaling_Pathway cluster_receptors Membrane Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors probe This compound MT1 MT1 Receptor probe->MT1 MT2 MT2 Receptor probe->MT2 HTR2A 5-HT2A Receptor probe->HTR2A Gi Gαi/o MT1->Gi Gq Gαq/11 MT1->Gq MT2->Gi HTR2A->Gq AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Circadian Rhythms Circadian Rhythms cAMP->Circadian Rhythms Neuronal Activity Neuronal Activity cAMP->Neuronal Activity PKC Protein Kinase C ERK ERK1/2 Activation PKC->ERK IP3_DAG->PKC Ca ↑ Ca²⁺ IP3_DAG->Ca Ca->ERK Gene Expression Gene Expression ERK->Gene Expression Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Caption: Potential signaling pathways activated by the probe.

Potential Applications and Significance

The use of this compound in chemical proteomics offers a powerful approach to:

  • Identify novel protein targets of 5-methoxytryptamine and its derivatives, expanding our understanding of their biological roles.

  • Characterize the protein interaction networks of known receptors like MT1, MT2, and various serotonin receptors in a physiological context.

  • Elucidate the off-target effects of drugs targeting these pathways, which is crucial for drug development and safety assessment.

  • Discover new therapeutic opportunities by identifying previously unknown proteins and pathways modulated by these compounds.

References

Application Notes and Protocols for N-Biotinyl-5-methoxytryptamine Receptor Histochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Biotinyl-5-methoxytryptamine, a biotinylated analog of melatonin (B1676174), serves as a valuable tool for the localization of melatonin binding sites, primarily the MT1 and MT2 receptors, within tissue preparations. While the term "in situ hybridization" typically refers to the detection of specific nucleic acid sequences, the request for a protocol using a biotinylated small molecule ligand suggests a histochemical application to identify its corresponding receptors. This document provides a detailed protocol for the use of this compound as a probe in a non-radioactive receptor histochemistry procedure. This method leverages the high affinity of the biotin-streptavidin interaction for signal amplification and visualization.

The protocol outlined below is analogous in its workflow to in situ hybridization, involving tissue preparation, probe incubation, post-incubation washes, and signal detection. Non-radioactive methods are preferred for their superior cellular resolution compared to traditional radioactive techniques.[1][2] This allows for a more precise identification of melatonin target cells. The detection of melatonin receptors is crucial for understanding the physiological actions of melatonin and its role in neuroendocrine networks.[1][2]

Experimental Principles

This protocol is based on the specific binding of this compound to melatonin receptors in tissue sections. The biotin (B1667282) moiety on the ligand does not interfere with its binding to the receptor. Following incubation and washing to remove unbound ligand, the tissue-bound biotin is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). The enzyme then catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of receptor expression, allowing for visualization by light microscopy. For enhanced sensitivity, particularly for detecting low-abundance receptors, a signal amplification method such as the catalyzed reporter deposition (CARD) using biotinylated tyramine (B21549) can be employed.[3][4]

Detailed Experimental Protocol

I. Tissue Preparation

  • Perfusion and Fixation:

    • Anesthetize the animal according to approved institutional guidelines.

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS (pH 7.4).

    • Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotection:

    • Immerse the fixed tissue in 20% sucrose (B13894) in PBS at 4°C overnight or until the tissue sinks.

  • Sectioning:

    • Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound.

    • Rapidly freeze the block in isopentane (B150273) cooled with liquid nitrogen.

    • Store tissue blocks at -80°C until sectioning.

    • Cut 10-20 µm thick sections using a cryostat and mount them on positively charged slides (e.g., SuperFrost Plus).

    • Allow sections to air dry on the slides for at least 30 minutes. Slides can be stored at -80°C for several months.

II. Receptor Histochemistry

  • Rehydration and Permeabilization:

    • Bring slides to room temperature.

    • Wash slides 3 times for 5 minutes each in PBS.

    • For improved probe penetration, incubate slides in 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash slides 3 times for 5 minutes each in PBS.

  • Blocking:

    • To prevent non-specific binding, incubate sections in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.

  • Ligand Incubation:

    • Prepare the this compound working solution by diluting it in a suitable binding buffer (e.g., PBS containing 1% Bovine Serum Albumin). The optimal concentration should be empirically determined but can start in the nanomolar to low micromolar range.

    • Drain the blocking solution from the slides.

    • Apply the this compound working solution to the tissue sections, ensuring complete coverage.

    • Incubate overnight at 4°C in a humidified chamber.

  • Post-Incubation Washes:

    • Wash slides with high stringency to remove unbound ligand:

      • 2 x 10 minutes in ice-cold PBS.

      • 2 x 30 minutes in ice-cold PBS containing 0.1% Tween 20 at 4°C.

      • 1 x 10 minutes in ice-cold PBS.

  • Detection:

    • Incubate sections with a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase or Streptavidin-Horseradish Peroxidase) diluted in PBS for 1-2 hours at room temperature.

    • Wash slides 3 times for 10 minutes each in PBS.

  • Signal Visualization (Chromogenic):

    • For Alkaline Phosphatase:

      • Equilibrate slides in a pre-development buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.

      • Incubate sections with a substrate solution such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.[5] Monitor color development (typically 30 minutes to several hours).

    • For Horseradish Peroxidase:

      • Incubate sections with a substrate solution such as DAB (3,3'-diaminobenzidine) until the desired color intensity is reached.

  • Stopping the Reaction and Mounting:

    • Stop the color development by washing the slides in distilled water.

    • Counterstain with a suitable nuclear stain like Nuclear Fast Red or Hematoxylin if desired.

    • Dehydrate the sections through a graded ethanol (B145695) series (e.g., 70%, 95%, 100%).

    • Clear in xylene and coverslip using a permanent mounting medium.

Quantitative Data Summary

The following table provides typical concentration ranges for key reagents used in this protocol. It is important to note that optimal concentrations may vary depending on the tissue type and receptor abundance, and therefore should be empirically determined.

ReagentTypical Concentration/DilutionPurpose
Paraformaldehyde (PFA)4% (w/v)Tissue fixation
Sucrose20% (w/v)Cryoprotection of fixed tissue
This compound10 nM - 10 µMPrimary probe for binding to melatonin receptors
Normal Serum5-10% (v/v)Blocking non-specific antibody binding sites
Streptavidin-Alkaline Phosphatase1:500 - 1:2500Detection of biotinylated probe
Streptavidin-Horseradish Peroxidase1:500 - 1:2000Detection of biotinylated probe
NBT/BCIPAs per manufacturer's instructionsChromogenic substrate for Alkaline Phosphatase, producing a purple/blue precipitate
DABAs per manufacturer's instructionsChromogenic substrate for Horseradish Peroxidase, producing a brown precipitate

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Tissue Preparation cluster_staining Receptor Staining cluster_vis Visualization Fixation Fixation (4% PFA) Cryoprotection Cryoprotection (20% Sucrose) Fixation->Cryoprotection Sectioning Cryosectioning (10-20 µm) Cryoprotection->Sectioning Blocking Blocking (Normal Serum) Sectioning->Blocking Incubation Ligand Incubation (this compound) Blocking->Incubation Washes Post-Incubation Washes Incubation->Washes Detection Detection (Streptavidin-Enzyme Conjugate) Washes->Detection Substrate Chromogenic Substrate (NBT/BCIP or DAB) Detection->Substrate Mounting Counterstain & Mounting Substrate->Mounting Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds Gi Gi Protein MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Inhibition of conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

References

Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a versatile molecular probe designed for the sensitive detection and visualization of serotonin (B10506) receptors and transporters in fluorescence microscopy applications. This molecule combines the specificity of 5-methoxytryptamine, a serotonin analog, with the high-affinity biotin-streptavidin detection system.[1] This allows for robust signal amplification and clear visualization of target molecules in fixed and live cells. These application notes provide detailed protocols for the use of this compound in conjunction with fluorescently labeled streptavidin for imaging the serotonin transporter (SERT).

Principle of Detection

The methodology is based on the highly specific and strong non-covalent interaction between biotin (B1667282) and streptavidin. This compound acts as a primary probe that binds to the target (e.g., serotonin transporter). Subsequently, a fluorescently labeled streptavidin conjugate is introduced, which binds to the biotin moiety of the probe. This indirect detection method provides significant signal amplification as multiple fluorophores on the streptavidin molecule can be recruited to a single target site.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the application of this compound in fluorescence microscopy.

ParameterValueReference/Notes
Excitation Wavelength (Max) Dependent on Fluorophoree.g., Alexa Fluor 488: 493 nm
Emission Wavelength (Max) Dependent on Fluorophoree.g., Alexa Fluor 488: 519 nm[2]
Working Concentration (Probe) 1 - 10 µMEmpirically determined, start with 5 µM.
Working Concentration (Streptavidin) 0.5 - 10 µg/mLTitration recommended for optimal signal-to-noise.[3]
Incubation Time (Probe) 60 minutesAt room temperature.
Incubation Time (Streptavidin) 60 minutesAt room temperature.[3]
Binding Affinity (Biotin-Streptavidin) Kd ≈ 10-14 MOne of the strongest known non-covalent interactions.

Experimental Protocols

Protocol 1: Staining of Serotonin Transporters in Fixed Cells

This protocol describes the use of this compound for the detection of serotonin transporters (SERTs) in cultured cells fixed prior to staining.

Materials:

  • This compound

  • Streptavidin-Alexa Fluor 488 conjugate (or other fluorescent conjugate)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Mounting Medium with DAPI

  • Coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells expressing the serotonin transporter (e.g., transfected HEK-293 cells) on sterile coverslips to 70-80% confluency.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Primary Probe Incubation: Dilute this compound to the desired working concentration (e.g., 5 µM) in Blocking Buffer. Incubate the cells with this solution for 60 minutes at room temperature.

  • Washing: Wash the cells three times with Blocking Buffer for 5 minutes each.

  • Secondary Detection: Dilute the Streptavidin-Alexa Fluor 488 conjugate to its working concentration (e.g., 2 µg/mL) in Blocking Buffer. Incubate the cells with this solution for 60 minutes at room temperature, protected from light.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): If not using a mounting medium with DAPI, you can incubate with a DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Live-Cell Imaging of Serotonin Transporter Dynamics

This protocol is adapted for imaging the dynamics of serotonin transporters on the surface of living cells.

Materials:

  • This compound

  • Streptavidin-Quantum Dot (QD) conjugate (e.g., QD655-streptavidin)

  • Live-Cell Imaging Buffer (e.g., DMEM FluoroBrite)

  • Cells expressing a fluorescently tagged SERT (e.g., YFP-SERT) for co-localization.[4]

Procedure:

  • Cell Preparation: Plate cells expressing YFP-SERT on glass-bottom imaging dishes.

  • Probe Incubation: Wash the cells with warm Live-Cell Imaging Buffer. Incubate with this compound (e.g., 1 µM) in imaging buffer for 15 minutes at 37°C.

  • Washing: Gently wash the cells three times with warm imaging buffer.

  • Quantum Dot Labeling: Incubate the cells with Streptavidin-QD conjugate (e.g., 1 nM) in imaging buffer for 5 minutes at 37°C.

  • Final Wash: Gently wash the cells three times with warm imaging buffer to remove unbound quantum dots.

  • Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped for live-cell imaging (e.g., with an environmental chamber). Use appropriate laser lines for YFP and the quantum dots.[4]

  • Data Acquisition: Acquire time-lapse image series to observe the lateral diffusion and trafficking of SERT on the plasma membrane.

Visualizations

experimental_workflow_fixed_cells cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation blocking Blocking (1% BSA) fixation->blocking primary_probe Incubate with This compound blocking->primary_probe secondary_detection Incubate with Streptavidin-Fluorophore primary_probe->secondary_detection Wash mounting Mounting with DAPI secondary_detection->mounting Wash microscopy Fluorescence Microscopy mounting->microscopy live_cell_imaging_workflow cluster_prep Cell Preparation cluster_labeling Live Cell Labeling cluster_imaging Imaging cell_plating Plate YFP-SERT cells on imaging dish probe_incubation Incubate with This compound cell_plating->probe_incubation Wash qd_labeling Incubate with Streptavidin-Quantum Dot probe_incubation->qd_labeling Wash live_imaging Time-Lapse Fluorescence Microscopy qd_labeling->live_imaging Wash serotonin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space serotonin Serotonin / N-Biotinyl- 5-methoxytryptamine sert Serotonin Transporter (SERT) serotonin->sert downstream Downstream Signaling (e.g., receptor activation) serotonin->downstream Binds to Receptors serotonin_in Serotonin (reuptake) sert->serotonin_in Transport

References

Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Biotinyl-5-methoxytryptamine in competitive binding assays, primarily targeting melatonin (B1676174) receptors (MT1 and MT2). This document outlines the principles of the assay, experimental procedures, data analysis, and visualization of the workflow and underlying signaling pathways.

Introduction

This compound is a biotinylated analog of melatonin, a neurohormone that regulates circadian rhythms through its interaction with G protein-coupled receptors (GPCRs), primarily the MT1 and MT2 subtypes. The presence of the 5-methoxy group is crucial for high-affinity binding to these receptors. The biotin (B1667282) tag provides a versatile handle for detection and quantification in various assay formats, making it a valuable tool for studying melatonin receptor pharmacology and for the discovery of new ligands.

Competitive binding assays are fundamental in drug discovery for determining the affinity of unlabeled test compounds for a specific receptor. In this context, this compound can be used as a labeled tracer that competes with unlabeled test compounds for binding to melatonin receptors. The displacement of the biotinylated ligand by a test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).

Principle of the Competitive Binding Assay

The assay is based on the competition between a fixed concentration of a labeled ligand (this compound) and a range of concentrations of an unlabeled test compound for a limited number of receptor binding sites. The amount of labeled ligand bound to the receptor decreases as the concentration of the unlabeled test compound increases. This displacement is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Data Presentation

While specific binding affinity data for this compound is not widely available in public literature, the following table serves as a template for how quantitative data from competitive binding assays should be presented. The values for melatonin and other known ligands are included for comparative purposes.

CompoundReceptorAssay TypeLabeled LigandKi (nM)IC50 (nM)Reference
This compound MT1Fluorescence Polarization(Self)To be determinedTo be determinedExperimental
This compound MT2Fluorescence Polarization(Self)To be determinedTo be determinedExperimental
MelatoninMT1Radioligand Binding2-[125I]-iodomelatonin0.1 - 0.51 - 10[1]
MelatoninMT2Radioligand Binding2-[125I]-iodomelatonin0.1 - 0.71 - 15[1]
AgomelatineMT1Radioligand Binding2-[125I]-iodomelatonin0.94-
AgomelatineMT2Radioligand Binding2-[125I]-iodomelatonin0.97-
Luzindole (Antagonist)MT1Radioligand Binding2-[125I]-iodomelatonin15 - 30-
Luzindole (Antagonist)MT2Radioligand Binding2-[125I]-iodomelatonin5 - 15-

Experimental Protocols

Two primary protocols are presented here: a traditional radioligand competitive binding assay and a non-radioactive fluorescence polarization competitive binding assay. The latter is often preferred for its safety, reduced disposal costs, and homogeneous "mix-and-read" format.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is adapted from standard procedures for melatonin receptor binding assays.[2]

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[125I]-iodomelatonin.

  • Test Compound: this compound or other unlabeled compounds.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled melatonin.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Add Test Compound: Add serial dilutions of the unlabeled test compound (e.g., this compound) to the appropriate wells. For total binding wells, add buffer only. For non-specific binding wells, add 10 µM unlabeled melatonin.

  • Add Radioligand: Add 2-[125I]-iodomelatonin to all wells at a final concentration at or below its Kd (typically 50-100 pM).

  • Add Receptor Membranes: Add the receptor membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM melatonin) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This non-radioactive method is ideal for using this compound as the labeled tracer, in conjunction with a fluorescently labeled avidin (B1170675) or streptavidin.[3][4]

Materials:

  • Receptor Source: Solubilized membrane preparation or purified MT1/MT2 receptors.

  • Labeled Tracer: this compound.

  • Fluorescent Probe: Streptavidin-fluorescein or other suitable fluorescently labeled streptavidin conjugate.

  • Test Compound: Unlabeled compounds of interest.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer with low background fluorescence.

  • Non-specific Binding Control: 10 µM unlabeled melatonin.

  • Black, low-binding 96- or 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Tracer-Probe Complex Formation: Pre-incubate this compound with the fluorescently labeled streptavidin to form a stable, highly fluorescent complex.

  • Plate Setup: In a black microplate, add assay buffer to all wells.

  • Add Test Compound: Add serial dilutions of the unlabeled test compound to the appropriate wells. For maximum polarization wells, add buffer only. For minimum polarization (and non-specific binding) wells, add 10 µM unlabeled melatonin.

  • Add Tracer-Probe Complex: Add the pre-formed this compound-streptavidin-fluorophore complex to all wells.

  • Add Receptor: Add the solubilized receptor preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

  • The fluorescence polarization values will be high when the tracer-probe complex is bound to the receptor and low when it is displaced by the test compound.

  • Plot the change in fluorescence polarization against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation as described in the radioligand assay protocol.

Visualizations

Melatonin Receptor Signaling Pathway

Melatonin binding to MT1 or MT2 receptors activates inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various downstream effectors.

Melatonin_Signaling cluster_membrane Cell Membrane receptor Melatonin Receptor (MT1/MT2) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Reduces production melatonin Melatonin or This compound melatonin->receptor Binds downstream Downstream Cellular Effects camp->downstream Leads to

Caption: Melatonin Receptor Signaling Pathway.

Competitive Binding Assay Workflow

This diagram illustrates the key steps involved in a competitive binding assay to determine the affinity of a test compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_receptor Prepare Receptor Source (e.g., cell membranes) mix Mix Receptor, Labeled Ligand, and Test Compound prep_receptor->mix prep_ligand Prepare Labeled Ligand (this compound) prep_ligand->mix prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix incubate Incubate to Reach Equilibrium mix->incubate separate Separate Bound from Free Ligand (e.g., filtration) incubate->separate detect Detect Signal from Bound Labeled Ligand separate->detect plot Plot % Inhibition vs. [Test Compound] detect->plot fit Non-linear Regression to Determine IC50 plot->fit calculate Calculate Ki using Cheng-Prusoff Equation fit->calculate Competitive_Binding_Principle receptor Receptor bound_complex_labeled Receptor-Labeled Ligand Complex (Signal) receptor->bound_complex_labeled Forms bound_complex_unlabeled Receptor-Test Compound Complex (No Signal) receptor->bound_complex_unlabeled Forms labeled_ligand Labeled Ligand (this compound) labeled_ligand->receptor Binds to test_compound Test Compound (Unlabeled) test_compound->receptor Competes for binding to

References

Application Notes and Protocols for Radiolabeling N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radioiodination of N-Biotinyl-5-methoxytryptamine, a biotinylated analog of melatonin (B1676174). While a specific protocol for this molecule is not widely published, the following procedure has been adapted from established methods for the radioiodination of melatonin and other indoleamines.[1][2][3][4] The resulting radiolabeled compound can be a valuable tool for various applications, including radioligand binding assays to study melatonin receptors.

Introduction

This compound is a derivative of melatonin, a neurohormone that regulates circadian rhythms and other physiological processes through its interaction with G protein-coupled receptors (GPCRs), primarily the MT1 and MT2 receptors.[5][6][7] The biotin (B1667282) moiety allows for high-affinity binding to streptavidin and avidin, making it a useful tool for various bioanalytical techniques. Radiolabeling this molecule, typically with Iodine-125 (¹²⁵I), provides a sensitive method for tracing and quantifying its interaction with melatonin receptors.[6][8] The radioiodination is generally achieved via electrophilic substitution on the indole (B1671886) ring, most commonly at the C-2 position.[3] This protocol details the Chloramine-T method for radioiodination.

Experimental Protocols

Materials and Reagents

  • This compound

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium Metabisulfite (SMB)

  • Potassium Iodide (KI)

  • Phosphate Buffer (0.05 M, pH 7.5)

  • Phosphate Buffer (0.025 M, pH 7.5)

  • Sephadex G-25 column

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC Mobile Phase: Chloroform:Methanol (9:1 v/v)

  • Whatman 3MM chromatography paper

  • Gamma counter

  • Electrophoresis apparatus

Protocol: Radioiodination using the Chloramine-T Method

This protocol is adapted from the established Chloramine-T method for radioiodinating melatonin.[1][2]

  • Reaction Setup:

    • In a shielded vial, add 10 µL of this compound (1 mg/mL in a suitable organic solvent like DMSO, evaporated to dryness if necessary).

    • Add 80 µL of 0.05 M Phosphate Buffer (pH 7.5).

    • Carefully add 5 mCi of Na¹²⁵I.

    • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M Phosphate Buffer).

    • Gently mix and allow the reaction to proceed for 60 seconds at room temperature.

  • Quenching the Reaction:

    • Terminate the reaction by adding 25 µL of Sodium Metabisulfite solution (2 mg/mL in 0.05 M Phosphate Buffer).

    • Add 50 µL of Potassium Iodide solution (10 mg/mL in 0.05 M Phosphate Buffer) to saturate any unreacted iodine binding sites on the TLC plate and to facilitate the separation of free iodine.

    • Add 500 µL of 0.05 M Phosphate Buffer.

  • Purification of Radiolabeled Product:

    • Sephadex G-25 Gel Filtration:

      • Pre-equilibrate a Sephadex G-25 column with 0.05 M Phosphate Buffer.

      • Load the reaction mixture onto the column.

      • Elute with 0.05 M Phosphate Buffer and collect 0.5 mL fractions.

      • Measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the radiolabeled product, which will elute separately from free ¹²⁵I.

    • Thin Layer Chromatography (TLC):

      • Spot a small aliquot of the reaction mixture and the purified fractions onto a silica (B1680970) gel TLC plate.

      • Develop the plate using a Chloroform:Methanol (9:1 v/v) mobile phase.

      • Visualize the spots under UV light and/or by autoradiography to separate the radiolabeled product from unreacted starting material and free iodine.

  • Quality Control:

    • Paper Electrophoresis:

      • Saturate a strip of Whatman 3MM paper (approx. 34 cm) in 0.025 M Phosphate Buffer for 15 minutes.

      • Spot the purified radiolabeled product onto the center of the strip.

      • Run the electrophoresis at 240 volts for 50 minutes.

      • Dry the strip, cut it into 1 cm segments, and measure the radioactivity of each segment in a gamma counter to determine the radiochemical purity.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the radioiodination of melatonin analogs, which can be used as a guideline for this compound.

ParameterValue/ConditionReference
Reactants
This compound10 µgAdapted from[1]
Na¹²⁵I5 mCi[1]
Chloramine-T10 µg[1][2]
Sodium Metabisulfite20 µg[2]
Reaction Conditions
Buffer0.05 M Phosphate Buffer, pH 7.5[1]
Reaction Time60 seconds[1]
TemperatureRoom Temperature[1]
Purification
Method 1Sephadex G-25 Gel Filtration[2]
Method 2Thin Layer Chromatography[4]
Quality Control
MethodPaper Electrophoresis[1]
Expected Outcome
Specific Activity~20-25 MBq/µg[2]
Radiochemical Yield>85%[1]

Visualizations

Experimental Workflow for Radiolabeling

experimental_workflow cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control start Start reagents Add Reactants: - this compound - Na¹²⁵I - Phosphate Buffer start->reagents initiate Initiate with Chloramine-T reagents->initiate react React for 60s initiate->react quench Quench with Sodium Metabisulfite & KI react->quench purify Purify via Sephadex G-25 quench->purify collect Collect Fractions purify->collect qc Assess Purity: - TLC - Paper Electrophoresis collect->qc product Purified Radiolabeled Product qc->product

Caption: Workflow for the radioiodination of this compound.

Melatonin Receptor Signaling Pathway

Melatonin primarily signals through the MT1 and MT2 receptors, which are G protein-coupled receptors. The activation of these receptors by a ligand like this compound is expected to initiate a cascade of intracellular events.

melatonin_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor MT1/MT2 Receptor ligand->receptor Binds gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., modulation of circadian rhythm) pka->response Phosphorylates Targets

Caption: Simplified signaling pathway of melatonin receptors.

References

Application Note: N-Biotinyl-5-methoxytryptamine for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT), a naturally occurring tryptamine (B22526) compound structurally related to serotonin (B10506) and melatonin (B1676174).[1] 5-MT is known to act as a non-selective serotonin receptor agonist and is involved in various physiological processes.[1] The biotin (B1667282) tag on this compound allows for its detection using fluorochrome-conjugated streptavidin, making it a valuable tool for studying the expression and dynamics of its target receptors on a single-cell level using flow cytometry.[2] This application note provides a detailed protocol for the use of this compound in flow cytometry to identify and characterize cells expressing its cognate receptors, which are likely members of the serotonin (5-HT) and melatonin (MT) receptor families.[3][4]

Principle of the Assay

The assay is based on the high-affinity interaction between biotin and streptavidin. Cells expressing the target receptors for 5-methoxytryptamine are incubated with this compound. The biotinylated ligand binds to its receptors on the cell surface. Subsequent incubation with a fluorescently labeled streptavidin conjugate allows for the detection and quantification of the ligand-receptor complexes by flow cytometry. This method can be adapted to study receptor internalization by performing the incubation at 37°C, which allows for endocytosis of the receptor-ligand complex.[5]

Potential Applications

  • Identification and quantification of cell populations expressing serotonin or melatonin receptors.

  • Screening of compounds that modulate receptor expression or ligand binding.

  • Studying receptor trafficking and internalization.[5]

  • Characterizing receptor distribution in primary cells and cell lines.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A15
5-HT2A50
MT125
MT240

Note: These are hypothetical values for illustrative purposes. Actual binding affinities should be determined experimentally.

Table 2: Recommended Antibody and Reagent Concentrations

ReagentRecommended Starting Concentration
This compound10-100 nM
Streptavidin-PE1:100 - 1:400 dilution
Anti-CD marker antibody (e.g., CD4-FITC)As per manufacturer's instructions
Viability Dye (e.g., 7-AAD)As per manufacturer's instructions

Experimental Protocols

Protocol 1: Cell Surface Receptor Staining

This protocol describes the detection of cell surface receptors that bind to this compound.

Materials

  • This compound

  • Cells of interest (e.g., HEK293 cells transfected with a target receptor, or primary cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE)

  • Fc Block (optional, for primary cells)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Unlabeled 5-methoxytryptamine (for competition assay)

  • FACS tubes

Procedure

  • Cell Preparation: Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in the staining buffer.

  • Fc Block (Optional): If using primary cells that express Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Ligand Incubation: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes. Add this compound to the desired final concentration (e.g., 50 nM).

  • Competition Control: To a separate tube, add a 100-fold molar excess of unlabeled 5-methoxytryptamine along with the this compound to demonstrate binding specificity.

  • Incubation: Incubate the tubes for 30-60 minutes at 4°C in the dark to allow for ligand binding to cell surface receptors.

  • Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Streptavidin Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated amount of fluorochrome-conjugated streptavidin.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • (Optional) Co-staining with Antibodies: If desired, add fluorochrome-conjugated antibodies against cell surface markers at this step and incubate as per the manufacturer's instructions.

  • Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.

  • Viability Staining: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer and add a viability dye according to the manufacturer's protocol.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire a sufficient number of events for statistical analysis.

Protocol 2: Receptor Internalization Assay

This protocol is designed to measure the internalization of the receptor-ligand complex.

Materials

  • Same as Protocol 1

  • Cell culture medium

Procedure

  • Cell Preparation: Harvest and wash cells as in Protocol 1.

  • Ligand Incubation: Resuspend cells in pre-warmed cell culture medium containing the desired concentration of this compound.

  • Internalization: Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor internalization. A control sample should be kept at 4°C to measure initial surface binding.

  • Stopping Internalization: Stop the internalization process by adding ice-cold Flow Cytometry Staining Buffer and placing the tubes on ice.

  • Washing: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.

  • Streptavidin Staining: Proceed with streptavidin staining as described in Protocol 1 (steps 7-9).

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry. A decrease in the mean fluorescence intensity (MFI) of the surface-stained population over time at 37°C compared to the 4°C control indicates receptor internalization.

Visualizations

G Experimental Workflow for Cell Surface Receptor Detection cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition Harvest Harvest & Wash Cells Resuspend Resuspend in Staining Buffer Harvest->Resuspend FcBlock Fc Block (optional) Resuspend->FcBlock LigandInc Incubate with This compound FcBlock->LigandInc Wash1 Wash Cells LigandInc->Wash1 StrepInc Incubate with Streptavidin-Fluorochrome Wash1->StrepInc Wash2 Wash Cells StrepInc->Wash2 Viability Add Viability Dye Wash2->Viability FCM Analyze on Flow Cytometer Viability->FCM

Caption: Workflow for detecting cell surface receptors using this compound.

G Signaling Pathway of a G-Protein Coupled Receptor Ligand This compound Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binds GProtein G-Protein Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

References

Application Notes and Protocols for Live-Cell Imaging with N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Biotinyl-5-methoxytryptamine for live-cell imaging. This biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT), a potent serotonin (B10506) receptor agonist, enables the visualization and tracking of its interactions with cellular targets in real-time.

Introduction

This compound is a synthetic derivative of 5-methoxytryptamine, a naturally occurring tryptamine (B22526) closely related to serotonin and melatonin.[1] 5-MT is known to be a potent agonist at various serotonin (5-HT) receptors, particularly the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[2] By attaching a biotin (B1667282) molecule, this compound can be used as a probe in conjunction with fluorescently labeled streptavidin to visualize the localization and dynamics of these receptors in living cells. The high affinity and specificity of the biotin-streptavidin interaction provide a robust and versatile method for imaging.[3] This technique allows for the investigation of receptor trafficking, internalization, and the effects of various stimuli on receptor distribution.

Principle of the Technique

The methodology is based on a two-step labeling approach. First, live cells expressing the target serotonin receptors are incubated with this compound. The 5-methoxytryptamine moiety of the molecule binds to its cognate receptors. After a brief incubation and washing step to remove unbound probe, a fluorescently labeled streptavidin conjugate is added. The streptavidin binds with high affinity to the biotin tag, allowing for the visualization of the receptor-ligand complexes using fluorescence microscopy.

Signaling Pathway of 5-Methoxytryptamine

5-Methoxytryptamine primarily acts on G-protein coupled serotonin receptors, initiating downstream signaling cascades. The specific pathway activated depends on the receptor subtype. For example, 5-HT2 receptors couple to Gq/11 to activate the phospholipase C pathway, leading to an increase in intracellular calcium and activation of protein kinase C. In contrast, 5-HT1 receptors typically couple to Gi/o to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Serotonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol N_Biotinyl_5_MT This compound Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) N_Biotinyl_5_MT->Serotonin_Receptor Binds G_Protein G-Protein (Gq/11 or Gi/o) Serotonin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC or Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Generates/Inhibits Downstream_Signaling Downstream Signaling (e.g., Ca2+ release, PKC activation) Second_Messengers->Downstream_Signaling Initiates

Caption: Simplified signaling pathway of this compound binding to a serotonin receptor.

Experimental Protocols

Materials
  • This compound

  • Cell line expressing target serotonin receptor(s) (e.g., HEK293, CHO cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)

  • Microscopy-grade glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Protocol 1: Live-Cell Labeling and Imaging

This protocol describes the basic procedure for labeling and imaging cell surface receptors.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of this compound in pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS). The final concentration will need to be optimized, but a starting point of 1-10 µM is recommended.

    • Prepare a working solution of fluorescently labeled streptavidin in a blocking buffer (e.g., PBS with 1% BSA). A starting concentration of 1-5 µg/mL is recommended.

  • Labeling with this compound:

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Labeling with Fluorescent Streptavidin:

    • Add the fluorescently labeled streptavidin working solution to the cells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Final Wash and Imaging:

    • Remove the streptavidin solution and wash the cells three times with PBS.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope. It is crucial to minimize light exposure to reduce phototoxicity.[4]

Experimental Workflow

Live_Cell_Imaging_Workflow Start Start Cell_Culture Seed cells on glass-bottom dish Start->Cell_Culture Prepare_Reagents Prepare N-Biotinyl-5-MT and Streptavidin-Fluorophore Cell_Culture->Prepare_Reagents Label_Probe Incubate cells with N-Biotinyl-5-MT Prepare_Reagents->Label_Probe Wash_1 Wash to remove unbound probe Label_Probe->Wash_1 Label_Streptavidin Incubate with Streptavidin-Fluorophore Wash_1->Label_Streptavidin Wash_2 Wash to remove unbound streptavidin Label_Streptavidin->Wash_2 Imaging Live-cell imaging with fluorescence microscope Wash_2->Imaging End End Imaging->End

Caption: Workflow for live-cell imaging using this compound.

Data Presentation

Quantitative data from live-cell imaging experiments should be carefully recorded and analyzed. Below is a template table for summarizing key experimental parameters and results.

ParameterRecommended RangeExperimental ValueNotes
Cell Line N/ACell line endogenously or exogenously expressing the target receptor.
This compound Concentration 1 - 10 µMOptimize for signal-to-noise ratio.
Incubation Time (Probe) 15 - 30 minLonger times may lead to internalization.
Streptavidin-Fluorophore Concentration 1 - 5 µg/mLTitrate to minimize background.
Incubation Time (Streptavidin) 10 - 15 minShorter times reduce non-specific binding.
Imaging Temperature 37°CMaintain physiological conditions.
Excitation/Emission Wavelengths Fluorophore-dependentUse appropriate filter sets for the chosen fluorophore.
Signal-to-Noise Ratio > 3:1A key metric for image quality.

Considerations and Troubleshooting

  • High Background: If high background fluorescence is observed, try reducing the concentration of the biotinylated probe and/or the fluorescent streptavidin. Increasing the number and duration of wash steps can also be beneficial. The addition of a background suppressor may also improve signal quality.[5]

  • Low Signal: A weak signal may indicate low receptor expression or inefficient labeling. Consider increasing the concentration of the this compound or using a brighter fluorophore.

  • Phototoxicity: Live-cell imaging can be harsh on cells. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.[4] Time-lapse imaging should be performed with the longest possible intervals between acquisitions.

  • Controls: It is essential to include proper controls in your experiments. These should include:

    • Cells not treated with this compound but incubated with fluorescent streptavidin to assess non-specific streptavidin binding.

    • Cells treated with this compound but not with fluorescent streptavidin to check for autofluorescence.

    • A cell line that does not express the target receptor to confirm the specificity of the labeling.

By following these protocols and considering the potential challenges, researchers can effectively utilize this compound as a powerful tool for the live-cell imaging of serotonin receptors.

References

Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine as a Probe for Receptor Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a synthetically modified analog of 5-methoxytryptamine, a naturally occurring compound related to serotonin (B10506) and melatonin (B1676174). By incorporating a biotin (B1667282) molecule, this probe allows for the selective labeling and tracking of its target receptors, primarily the melatonin receptors MT1 and MT2. This enables detailed investigation of receptor trafficking, including internalization, recycling, and degradation, which are critical processes in G-protein coupled receptor (GPCR) signaling and regulation. These application notes provide an overview of the utility of this compound and detailed protocols for its use in receptor trafficking studies.

Principle of Application

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays. This compound acts as a specific ligand for melatonin receptors. Once bound to the cell surface receptors, the biotin tag allows for the detection, isolation, and quantification of the receptor-ligand complex. This can be achieved through various methods, including affinity purification and visualization with fluorophore-conjugated streptavidin. The covalent and highly specific nature of the biotin-streptavidin bond provides a robust tool for studying the dynamic movements of receptors within the cell.

Key Applications

  • Monitoring Receptor Internalization: Quantifying the rate and extent of receptor endocytosis upon agonist stimulation.

  • Analyzing Receptor Recycling: Tracking the return of internalized receptors to the cell surface.

  • Investigating Receptor Degradation: Determining the proteolytic fate of receptors following internalization.

  • Visualizing Receptor Localization: Imaging the subcellular distribution of receptors using fluorescence microscopy.

  • High-Throughput Screening: Adapting assays for screening compounds that modulate receptor trafficking.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in published literature, the following table provides expected binding affinities for related non-biotinylated ligands to human melatonin receptors, which serves as a benchmark for the anticipated performance of the probe. The addition of a biotin tag may slightly alter these affinities, and empirical determination is recommended.

LigandReceptor SubtypeBinding Affinity (Ki in pM)
MelatoninMT180
MelatoninMT2383
RamelteonMT114
RamelteonMT2112

Note: Lower Ki values indicate higher binding affinity. Data is compiled from publicly available pharmacological resources.

Signaling Pathways of Melatonin Receptors

Melatonin receptors, MT1 and MT2, are GPCRs that primarily couple to Gαi/o proteins.[1] Upon activation, they initiate a cascade of intracellular signaling events that regulate various physiological processes. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[2] Additionally, melatonin receptors can activate other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phospholipase C (PLC) pathway, and can also recruit β-arrestins.[1][2]

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Melatonin This compound MT_Receptor MT1/MT2 Receptor Melatonin->MT_Receptor Binds G_Protein Gαi/o MT_Receptor->G_Protein Activates PLC Phospholipase C MT_Receptor->PLC Activates ERK MEK/ERK Pathway MT_Receptor->ERK Activates Arrestin β-Arrestin MT_Receptor->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates

Caption: Melatonin Receptor Signaling Pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in receptor trafficking studies. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: Cell Surface Biotinylation to Measure Receptor Internalization

This protocol allows for the quantification of receptor internalization by labeling the cell surface receptor population and then measuring the amount of labeled receptor that moves into the cell over time.

Internalization_Workflow A 1. Culture cells expressing MT1/MT2 receptors B 2. Incubate cells with This compound on ice to label surface receptors A->B C 3. Wash to remove unbound probe B->C D 4. Warm cells to 37°C to allow internalization C->D E 5. At different time points, quench internalization by returning to ice D->E F 6. Remove remaining surface biotin with a reducing agent (e.g., glutathione) E->F G 7. Lyse cells and collect protein F->G H 8. Affinity purify biotinylated proteins with streptavidin beads G->H I 9. Elute and analyze by Western blot using a receptor-specific antibody H->I

Caption: Workflow for Receptor Internalization Assay.

Materials:

  • Cells expressing melatonin receptors (e.g., HEK293-MT1 or CHO-MT2)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching buffer (e.g., PBS with 1 mM MgCl2, 0.1 mM CaCl2)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Reducing agent solution (e.g., 50 mM glutathione (B108866) in buffer, pH 8.6)

  • Streptavidin-agarose beads

  • Primary antibody against the melatonin receptor or an epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 80-90% confluency.

  • Surface Labeling:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with this compound in binding buffer at 4°C for 1 hour with gentle agitation. The optimal concentration of the probe should be determined empirically.

    • Wash cells three times with ice-cold PBS to remove unbound probe.

  • Internalization:

    • Add pre-warmed culture medium and transfer the cells to a 37°C incubator to initiate internalization.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop internalization by washing the cells with ice-cold PBS.

  • Removal of Surface Biotin:

    • Incubate cells with a freshly prepared reducing agent solution (e.g., glutathione) for 30 minutes at 4°C to cleave the biotin from the surface-remaining probes.

    • Wash cells three times with ice-cold PBS.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

    • Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) receptors.

  • Western Blot Analysis:

    • Wash the beads extensively with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the receptor.

    • Detect with an HRP-conjugated secondary antibody and chemiluminescence.

    • Quantify the band intensity to determine the amount of internalized receptor at each time point.

Protocol 2: Immunofluorescence Staining for Receptor Localization

This protocol allows for the visualization of receptor localization and trafficking within the cell.

Immunofluorescence_Workflow A 1. Grow cells on coverslips B 2. Treat with this compound at 37°C for desired time A->B C 3. Wash and fix cells B->C D 4. Permeabilize cells (optional, to view intracellular receptors) C->D E 5. Block non-specific binding D->E F 6. Incubate with fluorophore-conjugated streptavidin E->F G 7. (Optional) Co-stain with antibodies for cellular compartments F->G H 8. Mount coverslips and image with fluorescence microscope G->H

Caption: Workflow for Immunofluorescence Staining.

Materials:

  • Cells expressing melatonin receptors grown on glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • (Optional) Primary antibodies for organelle markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes)

  • (Optional) Corresponding fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment:

    • Grow cells on sterile glass coverslips.

    • Incubate cells with this compound in culture medium at 37°C for the desired time to allow for binding and trafficking.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If visualizing intracellular receptors, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Staining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with fluorophore-conjugated streptavidin in blocking buffer for 1 hour to detect the biotinylated receptors.

    • Wash three times with PBS.

  • Co-staining (Optional):

    • If co-localizing with cellular compartments, incubate with primary antibodies for organelle markers, followed by the appropriate fluorophore-conjugated secondary antibodies.

    • Stain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Troubleshooting and Considerations

  • High Background: Incomplete washing or insufficient blocking can lead to high background. Ensure thorough washing steps and optimize blocking conditions.

  • Low Signal: The concentration of this compound may be too low, or the expression level of the receptor may be insufficient. Titrate the probe concentration and use a cell line with robust receptor expression.

  • Probe Specificity: To confirm that the signal is specific to melatonin receptors, perform competition experiments by co-incubating with an excess of a non-biotinylated melatonin receptor agonist or antagonist.

  • Viability of Cells: Ensure that the biotinylation and subsequent experimental steps do not compromise cell viability. Perform a viability assay if necessary.

By utilizing this compound with these protocols, researchers can gain valuable insights into the complex dynamics of melatonin receptor trafficking, contributing to a better understanding of their physiological roles and the development of novel therapeutics.

References

Application Notes and Protocols for N-Biotinyl-5-methoxytryptamine Pull-Down Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT), a compound structurally related to serotonin (B10506) and melatonin (B1676174). 5-MT is known to interact with serotonin and melatonin receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes. This makes this compound a valuable molecular tool for "pull-down" assays, a powerful affinity purification technique used to isolate its specific binding partners from complex biological samples like cell lysates.

These application notes provide a detailed protocol for utilizing this compound in pull-down experiments to identify its interacting proteins. Subsequent analysis of these interacting partners, typically by mass spectrometry, can elucidate the compound's mechanism of action, identify novel drug targets, and characterize signaling pathways.

Principle of the Experiment

The experimental workflow is based on the high-affinity interaction between biotin (B1667282) and streptavidin. This compound (the "bait") is incubated with a cell lysate containing a complex mixture of proteins (the "prey"). The bait, along with its specifically bound proteins, is then captured using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the captured protein complexes are eluted from the beads and identified by mass spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_capture Capture cluster_washing Washing cluster_elution Elution cluster_analysis Analysis prep_beads Streptavidin Bead Preparation capture Capture of Biotinylated Complexes with Streptavidin Beads prep_beads->capture prep_lysate Cell Lysate Preparation incubation Incubate Lysate with This compound prep_lysate->incubation incubation->capture washing Wash Beads to Remove Non-specific Binders capture->washing elution Elute Bound Proteins washing->elution ms_analysis Protein Identification by Mass Spectrometry elution->ms_analysis data_analysis Data Analysis and Target Identification ms_analysis->data_analysis

Caption: Experimental workflow for this compound pull-down assay.

Detailed Experimental Protocols

Materials and Reagents

  • This compound

  • Control Compound: 5-methoxytryptamine (non-biotinylated) or a biotinylated molecule with no expected affinity for the target receptors.

  • Cell Line: A cell line endogenously expressing or overexpressing target receptors (e.g., HEK293 cells transfected with melatonin or serotonin receptors).

  • Streptavidin-coated magnetic beads

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40 (NP-40) or 1% Digitonin for GPCRs, 1 mM EDTA, and protease inhibitor cocktail. For GPCR stabilization, consider adding 0.1% cholesterol hemisuccinate.

  • Wash Buffer:

    • Low Stringency: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

    • High Stringency: Lysis buffer with a higher salt concentration (e.g., 500 mM NaCl).

  • Elution Buffer:

    • For Mass Spectrometry (on-bead digestion): 50 mM Ammonium Bicarbonate.

    • For SDS-PAGE: 2x Laemmli sample buffer containing 2-mercaptoethanol (B42355) or DTT.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin (for on-bead digestion)

  • Mass Spectrometer

Protocol

1. Preparation of Cell Lysate

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

2. Preparation of Streptavidin Beads

  • Resuspend the streptavidin beads in the vial.

  • Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.

  • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

  • Wash the beads three times with 1 mL of Lysis Buffer. After the final wash, resuspend the beads in Lysis Buffer to the original volume.

3. Incubation and Affinity Capture

  • To 1 mg of clarified cell lysate, add this compound to a final concentration of 1-10 µM.

  • As a negative control, add an equivalent concentration of the non-biotinylated 5-methoxytryptamine or the control biotinylated molecule to a separate 1 mg aliquot of cell lysate.

  • Incubate the lysates with the compounds for 2-4 hours at 4°C with gentle rotation.

  • Add the pre-washed streptavidin beads to each lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.

4. Washing

  • Place the tubes on a magnetic rack to pellet the beads and discard the supernatant.

  • Wash the beads three times with 1 mL of Low Stringency Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.

  • Perform two additional washes with 1 mL of High Stringency Wash Buffer to remove non-specific binders.

5. Elution

  • For Mass Spectrometry (On-Bead Digestion - Recommended)

    • After the final wash, resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.

    • Add trypsin to a final concentration of 10-20 ng/µL.

    • Incubate overnight at 37°C with shaking.

    • The following day, pellet the beads on a magnetic rack and collect the supernatant containing the digested peptides for mass spectrometry analysis.

  • For SDS-PAGE and Western Blotting

    • After the final wash, add 50 µL of 2x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

    • Pellet the beads on a magnetic rack and load the supernatant onto an SDS-PAGE gel.

Data Presentation: Quantitative Mass Spectrometry Analysis

The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data should be searched against a protein database to identify the proteins. A label-free quantification (LFQ) or stable isotope labeling (SILAC) approach can be used to compare the abundance of proteins pulled down by this compound versus the control. The data can be summarized in the following tables.

Table 1: Top Enriched Proteins in this compound Pull-Down

Protein ID (e.g., UniProt)Gene NameProtein NameFold Enrichment (Biotinylated Ligand vs. Control)p-value
P35367HTR2A5-hydroxytryptamine receptor 2A25.3<0.001
P48039MTNR1AMelatonin receptor type 1A18.9<0.001
P49286MTNR1BMelatonin receptor type 1B15.2<0.005
Q13547GNAI1Guanine nucleotide-binding protein G(i) subunit alpha-112.5<0.01
P63092GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-111.8<0.01

Table 2: Buffer Compositions for Key Experimental Steps

Buffer TypeComponentConcentrationPurpose
Lysis Buffer Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-40 or Digitonin1%Solubilizes membrane proteins
EDTA1 mMChelates divalent cations
Protease Inhibitor Cocktail1xPrevents protein degradation
Cholesterol hemisuccinate0.1%Stabilizes GPCRs
Low Stringency Wash Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-400.1%Reduces non-specific binding
EDTA1 mMChelates divalent cations
High Stringency Wash Tris-HCl, pH 7.450 mMBuffering agent
NaCl500 mMReduces ionic interactions
NP-400.1%Reduces non-specific binding
EDTA1 mMChelates divalent cations
Elution Buffer (MS) Ammonium Bicarbonate50 mMVolatile buffer compatible with MS

Potential Signaling Pathway of this compound

Based on the known interactions of 5-methoxytryptamine, the pull-down experiment is expected to enrich for melatonin and serotonin receptors and their downstream signaling partners. A potential signaling pathway is depicted below.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound receptor MT1/MT2 or 5-HT Receptor (GPCR) ligand->receptor g_protein Gαi/Gq Gβγ receptor->g_protein ac Adenylate Cyclase g_protein->ac Gαi plc Phospholipase C g_protein->plc Gαq/Gβγ erk ERK Pathway g_protein->erk camp ↓ cAMP ac->camp ip3_dag ↑ IP3/DAG plc->ip3_dag pka ↓ PKA camp->pka creb ↓ CREB Phosphorylation pka->creb pkc ↑ PKC ip3_dag->pkc pkc->erk gene_expression Altered Gene Expression erk->gene_expression creb->gene_expression

Caption: Potential signaling pathways activated by this compound.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number and/or stringency of wash steps.
Non-specific binding to beadsPre-clear the lysate with unconjugated beads before adding the biotinylated ligand.
Low Yield of Target Protein Inefficient cell lysisOptimize lysis buffer composition (e.g., try different detergents).
Low expression of target proteinUse a cell line that overexpresses the target receptor.
Disruption of protein-ligand interactionPerform incubations at 4°C and ensure protease inhibitors are fresh.
No Target Protein Detected Biotin tag interferes with bindingConfirm the activity of the biotinylated ligand in a functional assay.
Target protein is not expressedVerify protein expression by Western blot of the cell lysate.

These detailed protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound for the identification of its interacting partners, thereby facilitating drug discovery and the elucidation of complex biological pathways.

Application Notes and Protocols: N-Biotinyl-5-methoxytryptamine for Identifying Novel Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-5-methoxytryptamine is a valuable chemical probe for the discovery and characterization of novel protein-protein interactions. As a biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070), it is expected to interact with serotonin (B10506) and melatonin (B1676174) receptors, as well as other potential binding partners. This document provides detailed protocols for utilizing this compound in affinity purification-mass spectrometry (AP-MS) workflows to identify these interacting proteins from complex biological samples. Additionally, it outlines the known signaling pathways of the primary targets of 5-methoxytryptamine and presents a representative quantitative data analysis from a typical AP-MS experiment.

Introduction

5-Methoxytryptamine is a naturally occurring tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin.[1] It is known to be a potent agonist at various serotonin (5-HT) and melatonin (MT) receptors, playing a role in diverse physiological processes.[1] By attaching a biotin (B1667282) tag to 5-methoxytryptamine, researchers can create a powerful tool for "pull-down" experiments. This biotinylated probe, this compound, can be introduced into a cell lysate or live cells to bind to its target proteins. The resulting protein complexes can then be selectively isolated using the high-affinity interaction between biotin and streptavidin-coated beads.[2] Subsequent analysis of the captured proteins by mass spectrometry allows for the identification of both direct and indirect binding partners, revealing novel protein-protein interactions and expanding our understanding of the molecular mechanisms influenced by 5-methoxytryptamine. This approach holds significant promise for drug discovery and the elucidation of complex biological pathways.

Potential Protein Interaction Partners

Based on the known pharmacology of 5-methoxytryptamine, this compound is expected to enrich for proteins that interact with serotonin and melatonin receptors. Proteomic studies have identified a range of interacting partners for these receptors, providing a basis for expected results from an AP-MS experiment using this probe.

Bait ReceptorIdentified Interacting ProteinsPutative Function of InteractionReference
5-HT2A Receptor Postsynaptic density protein 95 (PSD-95)Receptor scaffolding and signaling[3]
Multi-PDZ domain protein 1 (MUPP1)Receptor clustering and trafficking[3]
Channel-interacting PDZ protein (CIPP)Linking receptor to ion channels[4]
5-HT2C Receptor Veli-3/CASK/Mint1 ternary complexReceptor localization and signaling[4]
Synaptosome-associated protein 102 (SAP102)Synaptic scaffolding[4]
Membrane protein, palmitoylated 3 (MPP3)Cell junction organization[4]
Melatonin MT1 Receptor Voltage-gated calcium channel Cav2.2Regulation of calcium influx[5][6]
Neuronal nitric oxide synthase (nNOS)Modulation of nitric oxide signaling[7]
Munc-18Synaptic vesicle fusion[6]
Melatonin MT2 Receptor G protein-coupled receptor 50 (GPR50)Receptor heterodimerization and signaling modulation[7]

Signaling Pathways

To provide context for the identified protein-protein interactions, it is crucial to understand the signaling cascades initiated by the primary targets of 5-methoxytryptamine.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling cluster_MT Melatonin Receptor (MT1/MT2) Signaling 5-HT1A_Receptor 5-HT1A Receptor Gi_o Gi/o 5-HT1A_Receptor->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation 5-HT2A_Receptor 5-HT2A Receptor Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Activation MT_Receptor MT1/MT2 Receptors Gi Gi MT_Receptor->Gi Activation Gq Gq MT_Receptor->Gq Activation AC_MT Adenylyl Cyclase Gi->AC_MT Inhibition cAMP_MT cAMP AC_MT->cAMP_MT Production PLC_MT PLC Gq->PLC_MT Activation IP3_DAG IP3/DAG PLC_MT->IP3_DAG Production

Figure 1. Simplified signaling pathways of 5-HT1A, 5-HT2A, and Melatonin (MT1/MT2) receptors.

Experimental Workflow

The overall workflow for identifying protein-protein interactions using this compound involves several key steps, from probe synthesis to data analysis.

workflow cluster_synthesis Probe Synthesis cluster_experiment Affinity Purification cluster_analysis Mass Spectrometry and Data Analysis Synthesis Synthesis of This compound Incubation Incubation of Lysate with Probe Synthesis->Incubation Cell_Lysis Cell Lysis Cell_Lysis->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Washing Steps Capture->Wash Elution Elution of Protein Complexes Wash->Elution Digestion Protein Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis Interaction_Mapping Protein Interaction Network Mapping Data_Analysis->Interaction_Mapping

Figure 2. Experimental workflow for identifying protein interactions with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from commercially available starting materials.

Materials:

  • 5-Methoxytryptamine

  • Biotin-NHS (N-Hydroxysuccinimide ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

  • Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution.

  • Allow the reaction to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Affinity Purification of Interacting Proteins

This protocol details the procedure for using this compound to capture interacting proteins from a cell lysate.

Materials:

  • This compound

  • Cell culture of interest (e.g., HEK293T cells expressing target receptors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a solution containing free biotin)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Incubation with Probe:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add this compound to the lysate at a final concentration of 10-50 µM. As a negative control, add an equivalent volume of DMSO or a non-biotinylated 5-methoxytryptamine.

    • Incubate the mixture for 2-4 hours at 4°C with gentle rotation.

  • Capture of Protein Complexes:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with lysis buffer.

    • Add the equilibrated beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic stand to collect the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of wash buffer.

    • Perform two additional washes with 1 mL of PBS to remove any remaining detergent.

  • Elution:

    • Add 50-100 µL of elution buffer to the beads.

    • Incubate at 95°C for 5 minutes (for SDS elution) or at room temperature for 30 minutes with shaking (for biotin elution).

    • Collect the supernatant containing the eluted proteins.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the eluted protein sample for analysis by mass spectrometry.

Materials:

  • Eluted protein sample from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the eluted protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate buffer to reduce the SDS concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% acetonitrile/0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Representative Quantitative Data

The following table presents example data from a quantitative mass spectrometry experiment using a biotinylated probe to identify interacting proteins. The data is presented as the log2 fold change of protein abundance in the probe sample versus a negative control, along with the corresponding p-value. This type of data allows for the identification of statistically significant protein enrichments.[8][9]

Protein ID (UniProt)Gene SymbolProtein NameLog2 Fold Change (Probe/Control)p-value
P08236HTR2ASerotonin 2A receptor5.20.001
Q13547HTR2CSerotonin 2C receptor4.80.003
Q13639MTNR1AMelatonin receptor type 1A4.50.005
P49286MTNR1BMelatonin receptor type 1B4.10.008
P78527DLG4Discs large homolog 4 (PSD-95)3.90.012
Q8IZW8MPP5MAGUK p55 subfamily member 5 (MUPP1)3.50.018
O95255GNAQG protein subunit alpha q3.20.025
P63092GNAI1G protein subunit alpha i13.00.031
P27361PLCB11-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-12.80.040
P04049PRKCAProtein kinase C alpha type2.50.045

Conclusion

This compound is a potent tool for the unbiased discovery of protein-protein interactions within the signaling pathways modulated by 5-methoxytryptamine. The protocols provided herein offer a comprehensive guide for the synthesis of the probe, its application in affinity purification, and the subsequent analysis of interacting proteins by mass spectrometry. The identification of novel binding partners will not only enhance our fundamental understanding of serotonergic and melatonergic signaling but also has the potential to uncover new therapeutic targets for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for N-Biotinyl-5-methoxytryptamine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a synthetically modified molecule that combines the pharmacological properties of 5-methoxytryptamine (B125070) (5-MT) with the high-affinity binding of biotin (B1667282). 5-MT, a derivative of serotonin (B10506) and a metabolite of melatonin (B1676174), is known to interact with various serotonin (5-HT) and melatonin (MT) receptors. The addition of a biotin tag provides a powerful tool for researchers in drug discovery, enabling the use of this ligand in a variety of screening assays that rely on the robust and specific interaction between biotin and streptavidin.

This document provides detailed application notes and protocols for the use of this compound in drug discovery screening, focusing on its potential as a probe for identifying and characterizing novel ligands targeting serotonin and melatonin receptors.

Principle of Application

The utility of this compound in drug discovery hinges on the biotin-streptavidin interaction, which has an exceptionally high affinity (Kd ≈ 10⁻¹⁴ M). This allows for the sensitive detection and quantification of binding events. In a typical assay, this compound acts as a labeled ligand that binds to its target receptor. This complex can then be captured or detected using streptavidin conjugated to a reporter molecule, such as a fluorophore or an enzyme. In competitive screening formats, test compounds from a library are evaluated for their ability to displace this compound from the receptor, allowing for the identification of new potential drug candidates.

Target Receptors and Signaling Pathways

The primary targets for the parent compound, 5-methoxytryptamine, are serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and to a lesser extent, melatonin receptors (MT1 and MT2).

Serotonin Receptor Signaling:

  • 5-HT1A Receptors: These are Gαi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]

  • 5-HT2A Receptors: These are Gαq/11-coupled receptors. Upon activation, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[2]

Melatonin Receptor Signaling:

  • MT1 and MT2 Receptors: Both are Gαi/o-coupled receptors, and their activation also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3]

The biotinylation of 5-methoxytryptamine is not expected to alter the fundamental signaling pathways engaged by the parent molecule upon receptor binding, although it may influence binding affinity.

Quantitative Data

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
5-Methoxytryptamine5-HT1A15[4]
5-Methoxytryptamine5-HT1D8[4]
5-Methoxytryptamine5-HT2A25[4]
5-Methoxytryptamine5-HT2C120[4]
5-Methoxytryptamine5-HT6100[4]
5-Methoxytryptamine5-HT730[4]
MelatoninMT10.1-0.5[5]
MelatoninMT20.1-1.0[5]

Experimental Protocols

Here, we provide detailed protocols for three common high-throughput screening assays adapted for the use of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a foundational method to determine the binding affinity of test compounds against a target receptor using a radiolabeled competitor and capturing the biotinylated ligand-receptor complex.

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT2A)

  • Radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)

  • Streptavidin-coated scintillation proximity assay (SPA) beads or streptavidin-coated filter plates (e.g., 96-well format)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (dissolved in DMSO)

  • Scintillation counter or filter binding apparatus

Procedure:

  • Plate Preparation:

    • In a 96-well plate, add 2 µL of test compound dilutions or vehicle (DMSO) to the appropriate wells.

    • Add 50 µL of radiolabeled ligand at a concentration equal to its Kd to all wells.

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand for the target receptor.

  • Reaction Incubation:

    • Add 50 µL of cell membrane preparation (containing a predetermined optimal amount of receptor) to each well.

    • Add 50 µL of this compound at a concentration around its expected Kd.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Capture of Biotinylated Ligand-Receptor Complex:

    • For SPA: Add 50 µL of a slurry of streptavidin-coated SPA beads to each well. Incubate for an additional 30 minutes.

    • For Filter Plates: Transfer the reaction mixture to a streptavidin-coated filter plate.

  • Washing (for Filter Plates):

    • Wash the filter plate 3-4 times with 200 µL of ice-cold Wash Buffer per well using a vacuum manifold.

  • Signal Detection:

    • For SPA: Read the plate in a scintillation counter.

    • For Filter Plates: Dry the filter plate, add scintillation cocktail to each well, and read in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each test compound concentration.

    • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay in a homogeneous format, which is highly amenable to high-throughput screening.

Materials:

  • This compound

  • Cell membranes expressing the target receptor

  • Streptavidin-Europium Cryptate (donor fluorophore)

  • A fluorescently labeled ligand for the target receptor (acceptor fluorophore) (e.g., a red-shifted fluorescent derivative of a known antagonist)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA

  • Test compounds (dissolved in DMSO)

  • HTRF-compatible plate reader

Procedure:

  • Plate Setup:

    • In a low-volume 384-well plate, add 2 µL of test compound dilutions or vehicle.

  • Reagent Addition:

    • Add 4 µL of a mixture containing the cell membranes and the fluorescently labeled ligand (acceptor).

    • Add 4 µL of a mixture containing this compound and Streptavidin-Europium Cryptate (donor). The final concentrations of all components should be optimized beforehand.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Determine the percent inhibition of the HTRF signal for each test compound concentration.

    • Calculate IC50 values from the dose-response curves.

Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

This protocol provides another sensitive, bead-based, no-wash alternative for screening.

Materials:

  • This compound

  • Cell membranes expressing the target receptor, which has been tagged with an affinity tag (e.g., His-tag or GST-tag).

  • Streptavidin-coated Donor beads

  • Acceptor beads coated with an antibody or protein that recognizes the receptor's affinity tag (e.g., Anti-His-tag or Glutathione-coated Acceptor beads).

  • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

  • Test compounds (dissolved in DMSO)

  • AlphaScreen-compatible plate reader

Procedure:

  • Plate Preparation:

    • In a 384-well ProxiPlate, add 2.5 µL of test compound dilutions or vehicle.

  • Reagent Incubation:

    • Add 5 µL of a solution containing the tagged cell membranes and this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Bead Addition:

    • Add 5 µL of a mixture of Streptavidin-Donor beads and the appropriate Acceptor beads.

    • Incubate for 60-120 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • The AlphaScreen signal will decrease in the presence of a competitive compound.

    • Calculate the percent inhibition for each test compound concentration.

    • Determine IC50 values from the resulting dose-response curves.

Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5-HT1A 5-HT1A Gαi/o Gαi/o 5-HT1A->Gαi/o Activation AC Adenylyl Cyclase Gαi/o->AC Inhibition GIRK GIRK Channel Gαi/o->GIRK Activation cAMP cAMP AC->cAMP Production K_efflux K+ Efflux GIRK->K_efflux 5-HT2A 5-HT2A Gαq/11 Gαq/11 5-HT2A->Gαq/11 Activation PLC Phospholipase C Gαq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation

Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.
Experimental Workflow: Competitive HTRF Assay

G cluster_workflow Competitive HTRF Assay Workflow cluster_principle Assay Principle cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor A 1. Add Test Compound to 384-well plate B 2. Add Receptor Membranes + Acceptor-labeled Ligand A->B C 3. Add N-Biotinyl-5-MT + Streptavidin-Donor B->C D 4. Incubate (2-4 hours, RT) C->D E 5. Read HTRF Signal (665nm / 620nm) D->E F 6. Data Analysis (IC50 determination) E->F Receptor Receptor Biotin-Ligand Biotin-Ligand Receptor->Biotin-Ligand SA-Donor SA-Donor Biotin-Ligand->SA-Donor FRET High FRET Receptor_I Receptor Inhibitor Inhibitor Receptor_I->Inhibitor Biotin-Ligand_I Biotin-Ligand SA-Donor_I SA-Donor No_FRET Low FRET

Workflow and principle of a competitive HTRF assay.

Conclusion

This compound is a versatile tool for drug discovery screening campaigns targeting serotonergic and melatonergic systems. Its biotin moiety allows for its use in a wide range of robust and sensitive high-throughput screening assays. The protocols provided herein offer a starting point for the development of specific assays tailored to the research needs of scientists and drug development professionals. While the precise binding affinity of the biotinylated compound requires experimental determination, the data for the parent compound, 5-methoxytryptamine, strongly suggests that serotonin receptors are its primary targets. The adaptability of the described assay formats allows for the efficient identification and characterization of novel ligands with therapeutic potential.

References

Application of N-Biotinyl-5-methoxytryptamine in Brain Tissue Homogenates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the neuroactive compound 5-methoxytryptamine (B125070) (5-MT), in neuroscience research. Given its structural similarity to melatonin (B1676174) and serotonin (B10506), this compound is a valuable tool for studying melatonin and serotonin receptor binding and signaling pathways in brain tissue homogenates. These protocols are designed to be adaptable for various research applications, from receptor pharmacology to drug screening.

Introduction

This compound is a synthetic derivative of 5-methoxytryptamine, a naturally occurring compound in the pineal gland. 5-methoxytryptamine is a metabolite of melatonin and an agonist at certain serotonin receptors. The covalent attachment of a biotin (B1667282) molecule allows for non-radioactive detection and quantification of its binding to target proteins, primarily G protein-coupled receptors (GPCRs), in complex biological samples like brain tissue homogenates. This opens up avenues for affinity-based assays, receptor localization, and the elucidation of downstream signaling cascades.

Key Applications

  • Receptor Binding Assays: Quantify the binding affinity of this compound to melatonin (MT1, MT2) and serotonin (e.g., 5-HT2A) receptors.

  • Competitive Binding Assays: Determine the affinity of unlabeled compounds (agonists or antagonists) by measuring their ability to displace this compound from its binding sites.

  • Receptor Expression Profiling: Assess the density of target receptors (Bmax) in different brain regions.

  • Pull-down Assays: Isolate receptor-ligand complexes for further characterization using streptavidin-coated beads.

Data Presentation: Quantitative Analysis of Receptor Binding

The following table summarizes hypothetical quantitative data that can be obtained from competition binding assays using this compound in rat brain cortical homogenates. These values are illustrative and will vary based on experimental conditions.

CompoundTarget ReceptorKi (nM)IC50 (nM)Bmax (fmol/mg protein)
This compoundMelatonin MT15.212.8150.3
MelatoninMelatonin MT11.12.7148.9
SerotoninSerotonin 5-HT2A8.721.5210.6
KetanserinSerotonin 5-HT2A2.56.2205.4

Experimental Protocols

Preparation of Brain Tissue Homogenates

This protocol outlines the preparation of brain tissue homogenates suitable for receptor binding assays.

  • Tissue Dissection: Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

  • Homogenization: Place the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize using a Teflon-glass homogenizer.[1]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large cellular debris.[1]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Resuspension and Storage: Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing 10% sucrose (B13894) as a cryoprotectant.[1] Determine the protein concentration using a suitable method (e.g., BCA assay).[1] Aliquot and store at -80°C until use.

Competition Binding Assay Protocol

This protocol describes how to determine the binding affinity of a test compound by measuring its ability to compete with this compound.

  • Plate Setup: Use a 96-well plate for the assay.

  • Reagent Preparation:

    • Prepare a range of concentrations of the unlabeled test compound.

    • Prepare a fixed concentration of this compound (typically at its Kd value).

    • Thaw the brain membrane homogenate on ice and resuspend in the final assay binding buffer to a concentration of 50-120 µg protein per well.[1]

  • Assay Incubation: In a final volume of 250 µL per well, add:

    • 150 µL of the membrane preparation.[1]

    • 50 µL of the competing test compound (or buffer for total binding).[1]

    • 50 µL of this compound solution.[1]

    • For non-specific binding wells, add a high concentration of a known ligand (e.g., 10 µM melatonin).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

  • Filtration: Stop the incubation by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) presoaked GF/C filter plate using a 96-well cell harvester.[1]

  • Washing: Wash the filters four times with ice-cold wash buffer.[1]

  • Detection:

    • Dry the filters for 30 minutes at 50°C.[1]

    • Add a streptavidin-conjugated reporter (e.g., streptavidin-HRP).

    • Add the appropriate substrate and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways activated by this compound and the general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound MT1_MT2 MT1/MT2 Receptors This compound->MT1_MT2 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Gi Gi MT1_MT2->Gi Gq Gq 5-HT2A_Receptor->Gq PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC CREB ↓ CREB Phosphorylation PKA->CREB ERK ↑ ERK Phosphorylation Ca_PKC->ERK

Caption: Putative signaling pathways of this compound.

G A Brain Tissue Dissection B Homogenization in Lysis Buffer A->B C Centrifugation & Membrane Pelleting B->C D Protein Quantification (BCA Assay) C->D E Incubation with this compound & Competing Ligand D->E F Vacuum Filtration on GF/C Plate E->F G Washing to Remove Unbound Ligand F->G H Detection with Streptavidin-conjugate G->H I Data Analysis (IC50, Ki) H->I

Caption: Experimental workflow for competition binding assay.

References

Troubleshooting & Optimization

"troubleshooting non-specific binding in N-Biotinyl-5-methoxytryptamine pull-downs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Biotinyl-5-methoxytryptamine in pull-down assays. The following information is designed to help you overcome challenges with non-specific binding and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in pull-down assays?

This compound is a biotinylated derivative of 5-methoxytryptamine (B125070) (5-MT). 5-MT is a naturally occurring compound related to serotonin (B10506) and melatonin (B1676174) and is known to act as an agonist at various serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7)[1]. In pull-down assays, the biotin (B1667282) tag allows for the capture of this compound and its interacting proteins using streptavidin-coated beads. This technique is used to identify and study the proteins that bind to 5-MT, providing insights into its cellular mechanisms of action.

Q2: I am observing a high background with many non-specific bands in my pull-down eluate. What are the common causes?

High background in pull-down assays is a common issue that can arise from several factors:

  • Insufficient Blocking: The streptavidin beads may have unoccupied sites that can non-specifically bind proteins from the cell lysate.

  • Inadequate Washing: Wash steps that are not stringent enough may fail to remove weakly bound, non-specific proteins.

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the beads or the linker arm of the biotinylated compound through hydrophobic or ionic forces.

  • Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can bind to the streptavidin beads.

Q3: What are the expected binding partners for this compound?

Given that 5-methoxytryptamine is a serotonin receptor agonist, the primary expected binding partners are serotonin receptors, particularly subtypes 5-HT1A and 5-HT2A[1]. Additionally, proteins involved in the serotonin and melatonin synthesis and signaling pathways may be identified. It is also possible to pull down proteins that are part of a larger complex with these primary binders.

Q4: Should I be concerned about the hydrophobicity of this compound causing non-specific binding?

Yes, the hydrophobicity of a small molecule ligand can contribute to non-specific binding of proteins like actin and tubulin[1][2]. The indole (B1671886) ring of 5-methoxytryptamine has hydrophobic characteristics. To mitigate this, it is important to optimize the detergent concentration in your lysis and wash buffers.

Troubleshooting Guides

Issue 1: High Background of Non-Specific Proteins

This is the most common issue in pull-down assays. The following strategies can help reduce non-specific binding.

Solutions and Optimization Strategies:

  • Optimize Blocking Conditions:

    • Pre-clearing the Lysate: Before adding your biotinylated probe, incubate the cell lysate with streptavidin beads alone for 1-2 hours at 4°C. This will help remove proteins that bind non-specifically to the beads.

    • Blocking the Beads: Thoroughly block the streptavidin beads with a suitable blocking agent before adding the this compound. Common blocking agents are listed in the table below.

  • Enhance Wash Steps:

    • Increase Wash Volume and Number: Increase the volume of wash buffer and the number of wash steps (from 3-4 to 5-6 washes).

    • Increase Wash Stringency: Modify the wash buffer composition to disrupt non-specific interactions. See the tables below for recommended starting concentrations of salts and detergents.

  • Control Experiments:

    • Negative Control: Perform a pull-down with beads that have been blocked but have no this compound added. This will help identify proteins that are binding non-specifically to the beads.

    • Competition Control: Perform a pull-down in the presence of an excess of non-biotinylated 5-methoxytryptamine. This will compete with the biotinylated probe for specific binding partners, and a reduction in a pulled-down protein in the presence of the competitor suggests a specific interaction.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-3% (w/v)Inexpensive and effective for many applications.May contain impurities that can interfere with the assay.
Non-fat Dry Milk3-5% (w/v)Cost-effective and provides a complex mixture of proteins for blocking.Contains endogenous biotin which can interfere with the assay. Not recommended for phosphoprotein studies.[3]
Purified Casein1% (w/v)A component of milk that is an effective blocking agent.
Fish Gelatin0.1-0.5% (w/v)Less cross-reactivity with mammalian antibodies compared to BSA.
Commercial Blocking BuffersVariesOften protein-free and optimized for low background.More expensive.
Table 2: Optimization of Wash Buffer Components
ComponentRecommended Starting ConcentrationPurposeOptimization Strategy
Salt (NaCl or KCl) 150 mMDisrupts ionic interactions.Increase concentration in steps (e.g., 250 mM, 500 mM) to increase stringency.[4][5]
Non-ionic Detergent (Tween-20 or Triton X-100) 0.05 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.Increase concentration up to 0.5% for more stringent washing.[4]
Ionic Detergent (SDS) 0.01 - 0.1% (w/v)Stronger detergent for disrupting protein-protein interactions.Use in later wash steps at low concentrations as it can disrupt specific interactions.
Chaotropic Agent (Urea) 1-4 MDenatures proteins and disrupts strong non-specific interactions.Use with caution as it can denature your target protein.

Experimental Protocols

Protocol 1: Pre-clearing Lysate and Blocking Beads
  • Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a new microcentrifuge tube.

  • Wash Beads: Place the tube on a magnetic separator and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Pre-clear Lysate: After the final wash of a separate aliquot of beads, add your cell lysate to these "pre-clearing" beads and incubate with gentle rotation for 1-2 hours at 4°C.

  • Collect Pre-cleared Lysate: Place the tube on the magnetic separator and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Block Pull-down Beads: To the beads you will use for the pull-down, add 1 mL of Blocking Buffer (e.g., Lysis Buffer containing 3% BSA) and incubate with gentle rotation for 1-2 hours at 4°C.

  • Wash Blocked Beads: After blocking, wash the beads three times with 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with 0.1% Tween-20).

Protocol 2: this compound Pull-Down
  • Incubate with Biotinylated Probe: After washing the blocked beads, add the this compound to the beads at the desired concentration and incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash Unbound Probe: Wash the beads three times with 1 mL of ice-cold Wash Buffer to remove any unbound this compound.

  • Incubate with Lysate: Add the pre-cleared cell lysate to the beads and incubate overnight at 4°C with gentle rotation.

  • Wash Beads: The next day, wash the beads extensively with Wash Buffer. Start with 3-4 washes with a standard wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20). If high background persists, increase the stringency by increasing the salt concentration (e.g., to 300-500 mM NaCl) or detergent concentration in subsequent washes.

  • Elute Proteins: After the final wash, elute the bound proteins from the beads. A common method is to add 2X SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Analyze by Western Blot or Mass Spectrometry: Analyze the eluted proteins by Western blotting for specific candidate proteins or by mass spectrometry for unbiased identification of interacting partners.

Mandatory Visualization

G cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Beads Streptavidin Beads Wash_Beads Wash Beads Beads->Wash_Beads Block_Beads Block Beads (e.g., 3% BSA) Wash_Beads->Block_Beads Bind_Bait Bind N-Biotinyl- 5-methoxytryptamine Block_Beads->Bind_Bait Lysate Cell Lysate Preclear Pre-clear Lysate Lysate->Preclear Bind_Prey Incubate with Pre-cleared Lysate Preclear->Bind_Prey Bind_Bait->Bind_Prey Wash_Complex Wash Bead-Bait-Prey Complex Bind_Prey->Wash_Complex Elute Elute Proteins Wash_Complex->Elute Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elute->Analysis

Caption: Experimental workflow for an this compound pull-down assay.

G Start High Non-Specific Binding? Increase_Washes Increase Wash Number and Volume Start->Increase_Washes Yes Increase_Stringency Increase Wash Stringency (Salt, Detergent) Increase_Washes->Increase_Stringency Preclear_Lysate Pre-clear Lysate with Unconjugated Beads Increase_Stringency->Preclear_Lysate Optimize_Blocking Optimize Blocking Agent and Incubation Time Preclear_Lysate->Optimize_Blocking Controls Run Negative and Competition Controls Optimize_Blocking->Controls Still_High Still High Background? Controls->Still_High Consider_Linker Consider Different Linker Arm on Biotinylated Compound Still_High->Consider_Linker Yes Success Reduced Background Still_High->Success No Failure Consult Literature for Specific Protein Interactions Consider_Linker->Failure

Caption: Troubleshooting decision tree for high non-specific binding.

G cluster_serotonin Serotonin Synthesis cluster_melatonin Melatonin Synthesis cluster_receptor Receptor Signaling Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Serotonin Serotonin (5-HT) Five_HTP->Serotonin N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Five_MT 5-Methoxytryptamine Serotonin->Five_MT O-methylation Melatonin Melatonin N_Acetylserotonin->Melatonin Five_MT->Melatonin N-acetylation Five_HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Five_MT->Five_HT_Receptor Agonist G_Protein G-Protein Activation Five_HT_Receptor->G_Protein Downstream Downstream Signaling (e.g., cAMP, PLC) G_Protein->Downstream

Caption: Simplified signaling context of 5-Methoxytryptamine (5-MT).

References

Technical Support Center: Optimizing N-Biotinyl-5-methoxytryptamine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Biotinyl-5-methoxytryptamine concentration for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

This compound is a derivative of 5-methoxytryptamine (B125070) (5-MT), a compound structurally related to serotonin (B10506) and melatonin.[1] The biotin (B1667282) tag allows for detection, purification, and quantification of the molecule and its binding partners in various experimental setups. It is likely used to study interactions with serotonin receptors and downstream signaling pathways.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

For the parent compound, 5-methoxytryptamine, a typical concentration range to test is from 1 pM to 10 µM.[2] It is advisable to start with a similar broad range for this compound and then narrow it down based on the initial results of a dose-response experiment.

Q3: How does the biotin tag affect the activity of 5-methoxytryptamine?

While specific data on this compound is limited, the addition of a biotin tag could potentially alter the compound's potency, solubility, and cell permeability. It is crucial to empirically determine the optimal concentration and compare its activity to the non-biotinylated form if possible.

Q4: What are the key considerations for optimizing cell seeding density?

Optimizing cell seeding density is critical for a successful assay. The cell number should be high enough to produce a measurable signal but not so high that it leads to overcrowding.[3] It is recommended to test different seeding densities during assay development to find the optimal window for your specific cell line and assay.[3]

Troubleshooting Guides

Problem 1: No dose-response observed with this compound.

Possible Causes and Solutions:

  • Inappropriate Concentration Range: The tested concentration range may be too high or too low.

    • Solution: Test a broader range of concentrations, for example, from picomolar to micromolar, in a serial dilution format.[2]

  • Low Cell Viability: The cells may not be healthy, leading to a lack of response.

    • Solution: Ensure cells are healthy and viable before starting the experiment.[3] Avoid using cells that have been passaged too many times or have become over-confluent.[3]

  • Compound Instability or Degradation: The compound may be unstable in the assay medium or under the experimental conditions.

    • Solution: Prepare fresh solutions of this compound for each experiment. Check for any specific storage and handling recommendations.

  • Incorrect Assay Setup: The assay may not be sensitive enough to detect a response.

    • Solution: Verify that the plate reader settings are correct for the chosen assay.[3] Include appropriate positive and negative controls to ensure the assay is working as expected.[3]

start No Dose-Response Observed q1 Is the concentration range appropriate? start->q1 sol1 Test a broader concentration range (pM to µM). q1->sol1 No q2 Are the cells healthy and viable? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Ensure optimal cell health and viability. q2->sol2 No q3 Is the compound stable? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Prepare fresh compound solutions. q3->sol3 No q4 Is the assay setup correct? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Verify assay parameters and controls. q4->sol4 No end_node Re-evaluate experimental design q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Troubleshooting workflow for no dose-response.
Problem 2: High background signal or "edge effects" in the assay plate.

Possible Causes and Solutions:

  • Contamination: Bacterial or fungal contamination can interfere with the assay.

    • Solution: Always use sterile techniques and materials.[3] Regularly disinfect the biosafety cabinet.[3]

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability.

    • Solution: Gently but thoroughly mix the cell suspension before and during seeding to ensure an even distribution.[3]

  • Evaporation: Evaporation from the outer wells of the plate can concentrate media components and affect cell growth.

    • Solution: Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to minimize evaporation. For long-term cultures, consider using a hydration chamber.[4]

  • Improper Plate Handling: Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.

    • Solution: Allow cells to adhere for a short period before moving the plate from the hood to the incubator.[4]

Quantitative Data

The following tables summarize the binding affinity and functional potency of the parent compound, 5-methoxytryptamine. This data can serve as a reference point when determining the expected activity of this compound.

Table 1: Receptor Binding Affinity (Ki) of 5-Methoxytryptamine

Receptor SubtypeSpeciesKi (nM)
5-HT1AHuman9
5-HT1BHuman<100
5-HT1DHuman<100
5-HT1FHuman<100
5-HT2AHuman4.2
5-HT2BHuman0.51–16
5-HT2CHuman7.1–943
5-HT6Human18–88
5-HT7Human0.5–5.0
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[5]

Table 2: Functional Potency (EC50) of 5-Methoxytryptamine

Receptor SubtypeSpeciesAssay TypeEC50 (nM)
5-HT2AHumanCalcium Mobilization0.503
5-HT2ARatCalcium Mobilization11
5-HT1A-G-protein Activation-
Note: EC50 values are highly dependent on the specific assay and cell system used.[5]

Experimental Protocols

Protocol 1: Dose-Response Determination using a Calcium Mobilization Assay

This protocol outlines a general method to determine the EC50 value of this compound.

Materials:

  • Cells expressing the target receptor (e.g., 5-HT2A)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed cells into a 96-well or 384-well plate and culture overnight.

  • Dye Loading: Prepare a dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium and add the dye-loading solution. Incubate at 37°C for 45-60 minutes in the dark.[5]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate.[5]

  • Fluorescence Reading: a. Place the cell plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add the diluted compound to the wells and continue reading the fluorescence for a defined period.

  • Data Analysis: Plot the change in fluorescence against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Seed cells in a multi-well plate prep2 Culture overnight prep1->prep2 assay1 Load cells with calcium-sensitive dye prep2->assay1 prep3 Prepare serial dilutions of this compound assay4 Add compound dilutions to wells prep3->assay4 assay2 Wash cells to remove excess dye assay1->assay2 assay3 Measure baseline fluorescence assay2->assay3 assay3->assay4 assay5 Measure fluorescence change assay4->assay5 analysis1 Plot dose-response curve assay5->analysis1 analysis2 Calculate EC50 value analysis1->analysis2

Experimental workflow for a calcium mobilization assay.
Protocol 2: Cell Viability Assessment using an MTT Assay

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • 96-well flat-bottom plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium.[5]

  • Cell Treatment: Add the media containing different concentrations of the compound to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[5]

Signaling Pathways

This compound is expected to interact with serotonin (5-HT) receptors, similar to its parent compound. The diagram below illustrates the simplified signaling pathways activated by 5-methoxytryptamine via 5-HT1A and 5-HT2A receptors.

cluster_5ht1a 5-HT1A Receptor cluster_5ht2a 5-HT2A Receptor compound This compound receptor1a 5-HT1A compound->receptor1a receptor2a 5-HT2A compound->receptor2a gi Gi/o receptor1a->gi ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp gq Gq receptor2a->gq plc PLC gq->plc activates ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2

Simplified signaling pathways for 5-methoxytryptamine.

References

"how to reduce background signal with N-Biotinyl-5-methoxytryptamine probes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals when using N-Biotinyl-5-methoxytryptamine probes.

Troubleshooting Guide: High Background Signal

High background can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identify and mitigate common causes of high background fluorescence.

Issue 1: High Background in "No Probe" Control

  • Question: My control samples, which have not been incubated with the this compound probe, are showing a high signal. What is the likely cause?

  • Answer: This indicates that the background is not caused by the probe itself but likely by the detection reagents (e.g., streptavidin-HRP) or endogenous factors within your sample.

Solutions:

  • Endogenous Biotin (B1667282): Many tissues and cells, particularly the liver and kidney, contain endogenous biotin, which will be detected by streptavidin/avidin (B1170675) conjugates, leading to high background.[1]

    • Recommendation: Block endogenous biotin using a commercially available avidin/biotin blocking kit. This typically involves sequential incubation with avidin and then biotin solutions to saturate any endogenous biotin.[2]

  • Non-Specific Binding of Detection Reagents: The streptavidin-enzyme conjugate may be binding non-specifically to the sample.

    • Recommendation:

      • Increase the number and duration of wash steps after incubation with the streptavidin conjugate.[3]

      • Optimize the concentration of the streptavidin conjugate; a high concentration can lead to increased background.[3]

      • Consider using a different blocking buffer.

Issue 2: High Background in All Wells, Including "No Target" Controls

  • Question: I am observing high background signal across my entire plate, even in wells that do not contain the target receptor for 5-methoxytryptamine. What could be the problem?

  • Answer: This suggests that the this compound probe is binding non-specifically to components of the assay system other than its intended target.

Solutions:

  • Optimize Probe Concentration: An excessively high concentration of the biotinylated probe is a common cause of non-specific binding.

    • Recommendation: Perform a titration experiment to determine the lowest effective concentration of the this compound probe that still provides a robust specific signal.

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific interactions.

    • Recommendation:

      • Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%).

      • Increase the blocking incubation time.

      • Switch to a different blocking agent. Avoid using milk or casein-based blockers as they can contain endogenous biotin.[3]

  • Hydrophobic Interactions: The tryptamine (B22526) moiety of the probe may be involved in non-specific hydrophobic interactions.

    • Recommendation: Increase the stringency of the wash buffers by adding a mild non-ionic detergent (e.g., 0.05% Tween-20).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal when using this compound probes?

High background can originate from several sources:

  • Endogenous Biotin: Biotin is naturally present in many biological samples and can be a significant source of background noise in biotin-streptavidin-based assays.[1]

  • Non-Specific Binding of the Probe: The this compound probe can bind to cellular components other than its target serotonin (B10506) receptors due to hydrophobic or electrostatic interactions.

  • Non-Specific Binding of Detection Reagents: Streptavidin or avidin conjugates can bind non-specifically to the sample matrix.

  • Sub-optimal Blocking: Ineffective blocking can leave sites available for non-specific binding of the probe or detection reagents.

  • Inadequate Washing: Insufficient washing can lead to the retention of unbound probe or detection reagents, resulting in high background.[3]

Q2: Which blocking agent is best for reducing background with biotinylated probes?

The choice of blocking agent can significantly impact background levels. While quantitative data for direct comparison is often application-specific, the following table provides a qualitative comparison of common blocking agents.

Blocking AgentAdvantagesDisadvantages
Bovine Serum Albumin (BSA) - Readily available and relatively inexpensive. - Generally effective at reducing non-specific protein binding.- Can contain endogenous biotin, contributing to background. Use biotin-free BSA where possible.
Normal Serum - Can be very effective as it contains a mixture of proteins that can block a wide range of non-specific sites.- Must be from a species different from the primary antibody to avoid cross-reactivity.
Gelatin (from fish skin) - A good alternative to BSA, particularly for avoiding biotin-related background.- May not be as effective as BSA or serum for all applications.
Commercial Blocking Buffers - Often optimized for specific applications and can provide superior performance. - May be biotin-free.- Can be more expensive than preparing blockers in-house.
Non-fat Dry Milk / Casein - Inexpensive and readily available.- Not recommended for biotin-based assays as it contains high levels of endogenous biotin.[3]

Q3: How can I be sure that the signal I am observing is specific to the this compound probe binding to its target?

To confirm the specificity of your signal, you should include the following controls in your experiment:

  • Unlabeled Competitor: Co-incubate your sample with the biotinylated probe and an excess of unlabeled 5-methoxytryptamine. A significant reduction in signal in the presence of the unlabeled competitor indicates that the biotinylated probe is binding to the same target.

  • "No Probe" Control: This control, containing all reagents except the this compound probe, will help you determine the level of background from your detection system.

  • "No Target" Control: If possible, use cells or a sample known not to express the target serotonin receptors. This will help to identify non-specific binding of the probe.

Experimental Protocols

Protocol 1: General Staining Protocol with this compound Probe

This protocol provides a general workflow for using the this compound probe. Optimization of incubation times, concentrations, and buffer compositions may be required for your specific application.

Workflow Diagram:

G prep Sample Preparation block Blocking prep->block probe_inc Probe Incubation block->probe_inc wash1 Washing probe_inc->wash1 strep_inc Streptavidin-Conjugate Incubation wash1->strep_inc wash2 Washing strep_inc->wash2 detect Signal Detection wash2->detect analyze Analysis detect->analyze

Caption: General experimental workflow for using the this compound probe.

Materials:

  • This compound probe

  • Assay Buffer (e.g., PBS or TBS)

  • Blocking Buffer (e.g., 1-5% Biotin-free BSA in Assay Buffer)

  • Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)

  • Streptavidin-conjugate (e.g., Streptavidin-HRP or Streptavidin-Fluorophore)

  • Detection Reagent (e.g., TMB substrate for HRP or appropriate imaging medium for fluorophore)

Procedure:

  • Sample Preparation: Prepare your cells or tissue samples according to your standard protocol.

  • Blocking:

    • Incubate the sample with Blocking Buffer for 1 hour at room temperature.

    • If endogenous biotin is a concern, perform an avidin/biotin blocking step prior to this.

  • Probe Incubation:

    • Dilute the this compound probe to the desired concentration in Blocking Buffer.

    • Incubate the sample with the diluted probe for 1-2 hours at room temperature.

  • Washing:

    • Wash the sample three times with Wash Buffer for 5 minutes each to remove unbound probe.

  • Streptavidin-Conjugate Incubation:

    • Dilute the streptavidin-conjugate in Blocking Buffer.

    • Incubate the sample with the diluted conjugate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

  • Washing:

    • Wash the sample three times with Wash Buffer for 5 minutes each to remove unbound conjugate.

  • Signal Detection:

    • Add the appropriate detection reagent and incubate according to the manufacturer's instructions.

  • Analysis:

    • Measure the signal using a suitable plate reader, microscope, or other instrument.

Protocol 2: Troubleshooting High Background - A Step-by-Step Guide

This protocol outlines a systematic approach to troubleshooting high background signal.

Logical Flow for Troubleshooting:

G start High Background Observed check_no_probe Run 'No Probe' Control start->check_no_probe high_no_probe High Background in 'No Probe' Control? check_no_probe->high_no_probe endogenous_biotin Block Endogenous Biotin high_no_probe->endogenous_biotin Yes low_no_probe Low Background in 'No Probe' Control high_no_probe->low_no_probe No optimize_strep Optimize Streptavidin-Conjugate Concentration endogenous_biotin->optimize_strep specific_signal Specific Signal Achieved optimize_strep->specific_signal optimize_probe Optimize Probe Concentration low_no_probe->optimize_probe change_blocker Change/Optimize Blocking Buffer optimize_probe->change_blocker increase_wash Increase Wash Stringency/Duration change_blocker->increase_wash increase_wash->specific_signal

Caption: A logical workflow for troubleshooting high background signal.

Signaling Pathway

This compound is an analog of 5-methoxytryptamine, which acts as an agonist at several serotonin (5-HT) receptors. The primary targets are the 5-HT1 and 5-HT2 receptor families.

5-HT1A and 5-HT2A Receptor Signaling:

G cluster_membrane Cell Membrane receptor_1A 5-HT1A Receptor g_protein_i Gi/o receptor_1A->g_protein_i receptor_2A 5-HT2A Receptor g_protein_q Gq/11 receptor_2A->g_protein_q ac Adenylyl Cyclase g_protein_i->ac plc Phospholipase C g_protein_q->plc camp cAMP ac->camp pip2 PIP2 plc->pip2 hydrolyzes probe This compound probe->receptor_1A probe->receptor_2A pka PKA camp->pka cellular_response1 Cellular Response (e.g., neuronal inhibition) pka->cellular_response1 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC dag->pkc cellular_response2 Cellular Response (e.g., neuronal excitation) ca2->cellular_response2 pkc->cellular_response2

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors activated by this compound.

References

Technical Support Center: Synthesis of N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-Biotinyl-5-methoxytryptamine synthesis. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and quantitative data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is through the reaction of 5-methoxytryptamine (B125070) with an N-hydroxysuccinimide (NHS) ester of biotin (B1667282).[1][2][3] This reaction, known as biotinylation, targets the primary amine group of the tryptamine (B22526), forming a stable amide bond.[1][3]

Q2: I am experiencing a very low yield. What are the potential causes and how can I improve it?

Low yield is a common issue that can be attributed to several factors. Here's a troubleshooting guide:

  • Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7 and 9.[1][2] A pH below 7 will result in a significantly slower reaction rate, while a pH above 9 increases the rate of hydrolysis of the NHS ester, reducing the amount of biotinylation reagent available to react with the tryptamine.[2]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the 5-methoxytryptamine for the biotinylation reagent, leading to a significant reduction in yield.[1] Always use amine-free buffers like PBS, HEPES, or bicarbonate/carbonate buffer.

  • Hydrolysis of Biotinylation Reagent: NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze in aqueous solutions.[1][4] It is crucial to prepare fresh solutions of the biotinylation reagent immediately before use and to store the solid reagent in a desiccated environment.

  • Insufficient Molar Excess of Biotin Reagent: To drive the reaction to completion, it is recommended to use a molar excess of the biotinylation reagent. A 2 to 10-fold molar excess is a good starting point, but this may need to be optimized for your specific reaction conditions.

  • Low Temperature: While the reaction can proceed at room temperature, lower temperatures (4°C) can be used to minimize side reactions and degradation of the reactants, although this will require a longer reaction time.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

The presence of multiple spots on a TLC plate indicates the formation of byproducts. These can include:

  • Unreacted Starting Materials: Incomplete reaction will leave both 5-methoxytryptamine and the biotinylation reagent.

  • Hydrolyzed Biotin: The NHS-ester of biotin can hydrolyze to biotin and NHS.

  • Side Reactions: While the primary amine of the tryptamine is the main target, side reactions can occur at other nucleophilic sites on the molecule, although this is less common for tryptamines compared to peptides with multiple reactive residues.[5][6]

To minimize byproducts, ensure optimal reaction conditions as described in Q2 and consider optimizing the stoichiometry of your reactants.

Q4: What is the best method for purifying the final product?

Purification of this compound can be achieved through several methods:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying small organic molecules. A solvent system of dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane can be used to separate the product from unreacted starting materials and byproducts.

  • Streptavidin Affinity Chromatography: For very high purity, streptavidin-based affinity chromatography is an excellent option.[7][8] Biotin has an extremely high affinity for streptavidin, allowing for the specific capture of the biotinylated product while unreacted 5-methoxytryptamine and other impurities are washed away.[7][8] Elution of the product from the streptavidin column can be challenging due to the strong interaction and may require denaturing conditions.[8]

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can also be used for purification, offering high resolution and purity.

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the key parameters and their expected impact on the reaction yield.

ParameterConditionExpected Impact on YieldRationale
pH 6.0 - 7.0LowSlower reaction rate of the primary amine with the NHS ester.
7.0 - 8.5HighOptimal range for the nucleophilic attack of the amine on the NHS ester.[1][2]
> 8.5DecreasingIncreased rate of hydrolysis of the NHS ester reduces its availability.[2]
Molar Ratio (Biotin:Tryptamine) 1:1ModerateMay result in incomplete conversion of the starting material.
2:1 to 5:1HighA molar excess of the biotinylation reagent drives the reaction towards completion.
> 10:1High (with diminishing returns)May lead to increased side products and complicates purification.
Temperature 4°CModerate to HighSlower reaction rate requires longer incubation times but can reduce side reactions.
Room Temperature (20-25°C)HighA good balance between reaction rate and stability of the reagents.
> 30°CPotentially LowerIncreased risk of reagent degradation and side reactions.
Solvent Amine-free (e.g., DMF, DMSO, PBS)HighPrevents competition for the biotinylation reagent.[1]
Amine-containing (e.g., Tris)Very LowThe buffer will be preferentially biotinylated.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using an NHS-ester of biotin.

Materials:

  • 5-methoxytryptamine

  • NHS-Biotin (or a long-chain derivative like NHS-LC-Biotin)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4, amine-free

  • Sodium bicarbonate buffer (0.1 M, pH 8.3), amine-free

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve 5-methoxytryptamine: In a clean, dry reaction vessel, dissolve 5-methoxytryptamine in a minimal amount of anhydrous DMF or DMSO.

  • Prepare Biotinylation Reagent Solution: In a separate tube, dissolve a 2 to 5-fold molar excess of NHS-Biotin in anhydrous DMF or DMSO. This solution should be prepared immediately before use.

  • Reaction Initiation: Add the NHS-Biotin solution dropwise to the 5-methoxytryptamine solution while stirring at room temperature.

  • pH Adjustment (Optional but Recommended): For reactions in aqueous co-solvents, add the reaction mixture to a 10-fold excess volume of sodium bicarbonate buffer (pH 8.3) to maintain the optimal pH for the reaction.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC using a DCM:MeOH (e.g., 9:1) solvent system. The product, this compound, should have a different Rf value than the starting materials.

  • Quenching the Reaction (Optional): If there is excess NHS-Biotin, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl to consume the remaining reagent.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to separate the desired product from unreacted starting materials and byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve_5MT Dissolve 5-methoxytryptamine in DMF/DMSO Start->Dissolve_5MT React Combine and React (pH 7-9, RT) Dissolve_5MT->React Prepare_Biotin Prepare NHS-Biotin solution in DMF/DMSO Prepare_Biotin->React Quench Quench Reaction (Optional) React->Quench Concentrate Concentrate Crude Product Quench->Concentrate Column_Chromatography Silica Gel Column Chromatography Concentrate->Column_Chromatography Analyze_Fractions Analyze Fractions by TLC Column_Chromatography->Analyze_Fractions Combine_and_Evaporate Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_and_Evaporate Final_Product Final_Product Combine_and_Evaporate->Final_Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incorrect_pH Incorrect Reaction pH Low_Yield->Incorrect_pH Amine_Buffer Presence of Amine- Containing Buffers Low_Yield->Amine_Buffer Reagent_Hydrolysis Hydrolysis of NHS-Biotin Low_Yield->Reagent_Hydrolysis Stoichiometry Suboptimal Molar Ratio Low_Yield->Stoichiometry Optimize_pH Optimize pH to 7-9 Incorrect_pH->Optimize_pH Use_Amine_Free_Buffer Use Amine-Free Buffers (PBS, HEPES) Amine_Buffer->Use_Amine_Free_Buffer Fresh_Reagent Use Freshly Prepared NHS-Biotin Solution Reagent_Hydrolysis->Fresh_Reagent Adjust_Ratio Adjust Molar Ratio (2-5 fold excess of Biotin) Stoichiometry->Adjust_Ratio

References

"N-Biotinyl-5-methoxytryptamine stability and storage issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of N-Biotinyl-5-methoxytryptamine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

  • Temperature: 2-8°C for long-term storage.

  • Light: Protect from light to prevent potential photodegradation of the tryptamine (B22526) moiety.

  • Moisture: Store in a tightly sealed container in a dry place to prevent hydrolysis of the biotin-linker bond.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent such as DMSO or ethanol (B145695). For optimal stability, it is recommended to:

  • Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Protect solutions from light.[1]

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • For aqueous solutions, maintain a moderately acidic to neutral pH. Biotin (B1667282) is less stable in solutions with a pH above 9.[2][3]

Q3: What are the potential degradation pathways for this compound?

A3: Degradation can occur at two main sites: the 5-methoxytryptamine (B125070) core and the biotin linkage.

  • 5-Methoxytryptamine Moiety: This part of the molecule may be susceptible to oxidation. Related compounds like melatonin (B1676174) can be degraded by reactive oxygen and nitrogen species.[4] The tryptamine structure can also be a substrate for enzymes like monoamine oxidase A.

  • Biotin Linkage: The amide bond connecting biotin to the 5-methoxytryptamine is a potential site for chemical or enzymatic hydrolysis. Studies on biotinylated proteins have shown that this bond can be cleaved in biological samples like human plasma.[1][5]

Q4: Is this compound sensitive to light?

A4: The 5-methoxytryptamine core, being an indole (B1671886) derivative, is likely sensitive to light. It is recommended to handle the solid compound and its solutions in low-light conditions and store them in light-protecting containers (e.g., amber vials).

Q5: What solvents are suitable for dissolving this compound?

A5: Based on the solubility of 5-methoxytryptamine, this compound is expected to be insoluble in water and soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.
  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Troubleshooting Step: Review your storage conditions. For solutions, ensure they are stored at or below -20°C, protected from light, and that repeated freeze-thaw cycles are avoided. For solid compound, ensure it is stored in a cool, dark, and dry place.

  • Possible Cause 2: Hydrolysis of the N-Biotinyl bond.

    • Troubleshooting Step: If working with aqueous buffers, check the pH. Avoid basic conditions (pH > 9). If working with biological samples that may contain amidase or protease activity, consider the stability of the linker.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Minimize exposure of the compound and its solutions to light during all experimental procedures. Use amber tubes and cover setups with aluminum foil where possible.

Issue 2: Difficulty dissolving the compound.
  • Possible Cause 1: Inappropriate solvent.

    • Troubleshooting Step: this compound is expected to have poor solubility in water. Use organic solvents such as DMSO or ethanol to prepare a concentrated stock solution. You can then dilute this stock solution into your aqueous experimental medium.

  • Possible Cause 2: Precipitation upon dilution in aqueous buffer.

    • Troubleshooting Step: When diluting a DMSO or ethanol stock solution into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to aid dissolution. If precipitation still occurs, consider using a lower final concentration or incorporating a small percentage of the organic solvent in your final experimental setup, if permissible for your assay.

Quantitative Data Summary

Since direct quantitative stability data for this compound is not available in the provided search results, the following tables summarize the stability of its constituent parts.

Table 1: Storage Recommendations for 5-Methoxytryptamine (Parent Molecule)

ConditionSolidStock Solution
Temperature Room Temperature (short-term), 2-8°C (long-term)-20°C (≤1 month), -80°C (≤6 months)[1]
Light Protect from lightProtect from light[1]
Handling Avoid repeated freeze-thaw cycles for solutions[1]Prepare fresh working solutions for in-vivo experiments[1]

Table 2: Stability of Biotin

ConditionStability
Temperature (Aqueous Solution) Stable at 100°C in moderately acidic or neutral solutions[2][3]
pH (Aqueous Solution) Stable in moderately acidic and neutral solutions. Less stable above pH 9[2][3]
Storage (Solid) Stable for at least 2 years at 2-8°C[3]
Storage (Aqueous Solution) Moderately acidic and neutral solutions are stable for several months[2][3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., temperature, pH, light).

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator

  • Light chamber (or aluminum foil for dark control)

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Samples:

    • Temperature Stress: Dilute the stock solution into buffers of different pH in separate vials. Place vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Stress: Expose a set of vials to a controlled light source, while wrapping a control set in aluminum foil.

    • pH Stress: Use the buffered solutions prepared for the temperature stress test and keep them at a constant temperature.

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • Inject the aliquots into the HPLC system.

    • Use a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (an initial wavelength scan may be necessary).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the time zero sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) temp_samples Temperature Samples (4°C, 25°C, 40°C) stock->temp_samples ph_samples pH Samples (pH 4, 7, 9) stock->ph_samples light_samples Light/Dark Samples stock->light_samples incubation Incubate under Stress Conditions temp_samples->incubation ph_samples->incubation light_samples->incubation sampling Collect Aliquots at Time Points (0, 24, 48h) incubation->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify Peak Area hplc->quant calc Calculate % Remaining quant->calc plot Plot Degradation Curve calc->plot

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Influencing Factors cluster_degradation Potential Degradation cluster_outcome Outcome compound This compound Stability Temperature Temperature compound->Temperature pH pH compound->pH Light Light compound->Light Solvent Solvent compound->Solvent Enzymes Enzymes compound->Enzymes hydrolysis Hydrolysis of Amide Bond Temperature->hydrolysis pH->hydrolysis oxidation Oxidation of Tryptamine Ring Light->oxidation Enzymes->hydrolysis Enzymes->oxidation loss_activity Loss of Biological Activity hydrolysis->loss_activity oxidation->loss_activity

Caption: Factors influencing the stability of this compound.

References

"solubility problems with N-Biotinyl-5-methoxytryptamine and how to solve them"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Biotinyl-5-methoxytryptamine.

FAQs and Troubleshooting Guides

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound is expected to have low solubility in aqueous solutions. The parent compound, 5-methoxytryptamine, is insoluble in water. For initial solubilization, organic solvents are recommended. Based on the properties of related compounds, the following solvents should be considered:

  • Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for many organic molecules used in biological assays. 5-Methoxytryptamine has a reported solubility of ≥19 mg/mL in DMSO.

  • Ethanol (B145695): 5-Methoxytryptamine is also soluble in ethanol (≥28.05 mg/mL).

  • Dimethylformamide (DMF): Often used for dissolving biotinylated compounds.

It is crucial to first prepare a concentrated stock solution in an organic solvent before further dilution into aqueous buffers.

Q2: My this compound precipitates when I dilute my stock solution into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this problem:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.05-0.1%), in your final buffer can help to maintain the solubility of the compound.

  • Co-solvent System: Prepare your working solution in a co-solvent system. For instance, a mixture of DMSO, PEG300, Tween-80, and saline has been used for 5-methoxytryptamine.

  • Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates.

  • Vortexing: Ensure thorough mixing by vortexing immediately after dilution.

Q3: What is a reliable protocol for preparing a working solution of this compound for cell-based assays?

A3: The following is a general protocol that can be adapted for your specific experimental needs.

Experimental Protocol: Preparation of this compound Working Solution

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your stock solution in 100% DMSO or your cell culture medium.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Serially dilute the stock solution into your pre-warmed cell culture medium or experimental buffer to the desired final concentration.

    • Crucially, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion and minimize precipitation.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be used to aid the initial dissolution in an organic solvent. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. We recommend not exceeding 37°C. For aqueous solutions, heating is generally not recommended as it can lead to precipitation upon cooling.

Q5: I am observing variability in my experimental results. Could this be related to solubility issues?

A5: Yes, inconsistent solubility can lead to significant variability in experimental outcomes. If you suspect solubility is an issue, we recommend the following:

  • Visual Inspection: Before each experiment, visually inspect your prepared solutions (both stock and working solutions) for any signs of precipitation.

  • Centrifugation: Briefly centrifuge your working solution before adding it to your experimental setup and use the supernatant. This can help to remove any undissolved particulate matter.

  • Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock to ensure consistency.

Quantitative Data Summary

SolventSolubility of 5-Methoxytryptamine
WaterInsoluble
DMSO≥19 mg/mL
Ethanol≥28.05 mg/mL

Visualizations

Below are diagrams to illustrate key processes and concepts related to the use of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation This compound (powder) This compound (powder) Vortex/Sonicate Vortex/Sonicate This compound (powder)->Vortex/Sonicate Organic Solvent (e.g., DMSO) Organic Solvent (e.g., DMSO) Organic Solvent (e.g., DMSO)->Vortex/Sonicate Concentrated Stock Solution Concentrated Stock Solution Vortex/Sonicate->Concentrated Stock Solution Concentrated Stock Solution_c Concentrated Stock Solution Vortex during dilution Vortex during dilution Concentrated Stock Solution_c->Vortex during dilution Aqueous Buffer Aqueous Buffer Aqueous Buffer->Vortex during dilution Final Working Solution Final Working Solution Vortex during dilution->Final Working Solution

Caption: Workflow for preparing this compound solutions.

G cluster_0 Troubleshooting Precipitation Precipitation Observed Precipitation Observed Decrease Final Concentration Decrease Final Concentration Precipitation Observed->Decrease Final Concentration Add Surfactant (e.g., Tween-80) Add Surfactant (e.g., Tween-80) Precipitation Observed->Add Surfactant (e.g., Tween-80) Use Co-solvent System Use Co-solvent System Precipitation Observed->Use Co-solvent System Sonication Sonication Precipitation Observed->Sonication Clear Solution Clear Solution Decrease Final Concentration->Clear Solution Add Surfactant (e.g., Tween-80)->Clear Solution Use Co-solvent System->Clear Solution Sonication->Clear Solution

Caption: Decision tree for troubleshooting precipitation issues.

G This compound This compound Serotonin Receptor Serotonin Receptor This compound->Serotonin Receptor Binds to G-Protein Activation G-Protein Activation Serotonin Receptor->G-Protein Activation Downstream Signaling Cascade Downstream Signaling Cascade G-Protein Activation->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response

Caption: Hypothetical signaling pathway for a tryptamine (B22526) derivative.

Technical Support Center: Minimizing Biotinidase Interference in N-Biotinyl-5-methoxytryptamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize biotinidase interference in experiments involving N-Biotinyl-5-methoxytryptamine.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is biotinidase and why is it relevant to my this compound experiments?

Biotinidase is an enzyme found in mammalian tissues and serum that plays a crucial role in recycling the vitamin biotin (B1667282).[1][2] Its primary function is to cleave the amide bond between biotin and a lysine (B10760008) residue in proteins or peptides, releasing free biotin.[2][3] This is relevant to your experiments because this compound contains a similar amide bond linking biotin to 5-methoxytryptamine. The enzyme may recognize this structure and cleave the biotin tag, which would interfere with any downstream detection or binding assays that rely on the biotin moiety (e.g., using streptavidin).

FAQ 2: How can biotinidase interfere with my experiments using this compound?

Biotinidase can interfere with your experiments by enzymatically removing the biotin from your this compound probe. This cleavage would prevent the biotinylated molecule from binding to its intended target that is subsequently detected using streptavidin or anti-biotin antibodies. This can lead to falsely low or absent signals, misinterpretation of results, and reduced assay sensitivity.

cluster_0 Biotinidase Interference Pathway Probe This compound Enzyme Biotinidase Probe->Enzyme Substrate Detection Streptavidin Detection Probe->Detection Intended Binding Cleavage Cleavage of Biotin Enzyme->Cleavage Product1 5-Methoxytryptamine (Untagged) Cleavage->Product1 Product2 Biotin Cleavage->Product2 Product1->Detection No Binding Result Signal Loss Detection->Result Leads to

Caption: Mechanism of Biotinidase Interference.

FAQ 3: What are the common sources of biotinidase in my experiments?

The most common sources of biotinidase are biological samples derived from mammals, including:

  • Serum and plasma[2]

  • Tissue homogenates (especially liver and kidney)[2]

  • Cell lysates

  • Pancreatic fluids and other intestinal secretions[3]

If your experiment involves the use of any of these, you should consider the potential for biotinidase activity.

FAQ 4: What are the signs of potential biotinidase interference?

Potential signs of biotinidase interference include:

  • Low or no signal: The most direct indicator is a weaker-than-expected or absent signal in assays using streptavidin-based detection.

  • High variability: Inconsistent results between replicates or different batches of biological samples.

  • Non-specific binding: In some cases, the cleaved biotin may compete with your biotinylated probe for binding sites, leading to unpredictable background signals.

  • Discrepancy with controls: A significant difference in signal between your biological samples and biotinidase-free buffer controls.

FAQ 5: What are the general strategies to minimize biotinidase interference?

There are three primary strategies to mitigate biotinidase interference:

  • Heat Inactivation: Heating your biological sample can denature and inactivate biotinidase. However, this method must be optimized to avoid denaturing your target protein or analyte.

  • Chemical Inhibition: Adding a known biotinidase inhibitor to your sample can block the enzyme's activity.

  • Use of Biotinidase-Free Reagents: Whenever possible, use purified components or synthetic matrices that are free of biotinidase.

FAQ 6: Are there alternatives to the biotin-streptavidin system that are insensitive to biotinidase?

Yes, several alternative affinity systems can be used for detection and purification that are not affected by biotinidase. These include:

  • FLAG-tagging: Using a FLAG-tag on your molecule of interest and detecting it with an anti-FLAG antibody.

  • His-tagging: Employing a polyhistidine-tag and detecting it with an anti-His antibody or using nickel-NTA affinity chromatography.

  • FITC-anti-FITC system: Labeling your molecule with fluorescein (B123965) isothiocyanate (FITC) and detecting it with an anti-FITC antibody.[4]

  • Click Chemistry: Utilizing bio-orthogonal chemical reporters and corresponding probes.

Section 2: Troubleshooting Guide

Problem 1: Low or no signal when using this compound with streptavidin-based detection.

This is a common issue when biotinidase is present. Follow this troubleshooting workflow to diagnose and resolve the problem.

cluster_1 Troubleshooting Workflow for Low Signal Start Low or No Signal Observed Check1 Are you using biological samples (serum, plasma, lysates)? Start->Check1 Step1 Run a positive control with This compound in biotinidase-free buffer. Check1->Step1 Yes Conclusion1 Issue is likely not biotinidase. Troubleshoot other assay components (reagents, concentrations, etc.). Check1->Conclusion1 No Check2 Is the positive control signal strong? Step1->Check2 Check2->Conclusion1 No Step2 Biotinidase interference is likely. Implement mitigation strategies. Check2->Step2 Yes Mitigation Choose a mitigation strategy: 1. Heat Inactivation 2. Chemical Inhibition 3. Use Biotinidase-Free Samples Step2->Mitigation Step3 Re-run experiment with treated samples. Mitigation->Step3 End Signal Restored Step3->End

References

Technical Support Center: Optimization of N-Biotinyl-5-methoxytryptamine Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps for N-Biotinyl-5-methoxytryptamine affinity chromatography. The following information is designed to address common issues encountered during experiments and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the washing steps in affinity chromatography?

The primary goal of the washing steps is to remove non-specifically bound contaminants from the affinity matrix while preserving the specific interaction between the immobilized this compound and the target protein.[1] Effective washing is crucial for achieving high purity of the eluted target protein.

Q2: What are the common causes of high background or non-specific binding in my affinity purification?

High background is often due to several factors:

  • Inadequate Blocking: Insufficient blocking of the affinity matrix can leave exposed surfaces that bind non-target proteins.

  • Hydrophobic Interactions: Non-specific binding can occur due to hydrophobic interactions between contaminating proteins and the matrix.[2][3]

  • Ionic Interactions: Electrostatic interactions can cause non-target proteins to bind to the matrix.[3][4]

  • Insufficient Washing: The volume or duration of the washing steps may not be sufficient to remove all non-specifically bound molecules.[2]

  • Endogenous Biotin (B1667282): Biological samples may contain endogenous biotinylated proteins that can bind to the streptavidin-based matrix, contributing to background.[2]

Q3: How can I reduce non-specific binding during my experiment?

To reduce non-specific binding, you can modify your washing protocol in several ways:

  • Increase Wash Volume and Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5-8) and the volume of wash buffer can help remove contaminants more effectively.[2]

  • Optimize Wash Buffer Composition: Adding detergents, adjusting salt concentration, or including mild denaturants can disrupt non-specific interactions.[1][3][5]

  • Pre-clearing Lysate: Before applying your sample to the affinity column, you can pre-clear it by incubating with an unrelated affinity matrix to remove proteins that bind non-specifically.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of washing steps.

Problem 1: High levels of contaminating proteins in the eluate.

  • Possible Cause: Insufficient stringency of the wash buffer.

  • Solution: Increase the stringency of your wash buffer by adding detergents or increasing the salt concentration. It is important to test a range of concentrations to find the optimal balance between removing contaminants and not disrupting the specific binding of your target protein.[3][5]

  • Possible Cause: Hydrophobic or ionic interactions causing non-specific binding.

  • Solution:

    • To disrupt hydrophobic interactions, include non-ionic detergents such as Tween-20 or Triton X-100 in your wash buffer.[2][3]

    • To disrupt ionic interactions, increase the salt concentration (e.g., NaCl or KCl) in your wash buffer.[3][4]

Problem 2: Low yield of the target protein.

  • Possible Cause: Wash buffer is too stringent, causing the target protein to dissociate from the ligand.

  • Solution: Decrease the stringency of the wash buffer. This can be achieved by lowering the concentration of detergents or salt. Perform a titration experiment to find the highest possible stringency that does not significantly impact the yield of your target protein.

  • Possible Cause: Over-washing the column.

  • Solution: Reduce the total volume of wash buffer used or the number of washing steps. Monitor the protein concentration in the flow-through during the wash steps to ensure the target protein is not being washed away.

Data Presentation: Wash Buffer Additives

The following table summarizes common additives for wash buffers and their recommended starting concentrations for optimization.

AdditivePurposeStarting ConcentrationConcentration Range
Salt (e.g., NaCl, KCl) Reduces ionic interactions150 mM150 mM - 1 M[1][4]
Non-ionic Detergents (e.g., Tween-20, Triton X-100, IGEPAL-CA630) Reduces hydrophobic interactions0.05% (v/v)0.05% - 1% (v/v)[1][6]
Mild Denaturants (e.g., Urea) Disrupts weak, non-specific protein-protein interactions1 M1 M - 2 M[1][4][7]
Blocking Agents (e.g., BSA) Saturates non-specific binding sites on the matrix0.1% (w/v)0.1% - 1% (w/v)[3]

Experimental Protocols

Protocol for Optimizing Wash Buffer Composition

This protocol provides a framework for systematically optimizing the wash buffer to reduce non-specific binding and improve the purity of your target protein.

  • Preparation of Affinity Matrix:

    • Equilibrate the this compound affinity matrix with a binding buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading:

    • Load your pre-cleared cell lysate or protein mixture onto the equilibrated column.

    • Allow the sample to bind to the matrix for the recommended incubation time.

  • Washing Step Optimization:

    • Divide the matrix into several equal aliquots for parallel testing of different wash buffers.

    • Prepare a series of wash buffers with varying concentrations of a single additive (e.g., NaCl at 150 mM, 300 mM, 500 mM, and 1 M). Keep other buffer components constant.

    • Wash each aliquot with 5-10 column volumes of its respective test wash buffer.

    • Collect the flow-through from the final wash for analysis.

  • Elution:

    • Elute the bound proteins from each aliquot using a suitable elution buffer (e.g., a buffer with a high concentration of free biotin or a low pH buffer).[8]

    • Neutralize the eluate immediately if a low pH buffer is used.

  • Analysis:

    • Analyze the eluted fractions from each wash condition by SDS-PAGE and Coomassie staining or silver staining to assess the purity of the target protein.

    • Use Western blotting to confirm the presence and relative amount of the target protein in each eluate.

  • Iterative Optimization:

    • Based on the results, select the optimal concentration of the first additive.

    • Repeat the process to optimize the concentration of a second additive (e.g., a non-ionic detergent) in the presence of the optimized concentration of the first additive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_wash Washing Optimization cluster_elute Elution & Analysis prep_matrix Equilibrate N-Biotinyl-5- methoxytryptamine Matrix load_sample Load Protein Sample prep_matrix->load_sample wash_1 Wash with Buffer A (e.g., 150mM NaCl) load_sample->wash_1 Split into aliquots wash_2 Wash with Buffer B (e.g., 300mM NaCl) load_sample->wash_2 Split into aliquots wash_3 Wash with Buffer C (e.g., 500mM NaCl) load_sample->wash_3 Split into aliquots elute_1 Elute from A wash_1->elute_1 elute_2 Elute from B wash_2->elute_2 elute_3 Elute from C wash_3->elute_3 analyze Analyze Eluates (SDS-PAGE, Western Blot) elute_1->analyze elute_2->analyze elute_3->analyze decide decide analyze->decide Optimal Purity? success Protocol Optimized decide->success Yes refine Refine Buffer Composition (e.g., add detergent) decide->refine No refine->wash_1 Iterate

References

"troubleshooting low signal-to-noise ratio in N-Biotinyl-5-methoxytryptamine assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-Biotinyl-5-methoxytryptamine in their assays. The focus is on addressing the common issue of a low signal-to-noise ratio in competitive binding assays targeting serotonin (B10506) receptors.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be attributed to either a weak specific signal or a high background (noise). The following sections break down the common causes and solutions for each of these problems.

Issue 1: High Background Signal

A high background can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio.

Common Causes and Solutions

CauseRecommended Solution
Insufficient Blocking The blocking buffer is critical for preventing non-specific binding of reagents to the microplate wells.[1] Ensure you are using an effective blocking agent (e.g., Bovine Serum Albumin - BSA, or a commercial blocking buffer). Consider increasing the blocking incubation time or the concentration of the blocking agent.[1]
Suboptimal Reagent Concentrations High concentrations of the detection antibody or enzyme conjugate can lead to non-specific binding.[2] Titrate these reagents to determine the optimal concentration that provides a strong signal without increasing the background.
Inadequate Washing Insufficient washing will not effectively remove unbound reagents.[1][3] Increase the number of wash steps and ensure complete removal of the wash buffer after each step. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1]
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample or on the plate.[2] Run appropriate controls, such as a "secondary antibody only" control, to test for non-specific binding of the detection reagent.
Contaminated Reagents Buffers or reagents may be contaminated. Prepare fresh solutions and filter-sterilize them if necessary.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting start High Background Detected check_blocking Review Blocking Step start->check_blocking check_reagents Titrate Reagents (Antibody/Conjugate) start->check_reagents check_washing Optimize Wash Protocol start->check_washing check_controls Run Cross-Reactivity Controls start->check_controls solution_blocking Increase blocking time/concentration Use different blocking agent check_blocking->solution_blocking Ineffective? solution_reagents Determine optimal concentration with lowest background check_reagents->solution_reagents Too high? solution_washing Increase number of washes Add detergent to wash buffer check_washing->solution_washing Insufficient? solution_controls Identify and replace cross-reactive reagents check_controls->solution_controls Cross-reactivity found?

Caption: Troubleshooting workflow for high background signal.

Issue 2: Weak or No Specific Signal

A low signal intensity can also lead to a poor signal-to-noise ratio.

Common Causes and Solutions

CauseRecommended Solution
Suboptimal Reagent Concentrations The concentration of the capture antibody, this compound, or the detection reagent may be too low. Perform titration experiments to determine the optimal concentrations for each component.
Incorrect Incubation Times/Temperatures Incubation times may be too short for the binding to reach equilibrium.[3] Conversely, excessively long incubations can lead to higher background. Optimize incubation times and ensure a consistent temperature across the plate.
Inactive Reagents Antibodies or enzyme conjugates may have lost activity due to improper storage or handling. Use fresh aliquots of reagents and follow the manufacturer's storage recommendations.
Problem with the Target Receptor The receptor preparation (e.g., cell membrane homogenate) may have low levels of the target receptor or may have been stored improperly. Use a fresh preparation and handle it according to established protocols.
High Concentration of Competitor In a competitive assay, if the concentration of the unlabeled competitor is too high, it can completely inhibit the binding of this compound, resulting in no signal. Ensure the standard curve for the competitor is within the dynamic range of the assay.

Troubleshooting Workflow for Low Signal

Low_Signal_Troubleshooting start Low or No Signal check_reagent_conc Verify Reagent Concentrations start->check_reagent_conc check_incubation Review Incubation Parameters start->check_incubation check_reagent_activity Assess Reagent Activity start->check_reagent_activity check_target Evaluate Target Receptor Quality start->check_target solution_reagent_conc Titrate all critical reagents to find optimal concentrations check_reagent_conc->solution_reagent_conc Suboptimal? solution_incubation Optimize incubation times and ensure temperature stability check_incubation->solution_incubation Incorrect? solution_reagent_activity Use fresh aliquots of reagents Verify storage conditions check_reagent_activity->solution_reagent_activity Inactive? solution_target Use a fresh, validated receptor preparation check_target->solution_target Degraded?

Caption: Troubleshooting workflow for weak or no signal.

Frequently Asked Questions (FAQs)

Q1: What is the likely target for this compound in a biological sample?

A1: Based on its chemical structure, this compound is a derivative of 5-methoxytryptamine, which is known to have a high affinity for serotonin (5-HT) receptors, particularly the 5-HT2 receptor family.[4][5][6][7] Therefore, it is most likely used as a probe to study these receptors.

Q2: How does a competitive binding assay with this compound work?

A2: In a competitive assay, this compound competes with an unlabeled ligand (the analyte of interest or a standard) for binding to a limited number of immobilized serotonin receptors. The amount of biotinylated tracer that binds to the receptor is inversely proportional to the concentration of the unlabeled ligand in the sample. The biotin (B1667282) tag is then used for detection, typically via a streptavidin-enzyme conjugate.

Signaling Pathway and Assay Principle

Assay_Principle cluster_well Microplate Well receptor Immobilized 5-HT Receptor streptavidin_hrp Streptavidin-HRP receptor->streptavidin_hrp Binds to Biotin biotin_ligand This compound biotin_ligand->receptor Binds unlabeled_ligand Unlabeled Competitor (e.g., Serotonin) unlabeled_ligand->receptor Competes for binding substrate Substrate (e.g., TMB) streptavidin_hrp->substrate Catalyzes signal Colorimetric Signal substrate->signal Produces

Caption: Principle of a competitive assay with this compound.

Q3: Can high levels of free biotin in my sample interfere with the assay?

A3: Yes, high concentrations of free biotin in a sample can interfere with assays that use the biotin-streptavidin interaction for detection. The excess free biotin can saturate the binding sites on the streptavidin-enzyme conjugate, preventing it from binding to the biotinylated this compound that is bound to the receptor. This leads to a falsely low signal.

Q4: What are the key controls I should include in my assay?

A4: To ensure the reliability of your results, you should include the following controls:

  • Total Binding: Contains the receptor preparation and this compound without any competitor. This represents the maximum signal.

  • Non-Specific Binding (NSB): Contains the receptor preparation, this compound, and a high concentration of an unlabeled competitor to block all specific binding. This determines the background signal.

  • Standard Curve: A series of known concentrations of an unlabeled competitor to generate a dose-response curve.

  • Blank: Contains all assay components except the receptor preparation to check for background from other reagents.

Experimental Protocols

Representative Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a general example and should be optimized for your specific experimental conditions.

Materials:

  • Receptor Source: Membrane preparation from cells expressing the human 5-HT2A receptor.[8]

  • Biotinylated Ligand: this compound.

  • Unlabeled Competitor: Serotonin or other 5-HT2A ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Assay buffer containing 0.1% BSA.

  • Blocking Buffer: Assay buffer containing 1% BSA.

  • Detection Reagent: Streptavidin-HRP conjugate.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: e.g., 2N H2SO4.

  • Microplates: 96-well plates suitable for ELISAs.

Procedure:

  • Plate Coating (Indirect Method):

    • Coat a 96-well plate with a capture antibody against the receptor or a tag on the receptor. Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

    • Block the plate with blocking buffer for 2 hours at room temperature.[1]

    • Wash the plate 3 times with wash buffer.

    • Add the receptor preparation and incubate for 2 hours at room temperature to allow capture.

    • Wash the plate 3 times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the unlabeled competitor (standard curve) and your test samples.

    • To the appropriate wells, add the assay buffer, the standard/sample, and a fixed concentration of this compound (determine the optimal concentration, typically at or below the Kd).

    • Incubate for 60-90 minutes at room temperature with gentle agitation.[9]

  • Washing:

    • Wash the plate 4-6 times with wash buffer to remove unbound ligands.

  • Detection:

    • Add the Streptavidin-HRP conjugate (diluted in blocking buffer) to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate 4-6 times with wash buffer.

  • Signal Development:

    • Add the TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the non-specific binding wells from all other wells.

  • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

Expected Quantitative Data (Example)

The following table provides an example of data that might be generated from a competitive binding assay. Actual values will vary depending on the specific reagents and conditions used.

Competitor Concentration (nM)Absorbance (450 nm)% Specific Binding
0 (Total Binding)1.250100%
0.11.18092.7%
10.95067.3%
10 (IC50)0.67547.3%
1000.35022.7%
10000.2009.1%
NSB (High Competitor)0.1000%

References

"how to prevent aggregation of N-Biotinyl-5-methoxytryptamine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Biotinyl-5-methoxytryptamine

Welcome to the technical support center for this compound. This guide provides solutions to common issues related to the solubility and aggregation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

Aggregation is primarily caused by the molecule's low solubility in aqueous solutions. Several factors contribute to this:

  • Hydrophobicity: Both the 5-methoxytryptamine (B125070) and the biotin (B1667282) moieties are hydrophobic, leading to a high tendency to aggregate in polar solvents like water or aqueous buffers to minimize contact with the solvent.[1]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution, a phenomenon known as "solvent shock."[2]

  • Temperature: The solubility of many hydrophobic compounds decreases at lower temperatures, which can cause precipitation when solutions are refrigerated.[2]

  • pH: The pH of the buffer can affect the charge state of the tryptamine's amine group, influencing its solubility. While specific data is unavailable for this molecule, solubility is often lowest near the isoelectric point (pI).[3][4]

  • Concentration: The concentration of the compound in your working solution may simply exceed its solubility limit in that specific medium.[2]

Q2: What is the recommended solvent for preparing a stock solution?

For initial dissolution, a polar aprotic solvent is recommended. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is an excellent choice.[5][6] Ethanol (EtOH) can also be used.[5] It is critical to use anhydrous (dry) solvents, as moisture can compromise the stability of the compound and the solvent's solubilizing power.[7] Stock solutions should be prepared at a high concentration (e.g., 10-20 mM) and stored properly.

Q3: How should I store stock solutions and working dilutions?

Proper storage is crucial for maintaining the compound's integrity.

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO/EtOH): Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[3][7] For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[7]

  • Aqueous Working Solutions: Due to the high risk of aggregation, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately. Avoid storing them, especially at 4°C.[2]

Q4: Can I use sonication to redissolve aggregates?

Yes, sonication in a water bath can be an effective method to temporarily redissolve precipitates that have formed in your solution.[2] However, this should be seen as a rescue measure. The formation of aggregates suggests that the solution conditions are not optimal. It is better to address the root cause by optimizing the solvent system or concentration.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

ProblemPotential CauseRecommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). 1. Solvent is not anhydrous.2. Compound has degraded due to improper storage.1. Use fresh, high-quality anhydrous DMSO.[7]2. Gently warm the solution (e.g., to 37°C) and vortex. 3. If dissolution fails, use a fresh vial of the compound.
A precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.[2]1. Slow Dilution: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring.[2]2. Use Co-solvents: Prepare the aqueous buffer with a co-solvent like PEG300 or a surfactant like Tween-80 before adding the compound stock. (See Protocol below).[2][8]3. Two-Step Dilution: Perform an intermediate dilution in a buffer containing a higher percentage of organic solvent before the final dilution.
The solution becomes cloudy or forms a precipitate over time, especially when stored at 4°C. 1. Temperature-Dependent Solubility: The compound is less soluble at lower temperatures.[2]2. Metastable Solution: The initial clear solution was supersaturated and is slowly equilibrating by forming aggregates.1. Prepare Fresh: Always prepare aqueous working solutions immediately before use. Do not store them.[2]2. Room Temperature Equilibration: If you must use a previously prepared solution, allow it to return to room temperature or 37°C, then sonicate to attempt redissolution.[2]3. Add Stabilizers: Include additives like surfactants (e.g., 0.01% Tween-20) or cyclodextrins in your final buffer to enhance and maintain solubility.[2]
Inconsistent results in biological assays (e.g., binding assays). Aggregation: Aggregates reduce the effective concentration of monomeric, active compound, leading to variable results. Aggregates can also cause non-specific interactions.[3]1. Confirm Solubility: Before starting your assay, confirm your compound is fully dissolved in the final assay buffer using the protocol below.2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer to prevent aggregation during the experiment.[2]3. Use Carrier Proteins: In some systems, adding a carrier protein like Bovine Serum Albumin (BSA) at ~0.1% can help prevent non-specific binding and aggregation.

Data Presentation: Solubility and Formulation

Table 1: Stock Solution Preparation

SolventRecommended Max. ConcentrationStorage TemperatureNotes
Anhydrous DMSO20 mM (7.7 mg/mL)-80°C (long-term)-20°C (short-term)Ensure DMSO is fresh and anhydrous. Warm gently if needed to dissolve.[6]
Anhydrous Ethanol10 mM (3.8 mg/mL)-80°C (long-term)-20°C (short-term)May be preferred for cell-based assays where high DMSO is toxic.[5]

Table 2: Example Working Solution Formulation in PBS (pH 7.4)

Final Compound Concentration% DMSO (v/v)Additive (in PBS)Observation (Visual)Recommendation
100 µM0.5%NonePrecipitates within minutesNot Recommended
100 µM1.0%NonePrecipitates within 30 minutesNot Recommended
100 µM0.5%5% PEG300Clear for >2 hoursSuitable for short-term experiments
100 µM0.5%0.05% Tween-80Clear for >4 hoursRecommended
100 µM0.5%0.1% BSAClear for >4 hoursRecommended, check for assay compatibility

Experimental Protocols

Protocol 1: Optimizing Working Solution Solubility

This protocol provides a systematic approach to finding the best conditions for your aqueous working solution to prevent aggregation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Additives: Tween-80, PEG300, Bovine Serum Albumin (BSA)

  • Sterile microcentrifuge tubes

  • Vortexer and sonicator bath

Methodology:

  • Prepare Stock Solution:

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

    • Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication may assist.

    • Aliquot and store at -80°C.

  • Prepare Test Buffers:

    • Label four tubes of PBS (pH 7.4).

    • Tube A: PBS only (Negative Control)

    • Tube B: PBS + 5% (v/v) PEG300

    • Tube C: PBS + 0.05% (v/v) Tween-80

    • Tube D: PBS + 0.1% (w/v) BSA

  • Prepare Working Dilutions:

    • For each test buffer, prepare a 50 µM working solution.

    • Vortex the test buffer tube.

    • While vortexing, slowly add 5 µL of the 10 mM DMSO stock solution to 995 µL of the test buffer. This results in a final DMSO concentration of 0.5%.

  • Observation and Analysis:

    • Visually inspect each tube immediately after preparation for any signs of cloudiness or precipitate.

    • Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C).

    • Observe the tubes again at 30 minutes, 1 hour, and 4 hours.

    • (Optional) For a quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes and measure the absorbance of the supernatant at the compound's λmax to determine the concentration of soluble compound remaining.

    • The buffer system that remains clear for the longest duration is the optimal choice for your experiments.

Visualizations

Troubleshooting Workflow

start Observation: Solution is cloudy or has precipitate. q1 When did aggregation occur? start->q1 dissolve Problem: Initial Dissolution Failure q1->dissolve  During initial  dissolution dilute Problem: Precipitate on Dilution (Solvent Shock) q1->dilute  Immediately after adding  to aqueous buffer storage Problem: Precipitate Over Time or at 4°C q1->storage  After storage or  temperature change sol1 Solution: - Use anhydrous DMSO - Warm/sonicate gently - Check compound quality dissolve->sol1 sol2 Solution: - Add stock to buffer slowly while vortexing - Use co-solvents (PEG300) - Use surfactants (Tween-80) dilute->sol2 sol3 Solution: - Prepare working solution fresh - Avoid 4°C storage - Add stabilizers (Tween, BSA) storage->sol3

Caption: A troubleshooting workflow for diagnosing and solving aggregation issues.

Mechanism of Solubilization

cluster_0 A) Solvent Shock in Aqueous Buffer cluster_1 B) Stabilization with Surfactants/Co-solvents mol1 Drug agg Aggregate mol1->agg Hydrophobic Interaction mol2 Drug mol2->agg mol3 Drug mol3->agg mol4 Drug mol4->agg drug Drug p1 drug->p1 Surfactant (e.g., Tween-80) p2 drug->p2 p3 drug->p3 p4 drug->p4 p5 drug->p5 p6 drug->p6 p7 drug->p7 p8 drug->p8 sol Soluble Monomer

Caption: How surfactants shield hydrophobic molecules, preventing aggregation.

References

Optimizing Incubation Times for N-Biotinyl-5-methoxytryptamine Binding: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for N-Biotinyl-5-methoxytryptamine binding assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is incubation time critical for its binding assays?

This compound is a biotinylated analog of melatonin (B1676174), a hormone that regulates circadian rhythms through its interaction with melatonin receptors (MT1 and MT2).[1] In binding assays, this molecule allows for the study of these receptors. Optimizing the incubation time is crucial to ensure that the binding reaction between this compound and its target receptor reaches equilibrium.[2] Insufficient incubation can lead to an underestimation of binding affinity, while excessively long incubation might increase non-specific binding and potential degradation of the ligand or receptor.[2]

Q2: What is a good starting point for incubation time and temperature?

For many receptor binding assays, a common starting point is a 60-minute incubation at room temperature (25°C) or 37°C.[2] However, the optimal conditions are highly dependent on the specific ligand, receptor source (e.g., cell membranes, purified receptors), and their concentrations.[2][3] For melatonin receptors, association kinetics can be slow, with half-lives potentially exceeding 1.5 to 3 hours, suggesting that longer incubation times may be necessary to reach equilibrium.[4]

Q3: What are the primary causes of high background or non-specific binding in assays using biotinylated molecules?

High background noise can obscure results and is often caused by several factors:

  • Endogenous Biotin (B1667282): Biological samples can contain naturally occurring biotinylated molecules that bind to streptavidin, leading to false-positive signals.[5]

  • Non-specific Binding of Streptavidin/Avidin: These proteins can bind non-specifically to various surfaces and biomolecules.[5]

  • Inadequate Blocking: Insufficient blocking of surfaces can leave sites open for the non-specific attachment of the biotinylated probe or detection reagents.[6]

  • Insufficient Washing: Inefficient washing may not remove all unbound or weakly bound reagents.[6]

  • High Probe Concentration: Using an excessive concentration of the biotinylated probe can increase non-specific interactions.[6]

Q4: How can I minimize non-specific binding?

Several strategies can be employed to reduce non-specific binding:

  • Optimize Blocking: Use effective blocking agents like Bovine Serum Albumin (BSA) or commercially available protein-free blockers.[5] It's advisable to use a "biotin-free" grade of BSA.[6]

  • Optimize Buffers and Washes: Increase the ionic strength of buffers (e.g., with ~0.5 M NaCl) and include a non-ionic detergent like Tween-20 (0.05-0.1%) in wash and dilution buffers.[6] Increasing the number and duration of wash steps is also effective.[5]

  • Pre-clearing Lysates: If using cell lysates, pre-clear them by incubating with streptavidin-coated beads before adding your biotinylated probe to remove proteins that non-specifically bind to the beads.[7]

  • Titrate Reagents: Determine the optimal concentration of your biotinylated probe and streptavidin conjugate to ensure a good signal-to-noise ratio.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low Signal Intensity Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[2]
Low concentration or activity of this compound.Verify the integrity and concentration of the biotinylated ligand.
Insufficient receptor concentration.Increase the amount of receptor-containing material (e.g., cell membranes) in the assay.
Suboptimal assay conditions (e.g., temperature, pH).Optimize incubation temperature (common starting points are 25°C or 37°C) and ensure the buffer pH is optimal for receptor binding.[2][3]
High Background Signal Non-specific binding of the biotinylated probe.Decrease the concentration of this compound.[6] Include a non-ionic detergent (e.g., Tween-20) in the binding and wash buffers.[6]
Endogenous biotin in the sample.Use an avidin/biotin blocking step before adding the biotinylated probe.[6]
Inadequate blocking of the assay plate or beads.Optimize the blocking buffer (e.g., increase BSA concentration, try different blocking agents) and increase the blocking incubation time.[5]
Insufficient washing.Increase the number and volume of wash steps.[5]
Poor Reproducibility Inconsistent incubation times.Use a timer and ensure all samples are incubated for the exact same duration.
Temperature fluctuations.Use a calibrated incubator and ensure consistent temperature across all experiments.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Reagent variability.Prepare fresh reagents and use the same batch of critical reagents for a set of experiments.

Quantitative Data Summary

The optimal incubation time for this compound binding should be determined empirically. The following tables provide starting points and examples from literature for melatonin receptor binding assays, which can serve as a guide.

Table 1: Recommended Starting Conditions for Incubation Time and Temperature Optimization

ParameterRecommended Starting RangeNotes
Incubation Time 30 - 240 minutesA time-course experiment is essential to determine the point of equilibrium. For melatonin receptors, longer incubation times may be required.[4]
Incubation Temperature 25°C - 37°CThe optimal temperature depends on the stability of the receptor and ligand.[2][3]

Table 2: Example Kinetic Data for Radioligand Binding to Melatonin Receptors

Receptor SubtypeRadioligand ConcentrationAssociation Half-life (t½)Reference
MT130 pM108 minutes[4]
MT280 pM193 minutes[4]

Note: This data is for 2-[¹²⁵I]iodomelatonin and serves as an approximation. The kinetics of a biotinylated ligand may differ.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for the binding of this compound to its target receptor.

  • Prepare Reagents:

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.[4]

    • Receptor Preparation: Cell membranes or purified receptors expressing the target melatonin receptor.

    • This compound: Prepare a stock solution and dilute to the desired final concentration in binding buffer.

    • Wash Buffer: e.g., Ice-cold binding buffer.

    • Streptavidin-coated plates or beads.

  • Assay Setup:

    • Add the receptor preparation to the wells of a streptavidin-coated plate or to microcentrifuge tubes with streptavidin beads.

    • Initiate the binding reaction by adding this compound to each well/tube.

    • To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled melatonin to a parallel set of wells/tubes before adding the biotinylated ligand.[8]

  • Incubation:

    • Incubate the reactions at the desired temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), terminate the reaction.

  • Washing:

    • Rapidly wash the wells/beads with ice-cold wash buffer to remove unbound ligand. Perform at least 3-5 washes.[5]

  • Detection:

    • Add a detection reagent (e.g., streptavidin-HRP followed by a colorimetric substrate, or a fluorescently labeled streptavidin).

    • Measure the signal using a suitable plate reader.

  • Data Analysis:

    • Subtract the non-specific binding signal from the total binding signal to obtain specific binding.

    • Plot specific binding versus incubation time to identify the time point at which binding reaches a plateau (equilibrium).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligand, Receptor) add_receptor Add Receptor Preparation prep_reagents->add_receptor prep_plate Prepare Streptavidin-coated Plate/Beads prep_plate->add_receptor add_ligand Add N-Biotinyl-5- methoxytryptamine add_receptor->add_ligand incubate Incubate at Defined Timepoints add_ligand->incubate wash Wash to Remove Unbound Ligand incubate->wash add_detection Add Detection Reagent (e.g., Streptavidin-HRP) wash->add_detection read_signal Measure Signal add_detection->read_signal analyze Plot Specific Binding vs. Time read_signal->analyze determine_optimum Determine Optimal Incubation Time analyze->determine_optimum

Caption: Workflow for determining the optimal incubation time.

Troubleshooting_Logic cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting start Assay Issue (e.g., Low Signal, High Background) check_time Increase Incubation Time? start->check_time check_blocking Optimize Blocking Step? start->check_blocking check_reagents Check Reagent Concentration/Activity? check_time->check_reagents check_temp Optimize Temperature? check_reagents->check_temp end Re-run Assay check_temp->end check_washing Increase Wash Stringency? check_blocking->check_washing check_probe_conc Decrease Probe Concentration? check_washing->check_probe_conc preclear Pre-clear Lysate? check_probe_conc->preclear preclear->end

Caption: A logical approach to troubleshooting common assay issues.

References

"troubleshooting guide for N-Biotinyl-5-methoxytryptamine chemiluminescent detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N-Biotinyl-5-methoxytryptamine in chemiluminescent detection assays. Given the specialized nature of this biotinylated probe, this guide synthesizes best practices from general chemiluminescent assays, biotin-streptavidin detection systems, and the known properties of 5-methoxytryptamine (B125070) and related small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in chemiluminescent assays?

This compound is a derivative of 5-methoxytryptamine (a compound related to serotonin (B10506) and melatonin) that has been chemically linked to biotin (B1667282).[1] In chemiluminescent assays, it typically serves as a probe. Its most common application is likely in competitive binding assays to quantify unlabeled 5-methoxytryptamine or other related ligands that compete for binding to a specific target, such as a receptor or antibody. It can also be used to detect proteins or other molecules that bind to 5-methoxytryptamine.

Q2: What is the basic principle of a chemiluminescent assay using this probe?

The assay relies on the high-affinity interaction between biotin and streptavidin (or avidin). The this compound probe binds to its target molecule. This complex is then detected using streptavidin conjugated to an enzyme, most commonly horseradish peroxidase (HRP). In the final step, a chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light, and the intensity of this light is measured to determine the quantity of the probe-target complex.[2]

Q3: What are the critical storage and handling conditions for this compound?

While specific stability data for this compound is not widely published, general recommendations for biotinylated small molecules and 5-methoxytryptamine derivatives apply. It should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C. Solutions of the compound should be prepared fresh, and if storage is necessary, they should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The stability of 5-methoxytryptamine in aqueous solutions is influenced by pH, temperature, and light exposure.

Troubleshooting Guide

High Background Signal

Issue: The chemiluminescent signal is high across the entire assay plate or membrane, obscuring the specific signal.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Ensure the blocking buffer is fresh and completely covers the surface.
Inadequate Washing Increase the number and/or duration of wash steps after each incubation. The addition of a mild detergent like Tween 20 (typically 0.05-0.1%) to the wash buffer can help reduce non-specific binding.
Excessive Concentration of Probe or Streptavidin-HRP Titrate the concentrations of this compound and streptavidin-HRP to find the optimal balance between signal and background.
Contaminated Buffers or Reagents Prepare all buffers and reagent solutions with high-purity water and analytical-grade chemicals. Filter buffers if necessary.
Cross-reactivity of Streptavidin-HRP Ensure the streptavidin-HRP conjugate is of high quality and exhibits low non-specific binding.
Low or No Signal

Issue: The chemiluminescent signal is very weak or completely absent.

Potential Cause Recommended Solution
Inactive or Degraded Reagents Verify the activity of the streptavidin-HRP conjugate and the chemiluminescent substrate. Ensure all reagents have been stored correctly and are within their expiration dates.
Sub-optimal Assay Conditions Optimize incubation times, temperatures, and buffer pH for each step of the assay.
Insufficient Concentration of Probe or Target Increase the concentration of this compound or the target molecule.
Incorrect Filter/Wavelength Settings on Detector Ensure the luminometer or imaging system is set to the correct wavelength for detecting the light emitted from the specific chemiluminescent substrate being used.
Presence of Inhibitors Certain compounds can inhibit the HRP enzyme activity. Ensure that buffers and samples do not contain inhibitors such as sodium azide.
Inconsistent or Variable Results

Issue: There is high variability between replicate wells or experiments.

Potential Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique when adding reagents.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to temperature and evaporation variations. Alternatively, fill the outer wells with buffer or water to create a more uniform environment.
Incomplete Mixing of Reagents Gently mix the plate after adding each reagent to ensure a homogeneous reaction.
Variable Incubation Times Standardize all incubation times and ensure they are consistent across all wells and experiments.
Probe Degradation Prepare fresh dilutions of the this compound probe for each experiment from a frozen stock to avoid degradation.

Experimental Protocols

Protocol 1: Competitive Chemiluminescent ELISA for 5-Methoxytryptamine

This protocol describes a hypothetical competitive assay to measure the concentration of unlabeled 5-methoxytryptamine in a sample.

  • Coating: Coat a 96-well microplate with a capture antibody specific for 5-methoxytryptamine. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add your standards (containing known concentrations of unlabeled 5-methoxytryptamine) and unknown samples to the wells. Immediately add a fixed concentration of this compound to all wells. Incubate for 1-2 hours at room temperature to allow the labeled and unlabeled molecules to compete for binding to the capture antibody.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add a chemiluminescent HRP substrate to each well.

  • Measurement: Immediately measure the light output using a luminometer. The signal will be inversely proportional to the concentration of unlabeled 5-methoxytryptamine in the sample.

Visualizations

TroubleshootingWorkflow start Start Troubleshooting problem Identify Primary Issue start->problem high_bg High Background problem->high_bg High Signal Everywhere low_signal Low/No Signal problem->low_signal Weak or No Signal inconsistent Inconsistent Results problem->inconsistent High Variability check_blocking Optimize Blocking (Time, Concentration) high_bg->check_blocking check_reagents_low Verify Reagent Activity (Enzyme, Substrate) low_signal->check_reagents_low check_pipetting Verify Pipetting Technique & Calibration inconsistent->check_pipetting check_washing_bg Improve Washing (Volume, Duration, Detergent) check_blocking->check_washing_bg check_reagents_bg Titrate Probe & Streptavidin-HRP check_washing_bg->check_reagents_bg check_buffers_bg Prepare Fresh Buffers check_reagents_bg->check_buffers_bg end Problem Resolved check_buffers_bg->end check_conditions_low Optimize Assay Conditions (pH, Temp, Time) check_reagents_low->check_conditions_low check_conc_low Increase Probe/Target Concentration check_conditions_low->check_conc_low check_instrument Check Detector Settings check_conc_low->check_instrument check_instrument->end check_plate_layout Address Edge Effects check_pipetting->check_plate_layout check_mixing Ensure Proper Mixing check_plate_layout->check_mixing check_probe_stability Use Fresh Probe Dilutions check_mixing->check_probe_stability check_probe_stability->end MelatoninPathway cluster_main Classic Pathway cluster_alternate Alternate Pathway Serotonin Serotonin (5-Hydroxytryptamine) N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Five_MT 5-Methoxytryptamine Serotonin->Five_MT ASMT Melatonin_main Melatonin N_Acetylserotonin->Melatonin_main ASMT Melatonin_alt Melatonin Five_MT->Melatonin_alt AANAT Biotinylated_Probe This compound (Assay Probe) Five_MT->Biotinylated_Probe Biotinylation

References

"N-Biotinyl-5-methoxytryptamine quality control and purity assessment"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quality control and purity assessment of N-Biotinyl-5-methoxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is quality control crucial?

This compound is a derivative of the naturally occurring tryptamine, 5-methoxytryptamine (B125070), which is related to serotonin (B10506) and melatonin.[1] The biotin (B1667282) tag allows for its use in various biochemical assays that utilize the high-affinity interaction between biotin and streptavidin or avidin. Quality control is essential to ensure the identity, purity, and stability of the compound, which are critical for obtaining reliable and reproducible experimental results. Impurities can lead to misleading data and affect the interpretation of biological activities.

Q2: What are the common impurities associated with the synthesis of this compound?

Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted 5-methoxytryptamine.

  • Excess biotinylating reagent.

  • By-products from the coupling reaction.

  • Solvents and other process-related impurities.

Q3: How should this compound be stored to maintain its stability?

For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For short-term use, solutions can be prepared and stored at 2-8°C for a limited time, although stability in solution should be verified.

Q4: What are the primary analytical techniques for assessing the purity of this compound?

The most common and effective techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Troubleshooting Guides

HPLC Analysis Issues

Q: My HPLC chromatogram displays multiple unexpected peaks. What could be the cause?

A: Multiple peaks can indicate the presence of impurities or degradation of your sample. Consider the following:

  • Sample Degradation: The compound may be unstable in the chosen solvent or under the analysis conditions. Prepare fresh samples and consider using a different solvent.

  • Contamination: The sample, solvent, or HPLC system may be contaminated. Run a blank gradient to check for system contamination.

  • Impurities from Synthesis: The peaks could represent unreacted starting materials or by-products from the synthesis.

  • Injection Issues: Overloading the column can lead to peak splitting. Try injecting a smaller volume or a more dilute sample.

Q: The peak shape of my compound is poor (e.g., tailing or fronting). How can I improve it?

A: Poor peak shape can be caused by several factors:

  • Column Overload: As mentioned, reduce the injection volume or sample concentration.

  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Try adjusting the mobile phase pH or using an ion-pairing reagent.

  • Column Degradation: The column may be old or contaminated. Flush the column or replace it if necessary.

  • Inappropriate Mobile Phase: The solvent composition may not be optimal. Adjust the gradient or the organic-to-aqueous ratio.

Q: I am observing inconsistent retention times for my compound. What should I investigate?

A: Fluctuations in retention time can be due to:

  • System Instability: Check for leaks in the HPLC system, and ensure the pump is delivering a consistent flow rate.

  • Temperature Variations: Ensure the column compartment temperature is stable.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can alter retention times. Prepare fresh mobile phase carefully.

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Mass Spectrometry (MS) Analysis Issues

Q: The observed mass-to-charge ratio (m/z) does not align with the expected value for my compound. Why might this be?

A: Discrepancies in the m/z value can arise from:

  • Adduct Formation: The molecule may be forming adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+NH4]+).

  • Incorrect Charge State: The molecule may be multiply charged, especially in electrospray ionization (ESI).

  • Sample Impurity: The detected mass may correspond to an impurity in your sample.

  • Instrument Calibration: The mass spectrometer may require calibration.

Q: The signal intensity in my MS analysis is low. What steps can I take to improve it?

A: Low signal intensity can be addressed by:

  • Increasing Sample Concentration: A higher concentration of the analyte will generally produce a stronger signal.

  • Optimizing Ionization Source Parameters: Adjust the parameters of the ESI or other ion source, such as spray voltage and gas flow rates.

  • Mobile Phase Modification: Adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.

Functional Assay Issues

Q: My this compound shows low binding activity in my streptavidin/avidin-based assay. What are the potential reasons?

A: Low binding activity could be due to:

  • Incorrect Compound Identity or Purity: Verify the identity and purity of your compound using analytical techniques like LC-MS and HPLC.

  • Steric Hindrance: The biotin tag may be inaccessible. If you are using a custom synthesis, consider a longer linker between the biotin and the 5-methoxytryptamine moiety.

  • Degradation: The compound may have degraded. Use a freshly prepared sample.

  • Assay Conditions: Optimize assay conditions such as buffer composition, pH, and incubation time.

Quantitative Data

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity≥ 95%HPLC
IdentityConforms to structureLC-MS, NMR
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO or DMFVisual Inspection

Table 2: Example HPLC Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • HPLC System Setup:

    • Install a C18 reverse-phase column.

    • Prepare the mobile phases as described in Table 2.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detector to 280 nm.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run the gradient program.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in the initial mobile phase.

  • LC-MS System Setup:

    • Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • Use the same column and mobile phases as for the HPLC analysis.

  • Analysis:

    • Inject the sample and run the LC gradient.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of this compound.

  • Data Analysis: Look for the [M+H]+ ion corresponding to the expected molecular weight of the compound.

Diagrams

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Assessment cluster_release Product Release synthesis Synthesis of N-Biotinyl- 5-methoxytryptamine purification Purification (e.g., Column Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc lcms Identity Confirmation (LC-MS) hplc->lcms nmr Structural Confirmation (NMR) lcms->nmr stability Stability Assessment nmr->stability pass Pass QC stability->pass Meets Specifications fail Fail QC (Further Purification/Re-synthesis) stability->fail Does Not Meet Specifications Impurity_Sources cluster_sources Potential Sources of Impurities product This compound starting_materials Starting Materials (5-methoxytryptamine, Biotin) starting_materials->product reagents Reagents & Solvents reagents->product side_reactions Side Reactions (e.g., multiple biotinylations) side_reactions->product degradation Degradation (storage, handling) degradation->product

References

Validation & Comparative

A Comparative Guide to Validating N-Biotinyl-5-methoxytryptamine Binding Targets Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic methods for validating the binding targets of N-Biotinyl-5-methoxytryptamine. This compound is a biotinylated analog of 5-methoxytryptamine, a precursor and metabolite in the synthesis of melatonin (B1676174).[1] It is primarily utilized as a chemical probe in affinity purification experiments to identify potential protein binding partners.[2] Once potential targets are identified, genetic approaches are the gold standard for validating their functional relevance.[3]

The primary, high-affinity targets of melatonin and its analogs are the G protein-coupled receptors (GPCRs) MT1 and MT2.[4][5] This guide will focus on the genetic validation of these targets as illustrative examples, comparing the methodologies, data interpretation, and experimental workflows involved.

Key Putative Binding Targets of this compound

Melatonin's physiological effects are predominantly mediated by two high-affinity membrane receptors, MT1 (encoded by the MTNR1A gene) and MT2 (encoded by the MTNR1B gene).[6] These receptors are involved in regulating circadian rhythms, sleep, and glycemic homeostasis.[7] Both receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Comparison of Genetic Validation Approaches

Genetic methods are essential for confirming that the interaction between a compound and its putative target is responsible for a specific biological effect. The two most powerful and widely used techniques are RNA interference (RNAi) and CRISPR-Cas9 gene editing.[3]

FeaturesiRNA/shRNA Knockdown CRISPR-Cas9 Knockout
Principle Post-transcriptional gene silencing by degrading target mRNA.[8]Permanent gene disruption via DNA double-strand breaks and error-prone repair.[9]
Effect Transient reduction in protein expression (knockdown).Permanent loss of gene function (knockout).
Timescale Rapid effects, typically observed within 24-72 hours.Requires generation of stable cell lines; longer-term studies.
Off-Target Effects Can occur due to partial sequence complementarity with unintended mRNAs.[8]Can occur via off-target DNA cleavage; requires careful guide RNA design.[10]
Throughput High-throughput screening with siRNA libraries is well-established.[11]High-throughput genome-wide screening is a key application.[12][13]
Application Ideal for studying the acute effects of protein loss and for validating targets in essential genes.Definitive validation of non-essential gene targets; creating disease models.

Table 1: Objective Comparison of siRNA and CRISPR-Cas9 for Target Validation.

Quantitative Data Presentation

Effective validation requires quantitative assessment of both target engagement and the resulting functional consequence. Below are examples of how to structure data from validation experiments.

Target GenesiRNA ReagentmRNA Knockdown Efficiency (%)Protein Reduction (%)Functional Outcome (cAMP Inhibition Fold Change)
MTNR1A (MT1)ON-TARGETplus siRNA 185 ± 5%78 ± 7%0.2 ± 0.05
MTNR1A (MT1)siGENOME siRNA 272 ± 8%65 ± 10%0.4 ± 0.08
Scrambled ControlNon-targeting siRNA< 5%< 5%1.0 (baseline)

Table 2: Example Quantitative Data from an siRNA-Mediated Knockdown Experiment. Data illustrates how to correlate the degree of target knockdown with a functional readout, such as the inhibition of cyclic AMP (cAMP) production following stimulation.

Gene TargetPhenotype Score (Log-Fold Change)p-valueValidation
MTNR1A-2.851.2e-6Validated Hit (Sensitizes)
GNAI2 (Gαi2)-2.514.5e-6Validated Hit (Sensitizes)
GNAS (Gαs)+1.988.9e-5Validated Hit (Resists)
Non-Targeting Control0.020.95No Effect

Table 3: Example Data from a CRISPR-Cas9 Screen. This table shows hypothetical results from a screen where cells are treated with this compound. A negative log-fold change indicates that knocking out the gene sensitizes cells to the compound's effect.

Experimental Protocols & Workflows

Detailed and reproducible protocols are critical for successful genetic validation.

Protocol 1: siRNA-Mediated Knockdown for Target Validation

This protocol provides a general framework for transiently knocking down a target gene in cultured cells to assess its role in the compound's mechanism of action.

Objective: To determine if reducing the expression of a target protein (e.g., MT1 receptor) alters the cellular response to this compound.

Materials:

  • HEK293 cells expressing the target receptor

  • Predesigned and validated siRNA duplexes targeting the gene of interest (e.g., MTNR1A) and non-targeting control siRNA[11]

  • Lipid-based transfection reagent (e.g., DharmaFECT)[11]

  • Opti-MEM Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Reagents for downstream analysis (qPCR primers, antibodies for Western blot, cAMP assay kit)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 5 µL of 20 µM siRNA stock into 245 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of transfection reagent into 245 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes.

  • Transfection: Add the 500 µL siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate cells for 48-72 hours at 37°C in a CO2 incubator.

  • Compound Treatment: After incubation, treat the cells with this compound at the desired concentration for the appropriate duration.

  • Analysis:

    • Target Knockdown Verification: Harvest a subset of cells to quantify mRNA and protein levels of the target gene via qPCR and Western blotting, respectively.[14]

    • Functional Assay: In the remaining cells, perform a functional assay relevant to the target's signaling pathway (e.g., a cAMP assay for MT1/MT2 receptors).

  • Data Interpretation: Compare the functional response to the compound in target-knockdown cells versus control cells. A significantly diminished response in the knockdown cells validates the target's role.

siRNA_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells (24h prior) prepare_complexes Prepare siRNA-Lipid Complexes transfect Transfect Cells with siRNA prepare_complexes->transfect incubate Incubate (48-72h) transfect->incubate treat Treat with Compound incubate->treat harvest Harvest Cells treat->harvest qpcr qPCR for mRNA Levels harvest->qpcr western Western Blot for Protein Levels harvest->western functional_assay Functional Assay (e.g., cAMP) harvest->functional_assay analyze Analyze & Compare Results qpcr->analyze western->analyze functional_assay->analyze

Caption: Workflow for target validation using siRNA-mediated knockdown.

Protocol 2: CRISPR-Cas9 Screening for Target Identification

This protocol outlines a genome-wide knockout screen to identify genes that modify a cell's sensitivity to this compound, a powerful method for unbiased target discovery and validation.[15]

Objective: To identify all genes whose knockout confers either resistance or sensitivity to a compound-induced phenotype (e.g., cell death or growth inhibition).

Materials:

  • Cas9-expressing cell line

  • Pooled lentiviral sgRNA library (e.g., GeCKOv2)[15]

  • Lentivirus packaging plasmids

  • HEK293T cells for virus production

  • Polybrene or other transduction enhancers

  • Puromycin (B1679871) for selection

  • This compound

  • Genomic DNA extraction kit

  • High-fidelity polymerase for PCR

  • Next-generation sequencing (NGS) reagents and platform

Procedure:

  • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the library plasmid and packaging plasmids.

  • Library Transduction: Transduce the Cas9-expressing target cells with the viral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

  • Establish Baseline: Collect a sample of the cell population before treatment to serve as the baseline (T0) representation of sgRNAs.

  • Compound Screen: Split the remaining cells into two populations: one treated with vehicle (control) and one treated with this compound at a concentration that causes partial growth inhibition (e.g., IC50).

  • Incubation: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for differences in cell proliferation to manifest.

  • Genomic DNA Extraction: Harvest cells from the T0, control, and treated populations and extract genomic DNA.

  • NGS Library Preparation: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

  • Sequencing: Sequence the amplicons using NGS to determine the representation of each sgRNA in each population.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched (confer resistance) or depleted (confer sensitivity) in the compound-treated population compared to the control.[13]

CRISPR_Screen_Workflow A Produce Lentiviral sgRNA Library B Transduce Cas9-Expressing Cells (Low MOI) A->B C Puromycin Selection B->C D Collect Baseline (T0) Cell Population C->D E Split Population C->E F Control Treatment (Vehicle) E->F G Compound Treatment E->G H Incubate (14-21 Days) F->H G->H I Harvest Cells & Extract Genomic DNA H->I J Amplify sgRNAs via PCR I->J K Next-Generation Sequencing J->K L Data Analysis: Identify Enriched/Depleted sgRNAs K->L M Hit Validation L->M

Caption: Overview of a CRISPR-Cas9 knockout screen for target discovery.

Signaling Pathway Visualization

Understanding the signaling pathway of a putative target is crucial for designing functional assays. This compound, as a melatonin analog, is expected to activate MT1/MT2 receptors.

Melatonin_Signaling compound N-Biotinyl-5- methoxytryptamine receptor MT1 / MT2 Receptor compound->receptor Binds gi Gαi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits erk ERK Activation gi->erk Activates camp cAMP ↓ ac->camp response Physiological Response camp->response erk->response

Caption: Simplified signaling pathway for MT1/MT2 melatonin receptors.

References

A Comparative Guide to N-Biotinyl-5-methoxytryptamine and Other Melatonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Biotinyl-5-methoxytryptamine and other prominent melatonin (B1676174) receptor ligands. The information is intended to support research and development efforts in pharmacology and drug discovery by presenting key performance data, experimental methodologies, and relevant signaling pathways.

Introduction to Melatonin Receptors and Ligands

Melatonin, the endogenous ligand for melatonin receptors (MT1 and MT2), is a neurohormone that regulates circadian rhythms and various physiological processes.[1][2] Both MT1 and MT2 are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] These receptors can also engage other signaling pathways, including those involving β-arrestin recruitment, which can lead to receptor desensitization and internalization.[5][6] The development of synthetic ligands for these receptors has been crucial for elucidating their physiological roles and for therapeutic applications. This guide focuses on comparing this compound with the endogenous agonist Melatonin, the therapeutic agonists Ramelteon and Agomelatine, and the antagonist Luzindole.

Quantitative Comparison of Melatonin Receptor Ligands

Experimental data on the binding affinity and functional activity of various ligands at human MT1 and MT2 receptors are summarized in the table below. It is important to note that no direct experimental data for the binding affinity or functional activity of this compound at melatonin receptors was identified in the reviewed literature. The data for its parent compound, 5-methoxytryptamine, is provided for context, however, the addition of a biotin (B1667282) moiety can significantly alter the pharmacological properties.

LigandReceptorBinding Affinity (Ki)Functional Activity (cAMP Inhibition)Functional Activity (β-arrestin Recruitment)Ligand Type
This compound MT1 / MT2Data not availableData not availableData not availableUnknown
5-Methoxytryptamine MT1 / MT2No affinity for melatonin receptors, potent serotonin (B10506) receptor agonist[7]Not applicable for MT receptorsNot applicable for MT receptorsSerotonin Receptor Agonist[7]
Melatonin MT180 pM[8]Full Agonist[3][9]Agonist[4][5]Endogenous Agonist[1]
MT2383 pM[8]Full Agonist[3][9]Agonist[4][5]
Ramelteon MT114 pM[8]Full AgonistData not availableSelective MT1/MT2 Agonist
MT2112 pM[8]Full AgonistData not available
Agomelatine MT1~0.1 nMAgonistData not availableMT1/MT2 Agonist, 5-HT2C Antagonist[10]
MT2~0.1 nMAgonistData not available
Luzindole MT1158 nMAntagonist[11]No recruitment[11]MT2-selective Antagonist[11]
MT210.2 nMPartial Agonist[11]Partial Agonist[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of melatonin receptors, a typical experimental workflow for determining ligand binding affinity, and the logical structure of the comparison presented in this guide.

Melatonin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Melatonin Melatonin Ligand MT1_MT2 MT1/MT2 Receptor Melatonin->MT1_MT2 Binds G_protein Gi/o Protein MT1_MT2->G_protein Activates beta_Arrestin β-Arrestin MT1_MT2->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Internalization Receptor Internalization beta_Arrestin->Internalization Mediates

Melatonin Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing MT1/MT2 receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., 2-[125I]-iodomelatonin) and varying concentrations of competitor ligand prepare_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Radioligand Competition Binding Assay Workflow

Comparison_Logic main_topic Comparison of Melatonin Receptor Ligands sub_topic1 This compound (Data Unavailable) main_topic->sub_topic1 sub_topic2 Melatonin (Endogenous Agonist) main_topic->sub_topic2 sub_topic3 Ramelteon & Agomelatine (Therapeutic Agonists) main_topic->sub_topic3 sub_topic4 Luzindole (Antagonist) main_topic->sub_topic4 aspect1 Binding Affinity (Ki) sub_topic1->aspect1 Compared on aspect2 Functional Activity (cAMP) sub_topic1->aspect2 Compared on aspect3 Functional Activity (β-arrestin) sub_topic1->aspect3 Compared on sub_topic2->aspect1 Compared on sub_topic2->aspect2 Compared on sub_topic2->aspect3 Compared on sub_topic3->aspect1 Compared on sub_topic3->aspect2 Compared on sub_topic3->aspect3 Compared on sub_topic4->aspect1 Compared on sub_topic4->aspect2 Compared on sub_topic4->aspect3 Compared on

Logical Structure of the Ligand Comparison

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human MT1 or MT2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a multi-well plate, add a fixed concentration of a radioligand with high affinity for melatonin receptors (e.g., 2-[¹²⁵I]-iodomelatonin).

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of intracellular cAMP, typically through the inhibition of adenylyl cyclase activity stimulated by forskolin (B1673556).[12]

  • Cell Preparation:

    • Seed cells expressing the MT1 or MT2 receptor into a multi-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test ligand.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Incubate for a defined period.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ligand concentration to determine the EC50 value.

    • For antagonists, co-incubate with a known agonist and measure the shift in the agonist's dose-response curve to determine the antagonist's potency (pA2 or Kb).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.[5]

  • Assay Principle:

    • Utilize an enzyme fragment complementation (EFC) system or Bioluminescence Resonance Energy Transfer (BRET).

    • In EFC, the receptor is fused to one part of an enzyme, and β-arrestin is fused to the complementary part. Upon ligand-induced interaction, the enzyme fragments come into proximity, reconstitute a functional enzyme, and generate a detectable signal (e.g., luminescence) upon substrate addition.

    • In BRET, the receptor is fused to a light-emitting molecule (donor, e.g., a luciferase) and β-arrestin is fused to a fluorescent acceptor. Ligand-induced interaction brings the donor and acceptor close enough for energy transfer, resulting in a detectable light emission from the acceptor.

  • Assay Procedure:

    • Plate cells co-expressing the receptor-donor/enzyme fragment and β-arrestin-acceptor/enzyme fragment constructs.

    • Add increasing concentrations of the test ligand.

    • Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

    • Add the substrate for the enzyme (EFC) or measure the light emission at the donor and acceptor wavelengths (BRET).

  • Data Analysis:

    • Calculate the signal ratio (e.g., acceptor/donor emission for BRET) or the total signal intensity (for EFC).

    • Plot the signal against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

The comparison of this compound with other melatonin receptor ligands is currently hampered by the lack of available experimental data for the biotinylated compound. While data for its parent molecule, 5-methoxytryptamine, show a preference for serotonin receptors, it is crucial to experimentally determine the binding and functional profile of this compound at melatonin receptors to understand the impact of biotinylation. The provided data for established ligands such as Melatonin, Ramelteon, Agomelatine, and Luzindole offer a solid baseline for such comparative studies. The detailed experimental protocols and pathway diagrams in this guide serve as a resource for researchers aiming to characterize novel melatonin receptor ligands.

References

A Comparative Guide to Biotinylated Melatonin Analogs for Receptor Binding Studies: N-Biotinyl-5-methoxytryptamine vs. Biotinylated Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Biotinyl-5-methoxytryptamine and biotinylated melatonin (B1676174) for use in melatonin receptor (MT1 and MT2) binding studies. Due to a lack of quantitative binding data in the published literature for these specific biotinylated compounds, this document focuses on a qualitative comparison of their chemical structures and provides a detailed experimental protocol for determining their receptor binding affinities. Additionally, we present key signaling pathways associated with melatonin receptor activation to provide a comprehensive context for experimental design.

Structural and Binding Profile Comparison

The addition of a biotin (B1667282) molecule, a process known as biotinylation, allows for the detection and purification of target proteins, such as receptors. However, the large size of the biotin moiety can significantly impact the ligand's ability to bind to its receptor. The precise location of the biotin tag on the parent molecule is critical. For this comparison, we will consider this compound, where biotin is attached to the amine of 5-methoxytryptamine, and a theoretical biotinylated melatonin, where biotinylation could occur at various positions, with the indole (B1671886) nitrogen being a common site for modification of melatonin analogs.

FeatureThis compoundBiotinylated Melatonin
Parent Molecule 5-MethoxytryptamineMelatonin (N-Acetyl-5-methoxytryptamine)
Point of Biotinylation Amine of the ethylamine (B1201723) side chainAssumed on the indole nitrogen or other positions not critical for receptor interaction
Expected Impact on Binding The ethylamine side chain is crucial for melatonin receptor interaction. Biotinylation at this site is likely to cause significant steric hindrance, potentially reducing binding affinity.Biotinylation at a site distal to the key binding pharmacophores (5-methoxy and N-acetyl groups) may have a lesser impact on binding affinity compared to direct modification of the ethylamine side chain.
MT1 Receptor Binding Affinity (Ki) Not available in published literatureNot available in published literature
MT2 Receptor Binding Affinity (Ki) Not available in published literatureNot available in published literature

Experimental Protocol: Determination of Receptor Binding Affinity

To quantitatively compare the binding of this compound and biotinylated melatonin to MT1 and MT2 receptors, a competitive radioligand binding assay is the standard method. This protocol outlines the steps to determine the inhibition constant (Ki) of these unlabeled compounds.

Objective: To determine the binding affinity (Ki) of this compound and biotinylated melatonin for human MT1 and MT2 receptors.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin (a high-affinity radioligand for melatonin receptors).

  • Unlabeled Ligands: this compound, biotinylated melatonin, and melatonin (as a positive control).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

  • Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for gamma counting.

  • Instrumentation: Gamma counter, microplate harvester, and standard laboratory equipment.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing either MT1 or MT2 receptors on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .

  • Competition Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add increasing concentrations of the unlabeled ligands (this compound, biotinylated melatonin, or melatonin) in triplicate. A typical concentration range would be from 1 pM to 10 µM.

    • For determining non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM) to a set of wells.

    • For determining total binding, add only the assay buffer to a set of wells.

  • Radioligand Addition: Add 2-[¹²⁵I]-iodomelatonin to all wells at a final concentration close to its Kd value (typically 50-100 pM).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at 37°C for 60-120 minutes with gentle agitation.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled melatonin) from the total binding (CPM with no competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes MT1/MT2 Membranes Incubation Incubation (37°C, 60-120 min) Membranes->Incubation Radioligand 2-[¹²⁵I]-iodomelatonin Radioligand->Incubation Competitors Unlabeled Ligands (Test Compounds & Melatonin) Competitors->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Caption: Experimental workflow for competitive radioligand binding assay.

Melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[1] Activation of these receptors by an agonist, such as melatonin, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade is a key mechanism through which melatonin exerts its physiological effects, including the regulation of circadian rhythms.[1]

Melatonin_Signaling Melatonin Melatonin (or Agonist) Receptor MT1/MT2 Receptor Melatonin->Receptor Binds to G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Circadian Rhythm Regulation) CREB->Response

References

A Researcher's Guide to Effective Negative Controls in N-Biotinyl-5-methoxytryptamine Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Biotinyl-5-methoxytryptamine pull-down assays are a powerful tool for identifying and characterizing binding partners of this key molecule, a chemical analog of melatonin (B1676174). However, the success of these experiments hinges on the meticulous use of negative controls to distinguish specific interactions from non-specific binding. This guide provides a comparative overview of essential negative control experiments, complete with supporting data and detailed protocols, to ensure the generation of reliable and publishable results.

The primary goal of a pull-down assay is to isolate and identify proteins that specifically interact with a "bait" molecule, in this case, this compound. The biotin (B1667282) tag allows for the capture of the bait and any associated proteins using streptavidin-coated beads. Negative controls are crucial for validating the specificity of these interactions and eliminating false positives.

Comparative Analysis of Negative Control Strategies

Effective negative controls are designed to account for various sources of non-specific binding, including interactions with the beads, the biotin-streptavidin complex, and the linker arm. The following table summarizes the most critical negative controls and their expected outcomes in a typical this compound pull-down assay followed by mass spectrometry analysis.

Negative Control StrategyBait UsedPurposeExpected Outcome (Relative Protein Abundance)
Experimental Sample This compoundTo identify specific and non-specific binding partners.High abundance of specific interactors; moderate to low abundance of non-specific binders.
Beads-Only Control None (Streptavidin beads alone)To identify proteins that non-specifically bind to the streptavidin-coated beads.Low abundance of a wide range of proteins; absence of specific interactors.
Biotin-Only Control BiotinTo identify proteins that non-specifically bind to the biotin-streptavidin complex.Similar profile to the beads-only control, with potentially some endogenous biotin-binding proteins.
Competition Control This compound + excess unlabeled 5-methoxytryptamine (B125070)To confirm the specificity of the interaction by competing for the binding site on the target protein(s).Significant reduction in the abundance of specific interactors; non-specific binders should be unaffected.
Inactive Analog Control Biotinylated inactive analog (e.g., Biotinylated N-acetyltryptamine)To differentiate between specific binding to the 5-methoxytryptamine moiety and non-specific interactions with the core structure.Absence or significant reduction of specific interactors; non-specific binders may still be present.

Experimental Protocols

Detailed and consistent protocols are fundamental for reproducible results. Below are the methodologies for the this compound pull-down assay and its corresponding negative controls.

Materials
  • Cell or tissue lysate expressing target proteins

  • This compound (Bait)

  • Unlabeled 5-methoxytryptamine

  • Biotin

  • Biotinylated inactive analog (e.g., Biotinylated N-acetyltryptamine)

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

  • End-over-end rotator

Protocol: this compound Pull-Down Assay
  • Lysate Preparation: Prepare cell or tissue lysate by incubating with lysis buffer on ice, followed by centrifugation to pellet cellular debris. Determine the protein concentration of the supernatant.

  • Bead Equilibration: Wash the streptavidin-coated magnetic beads three times with wash buffer.

  • Bait Immobilization: Incubate the equilibrated beads with this compound (final concentration ~10 µM) for 1 hour at 4°C with gentle rotation to immobilize the bait.

  • Washing: Wash the beads three times with wash buffer to remove unbound bait.

  • Protein Incubation: Incubate the bait-immobilized beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, perform in-gel digestion followed by mass spectrometry.

Protocols for Negative Controls
  • Beads-Only Control: Follow the main protocol, but omit the addition of any biotinylated compound in step 3. Incubate the equilibrated beads directly with the cell lysate.

  • Biotin-Only Control: Follow the main protocol, but replace this compound with an equimolar amount of free biotin in step 3.

  • Competition Control: In step 5, co-incubate the bait-immobilized beads and cell lysate with a 100-fold molar excess of unlabeled 5-methoxytryptamine.

  • Inactive Analog Control: Follow the main protocol, but replace this compound with an equimolar amount of the biotinylated inactive analog in step 3.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the biological context, the following diagrams illustrate the pull-down assay workflow and the canonical melatonin signaling pathway.

PullDown_Workflow cluster_prep Preparation cluster_incubation Incubation & Binding cluster_analysis Washing & Analysis cluster_controls Negative Controls Lysate Cell Lysate Incubation Incubation with Lysate Lysate->Incubation Beads Streptavidin Beads Immobilization Bait Immobilization Beads->Immobilization Bait N-Biotinyl- 5-methoxytryptamine Bait->Immobilization Immobilization->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution Analysis SDS-PAGE / Mass Spec Elution->Analysis BeadsOnly Beads-Only BeadsOnly->Incubation BiotinOnly Biotin-Only BiotinOnly->Immobilization Competition Competition Competition->Incubation Inactive Inactive Analog Inactive->Immobilization

Caption: Workflow of the this compound pull-down assay with integrated negative controls.

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin / This compound MT1R MT1/MT2 Receptor Melatonin->MT1R binds G_protein Gi/o Protein MT1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK1/2 G_protein->ERK activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Simplified signaling pathway of melatonin receptors, the targets of this compound.

By implementing these rigorous negative controls and following standardized protocols, researchers can confidently identify true binding partners of this compound, paving the way for a deeper understanding of its biological functions and potential therapeutic applications.

Cross-Validation of N-Biotinyl-5-methoxytryptamine Targets with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and subsequent cross-validation of protein targets for the chemical probe N-Biotinyl-5-methoxytryptamine. By employing a multi-pronged approach that combines initial target discovery with a suite of orthogonal validation techniques, researchers can build a robust body of evidence to confidently identify and characterize the molecular interactions of this tryptamine (B22526) derivative.

Introduction

This compound is a chemically modified version of 5-methoxytryptamine (B125070), a naturally occurring compound related to serotonin (B10506) and melatonin. The biotin (B1667282) tag enables its use as a probe in affinity-based proteomics to isolate and identify its binding partners from complex biological samples. However, data from a single methodology, such as an affinity pull-down, is susceptible to false positives and artifacts. Therefore, it is imperative to cross-validate putative targets using orthogonal methods that rely on different physical and biological principles. This guide outlines a systematic workflow for such a validation process.

Target Identification: Affinity Pull-Down Assay

The initial step in identifying the targets of this compound involves an affinity pull-down assay coupled with mass spectrometry.

Experimental Protocol: Affinity Pull-Down and Mass Spectrometry
  • Cell Lysis: Prepare a lysate from a relevant cell line or tissue sample that is known to express potential targets (e.g., neuronal cells expressing serotonin receptors). Solubilize the proteins using a mild detergent to maintain protein-protein interactions.

  • Bait Immobilization: Incubate this compound with streptavidin-coated magnetic beads or agarose (B213101) resin to immobilize the "bait."

  • Incubation with Lysate: Add the cell lysate to the immobilized bait and incubate to allow the formation of bait-target complexes.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by using a competitive eluting agent (e.g., free biotin) or by denaturing the proteins.

  • Proteomic Analysis: The eluted proteins are then separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Putative Targets Identified by Affinity Pull-Down MS
Protein ID (UniProt) Gene Name Protein Name Peptide Count Fold Enrichment (vs. Control)
P28223HTR1ASerotonin receptor 1A1525.3
P08908HTR2ASerotonin receptor 2A812.1
Q8TCU5HTR7Serotonin receptor 758.5
P63252GNAI2Guanine nucleotide-binding protein G(i) subunit alpha-21118.7
P63092GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1915.2

This table presents hypothetical data for illustrative purposes.

Orthogonal Validation of Putative Targets

The following sections detail various orthogonal methods to validate the high-confidence candidates identified in the initial pull-down experiment.

Western Blotting

This technique provides a straightforward confirmation of the presence of a known protein in the eluate from the affinity pull-down.

  • Run the eluted protein sample from the affinity pull-down on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the putative target protein (e.g., anti-5-HT1A receptor antibody).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

Genetic Approaches: siRNA-Mediated Knockdown

Reducing the expression of the target protein should attenuate the cellular response to the non-biotinylated parent compound, 5-methoxytryptamine.

  • Transfect the target cells with either a specific siRNA targeting the mRNA of the putative target (e.g., HTR1A) or a non-targeting control siRNA.

  • After allowing for sufficient time for protein knockdown (typically 48-72 hours), stimulate the cells with 5-methoxytryptamine.

  • Measure a relevant downstream signaling event. For a G-protein coupled receptor like 5-HT1A, this could be the inhibition of adenylyl cyclase activity, measured by a cAMP assay.

  • Compare the response in the target-knockdown cells to the control cells.

Condition cAMP Level (pmol/mg protein) % Inhibition of Forskolin-stimulated cAMP
Control siRNA + Vehicle100 ± 80%
Control siRNA + 5-MT (1 µM)45 ± 555%
HTR1A siRNA + Vehicle98 ± 72%
HTR1A siRNA + 5-MT (1 µM)85 ± 615%

This table presents hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses direct target engagement in a cellular environment. The binding of a ligand can stabilize a protein, leading to a higher melting temperature.

  • Treat intact cells with either vehicle or 5-methoxytryptamine.

  • Heat aliquots of the cell lysates to a range of temperatures.

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blotting for the putative target protein.

  • The presence of the protein at higher temperatures in the drug-treated samples indicates stabilization upon binding.

Surface Plasmon Resonance (SPR)

SPR is an in vitro biophysical technique that provides quantitative data on the binding affinity and kinetics between a ligand and a purified protein.

  • Immobilize the purified recombinant target protein (e.g., 5-HT1A receptor) on a sensor chip.

  • Flow different concentrations of 5-methoxytryptamine over the chip.

  • Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound ligand.

  • Analyze the data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Analyte Target ka (1/Ms) kd (1/s) KD (nM)
5-Methoxytryptamine5-HT1A Receptor2.5 x 10^51.8 x 10^-37.2

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow Overall Experimental Workflow cluster_identification Target Identification cluster_validation Orthogonal Validation Biotin_Probe This compound Pull_Down Affinity Pull-Down Biotin_Probe->Pull_Down Mass_Spec Mass Spectrometry Pull_Down->Mass_Spec Putative_Targets List of Putative Targets Mass_Spec->Putative_Targets Western_Blot Western Blot Putative_Targets->Western_Blot siRNA siRNA Knockdown Putative_Targets->siRNA CETSA CETSA Putative_Targets->CETSA SPR Surface Plasmon Resonance Putative_Targets->SPR Validated_Target Validated Target Western_Blot->Validated_Target siRNA->Validated_Target CETSA->Validated_Target SPR->Validated_Target

Caption: A flowchart illustrating the workflow from initial target identification to orthogonal validation.

Signaling_Pathway Hypothesized 5-HT1A Receptor Signaling 5-MT 5-Methoxytryptamine 5-HT1A 5-HT1A Receptor 5-MT->5-HT1A Gi Gi Protein 5-HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: A simplified diagram of the 5-HT1A receptor signaling pathway.

Conclusion

The identification of robust and reliable drug targets is a cornerstone of modern drug discovery. While affinity-based proteomics using probes like this compound is a powerful tool for initial target discovery, it is only the first step. A rigorous cross-validation strategy employing a diverse set of orthogonal methods is essential to eliminate false positives and build a strong, data-driven case for target engagement. The comprehensive approach outlined in this guide, combining biochemical, genetic, and biophysical techniques, provides a clear and objective pathway for researchers to confidently validate the targets of this compound and other chemical probes.

"comparing the efficacy of N-Biotinyl-5-methoxytryptamine to its non-biotinylated counterpart"

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of serotonergic research, 5-methoxytryptamine (B125070) (5-MT) is a well-established agonist with high affinity for various serotonin (B10506) receptor subtypes.[1][2] The strategic addition of a biotin (B1667282) molecule to create N-Biotinyl-5-methoxytryptamine offers researchers a valuable tool for molecular probing, affinity labeling, and receptor isolation. However, this modification raises critical questions regarding its impact on the parent molecule's efficacy. This guide provides a comparative overview of the anticipated efficacy of this compound versus its non-biotinylated counterpart, supported by hypothetical experimental data and detailed protocols for empirical validation.

Introduction to the Compounds

5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine (B22526) derivative that acts as a non-selective agonist at several serotonin (5-HT) receptors, exhibiting particularly high potency at the 5-HT2A receptor.[1] Its activity at these receptors makes it a significant compound in neuroscience research, particularly in studies related to mood, perception, and cognition.

Comparative Efficacy at Serotonin Receptors

The addition of a biotin group to 5-MT is likely to alter its binding affinity (Ki) and functional potency (EC50) at serotonin receptors. The extent of this alteration depends on the specific receptor subtype and the conformation of the ligand-receptor complex. The following tables present a summary of known quantitative data for 5-MT and a hypothetical, yet plausible, comparison for its biotinylated form.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A5-HT1D5-HT2A5-HT2C5-HT65-HT7
5-Methoxytryptamine (5-MT)~25~100~0.5~200<50<100
This compound (Hypothetical)100 - 500500 - 100010 - 50800 - 2000200 - 800400 - 1500

Note: The Ki values for 5-MT are approximated from available literature.[2][3] The values for this compound are hypothetical and represent an anticipated decrease in affinity due to the biotin tag.

Table 2: Comparative Functional Potencies (EC50, nM) at Human Serotonin Receptors

Compound5-HT1A (cAMP Inhibition)5-HT2A (IP1 Accumulation)5-HT7 (cAMP Accumulation)
5-Methoxytryptamine (5-MT)~30~1.0~50
This compound (Hypothetical)150 - 60020 - 100250 - 1000

Note: The EC50 values for 5-MT are based on published data.[1][3] The values for this compound are hypothetical, reflecting an expected reduction in potency.

Signaling Pathways and Experimental Workflows

The interaction of these ligands with their primary G protein-coupled receptors (GPCRs) initiates distinct intracellular signaling cascades. The diagrams below illustrate these pathways and the experimental workflows designed to quantify their activation.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Ligand_1A 5-MT or N-Biotinyl-5-MT Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A Binds Gi Gi/o Protein Receptor_1A->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Ligand_2A 5-MT or N-Biotinyl-5-MT Receptor_2A 5-HT2A Receptor Ligand_2A->Receptor_2A Binds Gq Gq/11 Protein Receptor_2A->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., cAMP Assay) start_binding Prepare cell membranes expressing target receptor add_radioligand Add radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) start_binding->add_radioligand add_competitor Add increasing concentrations of 5-MT or N-Biotinyl-5-MT add_radioligand->add_competitor incubate_binding Incubate to reach equilibrium add_competitor->incubate_binding separate Separate bound and free radioligand (e.g., filtration) incubate_binding->separate quantify_binding Quantify radioactivity separate->quantify_binding analyze_binding Calculate Ki values quantify_binding->analyze_binding start_functional Culture cells expressing target receptor add_agonist Add increasing concentrations of 5-MT or N-Biotinyl-5-MT start_functional->add_agonist incubate_functional Incubate for a defined period add_agonist->incubate_functional lyse_cells Lyse cells incubate_functional->lyse_cells measure_second_messenger Measure second messenger levels (e.g., cAMP, IP1) lyse_cells->measure_second_messenger analyze_functional Generate dose-response curves and calculate EC50 measure_second_messenger->analyze_functional

Caption: General experimental workflows for binding and functional assays.

Experimental Protocols

To empirically determine the comparative efficacy, the following experimental protocols are recommended.

Radioligand Displacement Assay for Binding Affinity (Ki)

Objective: To determine the binding affinity of this compound and 5-methoxytryptamine for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

  • Non-labeled ligands: 5-methoxytryptamine, this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled antagonist (e.g., 10 µM spiperone (B1681076) for non-specific binding).

  • Add 50 µL of a range of concentrations of the competitor ligands (5-MT or N-Biotinyl-5-MT).

  • Add 50 µL of [³H]ketanserin at a concentration close to its Kd value (e.g., 1-2 nM).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2A Receptor Functional Potency (EC50)

Objective: To measure the functional potency of this compound and 5-methoxytryptamine in activating the Gq-coupled 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Stimulation buffer containing LiCl.

  • 5-methoxytryptamine and this compound.

  • IP-One HTRF assay kit (or equivalent).

  • HTRF-compatible plate reader.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluency.

  • Remove the culture medium and replace it with stimulation buffer.

  • Add varying concentrations of the agonist (5-MT or N-Biotinyl-5-MT).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and plot the data against the agonist concentration to determine the EC50 value.

cAMP Accumulation Assay for 5-HT1A and 5-HT7 Receptor Functional Potency (EC50)

Objective: To measure the functional potency of the ligands at Gi-coupled (5-HT1A) and Gs-coupled (5-HT7) receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor.

  • Cell culture medium.

  • Stimulation buffer with a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (B1673556) (for 5-HT1A assay to stimulate basal cAMP levels).

  • 5-methoxytryptamine and this compound.

  • cAMP HTRF or LANCE Ultra cAMP assay kit (or equivalent).

  • HTRF or LANCE-compatible plate reader.

Procedure:

  • Plate the cells in a 384-well plate.

  • For 5-HT1A (Gi-coupled): Add varying concentrations of the agonist followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • For 5-HT7 (Gs-coupled): Add varying concentrations of the agonist.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and add the detection reagents as per the kit protocol.

  • Incubate and read the plate on the appropriate plate reader.

  • Generate dose-response curves to determine the EC50 values for cAMP inhibition (5-HT1A) or accumulation (5-HT7).

Conclusion

While this compound serves as a potentially valuable research tool for studying serotonin receptors, the addition of the biotin moiety is expected to reduce its binding affinity and functional potency compared to the parent compound, 5-methoxytryptamine. The steric bulk of biotin can interfere with the optimal interaction between the tryptamine pharmacophore and the receptor's binding pocket. The experimental protocols outlined above provide a robust framework for quantifying these differences in efficacy. Researchers utilizing biotinylated ligands should be aware of these potential alterations in pharmacological activity and validate their performance in relevant assay systems.

References

A Comparative Guide to the Validation of N-Biotinyl-5-methoxytryptamine as a Selective Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for N-Biotinyl-5-methoxytryptamine as a selective chemical probe, likely targeting melatonin (B1676174) receptors. Due to the limited direct experimental data on this specific biotinylated compound, this document serves as a validation framework, drawing comparisons with the endogenous ligand, melatonin, and the well-characterized antagonist, luzindole (B1675525). The experimental data presented for this compound is hypothetical, based on published data for structurally similar N-acyl-5-methoxytryptamines, to illustrate the validation process.

Introduction to this compound

This compound is a derivative of 5-methoxytryptamine (B125070) (5-MT), a compound structurally related to the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin. The incorporation of a biotin (B1667282) moiety suggests its utility in biochemical assays such as affinity purification, pull-down experiments, and fluorescence-based detection methods to study its target proteins. The primary hypothesized targets for this probe are the melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes.[1][2][3]

Validation of such a probe is critical to ensure its potency, selectivity, and on-target engagement in a cellular context. This guide outlines the necessary experiments and provides a comparative analysis with established ligands for melatonin receptors.

Comparative Analysis of Binding Affinity and Selectivity

The following tables summarize the hypothetical binding affinities and selectivity of this compound compared to melatonin and luzindole at the human MT1 and MT2 receptors. These values are essential for assessing the probe's utility.

Table 1: Binding Affinity (Ki in nM) at Melatonin Receptors

CompoundMT1 Receptor (Ki, nM)MT2 Receptor (Ki, nM)Data Source
This compound (Hypothetical) 5.215.8Inferred from[4]
Melatonin0.1 - 0.50.3 - 1.0[3][5]
Luzindole10 - 305 - 15[6][7]

Table 2: Receptor Selectivity Profile

CompoundSelectivity (MT1 vs. MT2)Primary Activity
This compound (Hypothetical) ~3-fold for MT1Agonist (Hypothesized)
MelatoninNon-selectiveAgonist
Luzindole~2-fold for MT2Antagonist

Experimental Protocols for Probe Validation

Detailed methodologies are crucial for the reproducibility and interpretation of validation data.

1. Radioligand Binding Assay

  • Principle: To determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

  • Protocol:

    • Cell membranes expressing human MT1 or MT2 receptors are prepared.

    • Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the test compound (this compound, melatonin, or luzindole).[8][9]

    • After incubation, the mixture is filtered to separate bound from free radioligand.

    • The radioactivity of the filters is measured using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[10]

2. Functional cAMP Assay

  • Principle: To determine the functional activity (agonist or antagonist) of the test compound by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production. MT1 and MT2 receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[11]

  • Protocol:

    • HEK293 cells stably expressing either MT1 or MT2 receptors are seeded in a multi-well plate.

    • Cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before adding a known agonist (e.g., melatonin).

    • Forskolin is added to all wells to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).

    • EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the dose-response curve.

3. Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Principle: To confirm that the probe binds to its intended target in living cells. This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged receptor and a fluorescently labeled tracer that competes with the test compound.

  • Protocol:

    • Cells are engineered to express the target receptor (MT1 or MT2) fused to NanoLuc® luciferase.

    • A cell-permeable fluorescent tracer that binds to the target receptor is added to the cells.

    • The NanoLuc® substrate is added, and the BRET signal is measured.

    • The test compound is then added at various concentrations, and the displacement of the fluorescent tracer is measured as a decrease in the BRET signal.

    • The IC50 value, representing the concentration of the probe required to displace 50% of the tracer, is determined.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the MT1 receptor.

MT1_Signaling cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gi/o Protein MT1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Melatonin Melatonin or This compound Melatonin->MT1 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Probe_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization biochem_assay Biochemical Assay (e.g., Radioligand Binding) func_assay Functional Assay (e.g., cAMP) biochem_assay->func_assay selectivity Selectivity Profiling (vs. other receptors) func_assay->selectivity target_engage Cellular Target Engagement (e.g., NanoBRET) selectivity->target_engage downstream Downstream Signaling & Phenotypic Assays target_engage->downstream synthesis Probe Synthesis & Purification synthesis->biochem_assay Biotin_Probe_Utility cluster_applications Applications probe This compound target Target Protein (e.g., MT1/MT2) probe->target Binds to streptavidin Streptavidin-coated Beads or Fluorophore probe->streptavidin High-affinity binding pulldown Affinity Pull-down & Mass Spectrometry streptavidin->pulldown imaging Cellular Imaging & Localization streptavidin->imaging

References

"N-Biotinyl-5-methoxytryptamine competition assays with known melatonin agonists/antagonists"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the competitive binding landscape of melatonin (B1676174) receptors, providing essential data and protocols for the evaluation of novel ligands. This document summarizes the binding affinities of known melatonin agonists and antagonists and offers a detailed methodology for competition assays, enabling the characterization of new chemical entities such as N-Biotinyl-5-methoxytryptamine.

Introduction

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a neurohormone that plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors. The development of ligands that selectively target these receptors is of significant interest for the treatment of sleep disorders, depression, and other neurological conditions. This compound is a biotinylated analog of a melatonin precursor, designed as a potential tool for studying melatonin receptor binding and function.

This guide provides a comparative overview of the binding affinities of a range of known melatonin receptor agonists and antagonists for the human MT1 and MT2 receptors. While direct experimental data for this compound is not currently available in the public domain, this document offers a detailed experimental protocol for a competition binding assay that can be employed to determine its binding profile. The provided data on established ligands will serve as a valuable benchmark for comparison.

Melatonin Receptor Signaling Pathways

Melatonin receptors, MT1 and MT2, are predominantly coupled to inhibitory G proteins (Gαi/o). Activation of these receptors by an agonist, such as melatonin, leads to the dissociation of the G protein subunits (Gα and Gβγ). The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of other effector proteins, including ion channels.

The primary signaling cascade for both MT1 and MT2 receptors involves the inhibition of the adenylyl cyclase/cAMP pathway. However, there are some differences in their downstream signaling. For instance, the MT2 receptor has been shown to also inhibit cGMP formation.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melatonin Melatonin (Agonist) MT1 MT1 Receptor Melatonin->MT1 Binds to MT2 MT2 Receptor Melatonin->MT2 Binds to G_protein Gαi/oβγ MT1->G_protein Activates MT2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) ATP ATP G_alpha->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal firing) PKA->Cellular_Response Leads to

Figure 1. Simplified signaling pathway of MT1 and MT2 melatonin receptors.

Quantitative Comparison of Melatonin Receptor Ligands

The following tables summarize the binding affinities (Ki values) of a selection of known melatonin receptor agonists and antagonists for the human MT1 and MT2 receptors. The Ki value represents the dissociation constant of the inhibitor, with a lower Ki value indicating a higher binding affinity. These values were determined using radioligand competition binding assays.

Table 1: Binding Affinities (Ki, nM) of Melatonin Receptor Agonists

CompoundMT1 Ki (nM)MT2 Ki (nM)Reference
Melatonin0.0810.383[1]
Agomelatine0.100.12[1]
Ramelteon0.0140.112[1]
Tasimelteon0.3040.0692[1]
2-Iodomelatonin~0.02-0.1~0.02-0.1
6-Chloromelatonin--

Table 2: Binding Affinities (Ki, nM) of Melatonin Receptor Antagonists

CompoundMT1 Ki (nM)MT2 Ki (nM)Reference
Luzindole~10-25~1-5
4-P-PDOT~1000~1-10
DH97--

Experimental Protocols

Competition Radioligand Binding Assay for Melatonin Receptors

This protocol provides a general framework for determining the binding affinity of a test compound, such as this compound, for the MT1 and MT2 melatonin receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: 2-[125I]-Iodomelatonin (specific activity ~2200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Non-specific Binding Control: Melatonin (10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Gamma counter.

2. Experimental Workflow:

The following diagram illustrates the general workflow for a competition binding assay.

Competition_Assay_Workflow A Prepare serial dilutions of test compound (e.g., this compound) B Add to 96-well plate: 1. Assay Buffer 2. Cell Membranes (MT1 or MT2) 3. 2-[125I]-Iodomelatonin (constant concentration) 4. Test compound (variable concentration) or Buffer (Total Binding) or Melatonin (Non-specific Binding) A->B C Incubate at room temperature (e.g., 60-120 minutes) B->C D Rapidly filter contents through glass fiber filters to separate bound and free radioligand C->D E Wash filters with ice-cold assay buffer D->E F Measure radioactivity of filters using a gamma counter E->F G Data Analysis: - Calculate specific binding - Plot % specific binding vs. log[test compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation F->G

Figure 2. General workflow for a melatonin receptor competition binding assay.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 1 pM to 10 µM) in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, 2-[125I]-Iodomelatonin, and assay buffer.

    • Non-specific Binding: Cell membranes, 2-[125I]-Iodomelatonin, and 10 µM melatonin.

    • Test Compound: Cell membranes, 2-[125I]-Iodomelatonin, and the desired concentration of the test compound.

  • The final assay volume is typically 250 µL. The concentration of 2-[125I]-Iodomelatonin should be close to its Kd value for the respective receptor.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This guide provides a framework for researchers and drug development professionals to compare the performance of novel melatonin receptor ligands. While specific binding data for this compound is not yet publicly available, the detailed experimental protocol and the comparative data for known agonists and antagonists offer a solid foundation for its pharmacological characterization. The provided visualizations of the melatonin signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the underlying biological processes and experimental design. By employing these methods, researchers can effectively determine the binding profile of new compounds and contribute to the development of more selective and efficacious therapeutics targeting the melatonin system.

References

A Comparative Guide to Validating N-Biotinyl-5-methoxytryptamine Binding Affinity Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative methods for validating the binding affinity of N-Biotinyl-5-methoxytryptamine. As a biotinylated analog of melatonin (B1676174), this compound is presumed to primarily target melatonin receptors (MT1 and MT2). Due to the absence of direct experimental data for this specific compound, this guide utilizes data from melatonin and its analogs as a reference to illustrate the application and comparison of these techniques. This approach is based on the structural similarity and the likely conservation of the core binding mechanism.

Executive Summary

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This contrasts with other common methods like Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST), which offer distinct advantages in terms of throughput, sensitivity, and sample consumption. The choice of method depends on the specific research question, the availability of reagents, and the desired level of detail regarding the binding thermodynamics.

Comparison of Binding Affinity Measurement Techniques

The following table summarizes the quantitative data for melatonin and its analogs binding to their receptors, as determined by ITC and alternative methods. This data serves as a proxy for what might be expected when studying this compound.

LigandReceptorMethodAffinity (Kd/Ki)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n)Reference
MelatoninhNQO2 (MT3)ITC1.4 ± 0.43 µM-7.2 ± 0.10.80.9 ± 0.02[1]
2-IodomelatoninhNQO2 (MT3)ITC0.7 ± 0.4 µM-7.7 ± 0.11.00.8 ± 0.02[1]
MelatoninhMT1Radioligand ([³H]-melatonin)pKD1 = 9.61, pKD2 = 8.75Not DeterminedNot DeterminedNot Determined[2]
MelatoninhMT2Radioligand ([³H]-melatonin)pKD = 9.43Not DeterminedNot DeterminedNot Determined[2]
2-[¹²⁵I]-melatoninhMT1RadioligandpKD = 10.64Not DeterminedNot DeterminedNot Determined[2]
2-[¹²⁵I]-melatoninhMT2RadioligandpKD = 10.11Not DeterminedNot DeterminedNot Determined[2]
UCSF7447hMT1Radioligand7.5 nM (Ki)Not DeterminedNot DeterminedNot Determined[3][4]
UCSF7447hMT2Radioligand398 nM (Ki)Not DeterminedNot DeterminedNot Determined[3][4]

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Experimental Protocol (Adapted from Melatonin-NQO2 Interaction Study[1])

  • Sample Preparation:

    • Express and purify the target melatonin receptor (e.g., MT1 or MT2). Due to the challenges of working with GPCRs, this may involve using solubilized receptors in detergents or nanodiscs.

    • Prepare a concentrated solution of the receptor (e.g., 20 µM) in a suitable ITC buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

    • Prepare a solution of this compound (e.g., 200 µM) in the same ITC buffer. It is crucial that the buffer composition of the ligand and protein solutions are identical to minimize heats of dilution. If the ligand is dissolved in DMSO, the same concentration of DMSO must be present in the protein solution.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Load the receptor solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand solution into the sample cell containing the receptor.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • The raw data consists of heat spikes corresponding to each injection.

    • Integrate the heat spikes and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Radioligand Binding Assay

This is a highly sensitive and widely used method to determine ligand binding affinity by measuring the displacement of a radiolabeled ligand.

Experimental Protocol (Competition Binding Assay[2][5])

  • Membrane Preparation:

    • Prepare cell membranes from cells recombinantly expressing the target melatonin receptor (e.g., CHO-hMT1 or CHO-hMT2).

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin), and varying concentrations of the unlabeled competitor ligand (this compound).

    • The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 2 hours).

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction.

Experimental Protocol

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip.

    • Immobilize the purified melatonin receptor onto the sensor chip surface. This can be challenging for GPCRs and may require specific capture methods or reconstitution in a lipid environment on the chip.

  • Analyte Injection:

    • Inject a series of concentrations of this compound (the analyte) over the sensor chip surface containing the immobilized receptor.

    • A reference flow cell without the receptor should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Acquisition:

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.

Experimental Protocol

  • Sample Preparation:

    • Label the purified melatonin receptor with a fluorescent dye.

    • Prepare a series of dilutions of the unlabeled ligand (this compound).

  • Measurement:

    • Mix a constant concentration of the fluorescently labeled receptor with the different concentrations of the ligand.

    • Load the samples into glass capillaries.

    • Place the capillaries in the MST instrument, which applies an infrared laser to create a temperature gradient and monitors the fluorescence distribution.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the experimental workflow of Isothermal Titration Calorimetry and a simplified signaling pathway for melatonin receptors.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. ITC Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis P Purified Receptor (e.g., MT1/MT2) Buffer Identical ITC Buffer P->Buffer Cell Sample Cell (Receptor Solution) P->Cell L This compound (Ligand) L->Buffer Syringe Injection Syringe (Ligand Solution) L->Syringe Titrate Inject Ligand into Receptor Syringe->Titrate Stepwise Injections Heat Measure Heat Change (ΔH) Titrate->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Results Determine: Kd, n, ΔH, ΔS Fit->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Melatonin_Signaling ligand This compound (or Melatonin) receptor Extracellular Transmembrane Intracellular ligand->receptor:f0 Binding g_protein Gi/o Protein receptor:f2->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP response Physiological Response (e.g., Circadian Rhythm Regulation) camp->response Downstream Signaling

Caption: Simplified signaling pathway of melatonin receptors.

References

A Comparative Guide to the Analysis of N-Biotinyl-5-methoxytryptamine Interactions using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and alternative biophysical techniques for the analysis of interactions involving N-Biotinyl-5-methoxytryptamine. This compound is a derivative of 5-methoxytryptamine, a compound closely related to melatonin (B1676174), suggesting its likely interaction with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The biotin (B1667282) tag allows for straightforward immobilization in various experimental setups. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the binding kinetics and affinity of this and similar small molecules.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free optical technique that measures real-time biomolecular interactions.[1][2][3] It detects changes in the refractive index on the surface of a sensor chip as an analyte flows over an immobilized ligand.[4] This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[4][5]

Experimental Protocol for SPR Analysis of this compound with Melatonin Receptors

This protocol outlines a typical workflow for analyzing the interaction of this compound with a solubilized and purified melatonin receptor (e.g., MT1 or MT2).

  • Receptor Immobilization:

    • A sensor chip with a streptavidin-coated surface is used.

    • The purified, biotinylated melatonin receptor is injected over the sensor surface, allowing for its capture by the streptavidin.

    • A reference surface is prepared by injecting a biotin-blocking agent to account for non-specific binding.

  • Analyte Preparation:

    • A stock solution of this compound is prepared in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

    • A series of dilutions of the analyte are prepared, typically ranging from nanomolar to micromolar concentrations.[6]

  • Binding Analysis:

    • The prepared analyte solutions are injected sequentially over the sensor and reference surfaces at a constant flow rate.

    • The association of the analyte to the immobilized receptor is monitored in real-time.

    • Following the association phase, the buffer is flowed over the surfaces to monitor the dissociation of the analyte-receptor complex.

  • Data Analysis:

    • The sensorgrams (plots of response units versus time) are corrected by subtracting the signal from the reference surface.

    • The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_d, and K_D).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor_Prep Prepare Biotinylated Melatonin Receptor Immobilization Immobilize Receptor on Streptavidin Chip Receptor_Prep->Immobilization Analyte_Prep Prepare N-Biotinyl-5- methoxytryptamine Dilutions Binding Inject Analyte Series (Association) Analyte_Prep->Binding Immobilization->Binding Dissociation Buffer Flow (Dissociation) Binding->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Data_Fitting Fit Data to Binding Model Sensorgram->Data_Fitting Kinetics Determine ka, kd, KD Data_Fitting->Kinetics

Caption: Experimental workflow for SPR analysis.

Comparison with Alternative Interaction Analysis Techniques

While SPR is a powerful technique, other methods can also be employed to study biomolecular interactions. The choice of technique often depends on the specific experimental goals and the properties of the interacting molecules.[1][2]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Refractive index changeHeat change upon bindingInterference pattern of reflected lightThermophoretic movement
Labeling Label-freeLabel-freeLabel-freeOne molecule is fluorescently labeled
Immobilization RequiredNot requiredRequiredNot required
Throughput Medium to HighLow to MediumHighHigh
Sample Consumption Low to MediumHighLowVery Low
Data Obtained k_a, k_d, K_D, StoichiometryK_D, ΔH, ΔS, Stoichiometryk_a, k_d, K_DK_D
Crude Samples Possible with some systemsNot recommendedYesYes
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]

Experimental Protocol:

  • One binding partner (e.g., the melatonin receptor) is placed in the sample cell.

  • The other binding partner (this compound) is loaded into a syringe.

  • The syringe injects small aliquots of the ligand into the sample cell.

  • The heat change after each injection is measured and plotted against the molar ratio of the reactants to determine the binding parameters.

Biolayer Interferometry (BLI)

BLI is an optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[3]

Experimental Protocol:

  • The biotinylated melatonin receptor is immobilized on a streptavidin-coated biosensor tip.

  • The biosensor tip is dipped into wells containing different concentrations of this compound to measure association.

  • The tip is then moved to a buffer-containing well to measure dissociation.

  • The resulting data is used to calculate kinetic constants.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which changes upon binding to a ligand.[1][2]

Experimental Protocol:

  • The melatonin receptor is fluorescently labeled.

  • A constant concentration of the labeled receptor is mixed with a serial dilution of this compound.

  • The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient.

  • The change in fluorescence is measured and plotted against the ligand concentration to determine the K_D.

Melatonin Receptor Signaling Pathway

This compound is expected to bind to melatonin receptors MT1 and MT2. These receptors are GPCRs that primarily couple to G_i proteins.[[“]] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][8] This in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[[“]][9] The MT2 receptor can also couple to G_q proteins, activating the phospholipase C (PLC) pathway.[[“]]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-Biotinyl-5- methoxytryptamine MT1 MT1 Receptor Ligand->MT1 MT2 MT2 Receptor Ligand->MT2 Gi Gi Protein MT1->Gi activates MT2->Gi activates Gq Gq Protein MT2->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP ↓ cAMP AC->cAMP PLC_pathway IP3 & DAG Signaling PLC->PLC_pathway PKA ↓ PKA Activity cAMP->PKA

Caption: Melatonin receptor signaling pathways.

Hypothetical Quantitative Data from SPR Analysis

The following table presents hypothetical but realistic quantitative data that could be obtained from an SPR experiment analyzing the interaction of this compound with MT1 and MT2 receptors.

Interacting MoleculesAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (nM)
This compound & MT1 Receptor1.5 x 10⁵7.5 x 10⁻⁴5.0
This compound & MT2 Receptor2.0 x 10⁵4.0 x 10⁻⁴2.0

This guide provides a framework for understanding and comparing different techniques for the analysis of this compound interactions. The choice of the most suitable method will depend on the specific research question, available instrumentation, and sample characteristics.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 5-Methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "N-Biotinyl-5-methoxytryptamine" did not yield specific experimental data. This guide therefore focuses on the closely related and extensively studied parent compound, 5-Methoxytryptamine (B125070) (5-MT) , also known as mexamine. The following information provides a comparative overview of its known in vitro and in vivo properties, drawing comparisons to related endogenous compounds like serotonin (B10506) and melatonin (B1676174) where data is available.

Introduction to 5-Methoxytryptamine (5-MT)

5-Methoxytryptamine is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin.[1] It is found naturally in the body, particularly in the pineal gland, and is formed through the O-methylation of serotonin or the N-deacetylation of melatonin.[1] 5-MT is a potent and non-selective agonist for serotonin receptors and has been a subject of research for its potential physiological and pharmacological effects.[1]

In Vitro Effects of 5-Methoxytryptamine

The in vitro effects of 5-MT are primarily characterized by its interactions with various serotonin receptor subtypes and its antioxidant properties.

Receptor Binding and Functional Activity

5-MT demonstrates high affinity and agonist activity at several serotonin (5-HT) receptors.[1] It is a particularly potent agonist at the 5-HT2A receptor.[1]

Receptor SubtypeActivityPotency (EC50)Notes
5-HT1A Agonist-Contributes to anxiolytic and antidepressant-like effects in animal models.[2]
5-HT2A Agonist0.503 nMThis high potency is greater than many other evaluated tryptamines and is linked to psychedelic-like effects in animals.[1]
5-HT2C Agonist-5-MT has a high affinity for this receptor subtype.[3]
5-HT4 Agonist-[1]
5-HT6 Agonist-[1]
5-HT7 Agonist-[1]
Melatonin Receptors (MT1/MT2) Agonist-As a structural analog of melatonin, it interacts with melatonin receptors.[4][5]
Cholinesterase Inhibition and Antioxidant Activity

Recent studies have also explored the cholinesterase inhibitory and antioxidant properties of 5-MT in vitro.

AssayActivityIC50 ValuesComparison
Acetylcholinesterase (AChE) Inhibition Inhibitor2.87 ± 0.0958 - 17.48 ± 0.0785 µMExhibited higher inhibitory activity compared to the reference drug donepezil.[6][7]
Butyrylcholinesterase (BChE) Inhibition Inhibitor3.12 ± 1.74 - 22.48 ± 1.58 µMShowed significant inhibitory activity.[6][7]
Antioxidant Activity Antioxidant-Demonstrated good antioxidant activity and metal chelating capacity in DPPH and ABTS assays.[6]

In Vivo Effects of 5-Methoxytryptamine

The in vivo effects of 5-MT in animal models are complex and include behavioral changes, effects on sleep, and metabolic considerations.

Behavioral Effects

In rodents, 5-MT induces a head-twitch response, which is considered a behavioral proxy for psychedelic effects in humans.[1] This effect can be reversed by antagonists of the 5-HT2A receptor.[1] It also produces a "hyperactivity syndrome" in rodents.[1] However, the ability of 5-MT to cross the blood-brain barrier and exert central effects is debated, with some reports suggesting strong peripheral selectivity.[1]

Effects on Sleep

Continuous administration of 5-methoxytryptamine in male rats via subcutaneous implants has been shown to increase the amount of time spent in both quiet and rapid eye movement (REM) sleep during both light and dark periods.[8] Despite these sleep-promoting effects, it did not affect the overall diurnal sleep-wake rhythmicity.[8]

Metabolism

5-MT is rapidly metabolized by monoamine oxidase (MAO), primarily MAO-A.[1] This rapid metabolism is likely the reason for its oral inactivity in humans.[1] The effects of 5-MT can be significantly potentiated by the administration of MAO inhibitors (MAOIs).[1] A minor metabolic pathway involves the conversion of a small fraction of melatonin to 5-MT in the liver through deacetylation.[9]

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

A common in vitro method to determine the binding affinity of a compound to a specific receptor.

  • Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction: The isolated membranes are incubated with a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (5-MT).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).

Head-Twitch Response (HTR) in Mice

An in vivo behavioral assay used to assess 5-HT2A receptor activation.

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Drug Administration: Mice are administered the test compound (5-MT) via a suitable route (e.g., intraperitoneal injection). A control group receives a vehicle injection.

  • Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The mean number of head twitches for the treatment group is compared to the control group. To confirm the role of the 5-HT2A receptor, a separate group can be pre-treated with a 5-HT2A antagonist before 5-MT administration.

Signaling Pathways and Workflows

Below are diagrams illustrating the metabolic pathway of 5-methoxytryptamine and a typical experimental workflow for assessing its in vitro receptor binding.

cluster_0 Biosynthesis of 5-Methoxytryptamine and Melatonin Serotonin Serotonin N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Five_MT 5-Methoxytryptamine Serotonin->Five_MT ASMT Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT Five_MT->Melatonin AANAT

Caption: Biosynthesis of 5-Methoxytryptamine and Melatonin.

cluster_1 In Vitro Receptor Binding Assay Workflow Start Start: Prepare Cell Membranes Expressing Receptor of Interest Incubate Incubate Membranes with Radioligand and varying concentrations of 5-MT Start->Incubate Filter Separate Bound and Free Ligand via Rapid Filtration Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Analyze Data to Determine IC50 and Ki values Count->Analyze End End: Determine Binding Affinity Analyze->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Biotinyl-5-methoxytryptamine's expected receptor specificity against structurally related and endogenously significant tryptamines, including 5-methoxytryptamine (B125070) (5-MT), serotonin (B10506) (5-HT), and melatonin (B1676174). Due to the current lack of publicly available direct binding data for this compound, this guide synthesizes data from its parent compound, 5-MT, and discusses the potential impact of biotinylation on receptor affinity. The experimental protocols provided are standardized methods for determining such binding affinities.

Introduction to Tryptamine (B22526) Receptor Specificity

Tryptamines are a class of compounds characterized by an indole (B1671886) scaffold and an ethylamine (B1201723) side chain. They play crucial roles in neuroscience and pharmacology, acting on a variety of receptors, most notably serotonin (5-HT) and melatonin (MT) receptors. The specificity of a given tryptamine for these receptors dictates its physiological and therapeutic effects. 5-methoxytryptamine is an endogenous tryptamine derivative related to both serotonin and melatonin[1][2]. Biotinylation, the process of attaching a biotin (B1667282) molecule, is a common technique to enable detection and purification of molecules and their binding partners[3]. Understanding the specificity of a biotinylated tryptamine is crucial for its application in research, particularly in assays involving avidin (B1170675) or streptavidin-based detection.

Comparative Binding Affinities of Related Tryptamines

The following table summarizes the reported binding affinities (Ki or EC50) of 5-methoxytryptamine, serotonin, and melatonin for key serotonin and melatonin receptors. This data serves as a baseline for predicting the potential binding profile of this compound.

CompoundReceptorBinding Affinity (nM)Notes
5-Methoxytryptamine (5-MT) 5-HT2AEC50: 0.503Potent agonist activity observed.[1]
5-HT2B-Reported to have 25-fold selectivity for 5-HT2B over 5-HT2A.[1]
5-HT2C-Reported to have 400-fold selectivity for 5-HT2B over 5-HT2C.[1]
Melatonin Receptors (MT1/MT2)No affinityDoes not bind to melatonin receptors, unlike its derivative melatonin.[1]
Serotonin (5-HT) 5-HT1AKi: ~1-10High affinity endogenous ligand.
5-HT2AKi: ~5-20High affinity endogenous ligand.
5-HT2CKi: ~5-15High affinity endogenous ligand.
5-HT7Ki: ~1-10High affinity endogenous ligand.
Melatonin MT1Ki: ~0.01-0.1 (pM range)High affinity endogenous ligand.[4]
MT2Ki: ~0.04-0.1 (pM range)High affinity endogenous ligand.[4]
5-HT2CKi: ~708Significantly lower affinity compared to melatonin receptors.[4]

Note on this compound: The addition of a biotin moiety can potentially alter the binding affinity of the parent compound, 5-methoxytryptamine. The bulky nature of biotin may introduce steric hindrance at the receptor binding pocket, which could decrease affinity. Conversely, the biotin tag could also form new, favorable interactions with the receptor or surrounding membrane, potentially increasing affinity. Without direct experimental data, it is hypothesized that this compound will likely retain a preference for serotonin receptors over melatonin receptors, similar to its parent compound, but with potentially altered Ki values.

Experimental Protocols

To empirically determine the binding specificity of this compound, a competitive radioligand binding assay is a standard and robust method.

Competitive Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (Ki) of this compound and other test compounds for a specific receptor (e.g., 5-HT2A) by measuring their ability to compete with a radiolabeled ligand.

2. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293-h5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test Compounds: this compound, 5-methoxytryptamine, serotonin, melatonin.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters.

  • Cell harvester and scintillation counter.

3. Procedure:

  • Preparation: Prepare serial dilutions of the test compounds. Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
  • Assay Setup (in a 96-well plate):
  • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the receptor membrane suspension.
  • Non-specific Binding: Add the non-specific binding control, the radioligand, and the receptor membrane suspension.
  • Competition Binding: Add the test compound at various concentrations, the radioligand, and the receptor membrane suspension.
  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
  • Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep_ligands Prepare Serial Dilutions of Test Compounds competition Competition: Membranes + Radioligand + Test Compound prep_ligands->competition prep_membranes Prepare Receptor Membrane Suspension total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb prep_membranes->competition prep_filters Pre-soak Glass Fiber Filters filtration Rapid Filtration (Separates Bound/Free) prep_filters->filtration incubation Incubate to Reach Equilibrium total_binding->incubation nsb->incubation competition->incubation incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Key Tryptamine Signaling Pathways

Tryptamines primarily exert their effects through G-protein coupled receptors (GPCRs), namely the serotonin and melatonin receptor families. The activation of these receptors triggers intracellular signaling cascades.

Serotonin Receptor Signaling:

Most 5-HT receptors, except for the 5-HT3 subtype (which is a ligand-gated ion channel), are GPCRs. They couple to different G proteins to initiate signaling[5][6].

  • 5-HT1 family (e.g., 5-HT1A): Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects[5].

  • 5-HT2 family (e.g., 5-HT2A, 5-HT2C): Couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC)[5].

G cluster_5ht1 5-HT1 Receptor Pathway cluster_5ht2 5-HT2 Receptor Pathway ht1 5-HT1 Receptor gi Gi/o Protein ht1->gi ac_i Adenylyl Cyclase (Inhibited) gi->ac_i camp_d ↓ cAMP ac_i->camp_d pka_i ↓ PKA camp_d->pka_i ht2 5-HT2 Receptor gq Gq/11 Protein ht2->gq plc Phospholipase C (Activated) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca ↑ Intracellular Ca2+ ip3->ca pkc Protein Kinase C dag->pkc

Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 receptors.

Melatonin Receptor Signaling:

Both MT1 and MT2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. They can also modulate other pathways, such as the MAPK/ERK pathway[7][8].

G cluster_mt Melatonin Receptor Pathway mt MT1/MT2 Receptors gi_mt Gi/o Protein mt->gi_mt erk MAPK/ERK Pathway mt->erk modulates ac_mt Adenylyl Cyclase (Inhibited) gi_mt->ac_mt camp_mt ↓ cAMP ac_mt->camp_mt pka_mt ↓ PKA camp_mt->pka_mt

Caption: Primary signaling pathway for melatonin receptors.

Conclusion

References

Validating N-Biotinyl-5-methoxytryptamine-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and alternative techniques for validating the interaction between N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the neuroactive compound 5-methoxytryptamine, and its potential protein targets. Objective comparison of methodologies, supported by experimental data, is crucial for selecting the most appropriate validation strategy in drug discovery and molecular biology research.

Introduction to this compound

5-methoxytryptamine is a tryptamine (B22526) derivative related to serotonin (B10506) and melatonin, known to interact with various receptors and enzymes within the central nervous system.[1][2] Biotinylation of this small molecule allows for its use as a "bait" in affinity-based pulldown assays, such as co-immunoprecipitation, to identify and validate its interacting protein partners. The high affinity of the biotin (B1667282) tag for streptavidin-conjugated supports provides a powerful tool for isolating these protein complexes.[3]

Co-Immunoprecipitation: The Gold Standard for In-Vitro Interaction Validation

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein or protein-small molecule interactions from cell or tissue lysates.[4][5] In the context of this compound, the workflow involves incubating the biotinylated compound with a cell lysate, followed by the capture of the bait-protein complex using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by Western blotting or mass spectrometry.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_Incubation Incubation cluster_Capture Capture cluster_Wash_Elute Wash & Elute cluster_Analysis Analysis Bait This compound Lysate Cell Lysate Bait->Lysate Incubate Complex Bait-Protein Complex Beads Streptavidin Beads Complex->Beads Bind Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot Elute->WB MS Mass Spectrometry Elute->MS Validation_Logic cluster_Discovery Discovery/Initial Validation cluster_InCell_Confirmation In-Cell Confirmation cluster_Biophysical_Characterization Biophysical Characterization CoIP Co-Immunoprecipitation (with Biotinylated Ligand) CETSA Cellular Thermal Shift Assay (Label-free) CoIP->CETSA Confirms in-cell target engagement SPR Surface Plasmon Resonance (Kinetics & Affinity) CoIP->SPR Provides rationale for detailed kinetic analysis Affinity_Chrom Affinity Chromatography Affinity_Chrom->CETSA Confirms in-cell target engagement CETSA->SPR Provides rationale for detailed kinetic analysis

References

Validating N-Biotinyl-5-methoxytryptamine Targets: A Comparative Guide to Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of drug targets is a critical step in the therapeutic development pipeline. N-Biotinyl-5-methoxytryptamine, a biotinylated analog of the neuroactive molecule 5-methoxytryptamine, serves as a valuable chemical probe for identifying protein targets through affinity-based proteomics. However, initial "hits" from such screens require rigorous validation to distinguish true interactors from non-specific binders. This guide provides a comparative overview of using knockout cell lines as a gold-standard for validating the targets of this compound, supported by experimental data and protocols.

The core principle of using knockout (KO) cell lines for target validation is straightforward: a true molecular target's interaction with a probe will be significantly diminished or eliminated in a cell line where the gene for that target has been deleted. This approach offers a definitive biological context for the initial proteomic findings.

Comparison of Target Validation Methods

While knockout cell lines provide the highest level of confidence in target validation, other methods are also employed, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Knockout Cell Lines Comparison of probe pulldown in wild-type vs. target-knockout cells.High biological relevance; definitive evidence of target engagement in a cellular context.Time-consuming and technically demanding to generate cell lines; potential for off-target effects of gene editing.
siRNA/shRNA Knockdown Transient reduction of target protein expression.Faster than generating stable knockout lines.Incomplete protein depletion can lead to ambiguous results; potential for off-target effects.
Competitive Binding Assays Displacement of the biotinylated probe with an excess of the non-biotinylated parent molecule (5-methoxytryptamine).Relatively simple and quick to perform.Does not confirm the identity of the binding protein; indirect evidence of specific binding.
Surface Plasmon Resonance (SPR) In vitro measurement of binding kinetics between the purified target protein and the probe.Provides quantitative data on binding affinity and kinetics.Requires purified protein, which may not reflect its native conformation or interactions.
Isothermal Titration Calorimetry (ITC) In vitro measurement of heat changes upon binding of the probe to the purified target protein.Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified, soluble protein; lower throughput.

Experimental Workflow: From Target Discovery to Validation

The process of identifying and validating the targets of this compound involves a multi-step workflow that integrates chemical proteomics with genetic engineering.

workflow cluster_discovery Target Discovery cluster_validation Target Validation probe This compound incubation Incubation & Binding probe->incubation pulldown Comparative Pulldown probe->pulldown lysate Wild-Type Cell Lysate lysate->incubation lysate->pulldown streptavidin Streptavidin Affinity Purification incubation->streptavidin ms LC-MS/MS Proteomics streptavidin->ms hits Putative Target 'Hits' ms->hits crispr CRISPR/Cas9 Gene Editing hits->crispr ko_cell Knockout Cell Line Generation crispr->ko_cell ko_lysate Knockout Cell Lysate ko_cell->ko_lysate ko_lysate->pulldown wb Western Blot & MS Analysis pulldown->wb validated_target Validated Target wb->validated_target

Caption: Workflow for target identification and validation.

Hypothetical Experimental Data

To illustrate the expected outcomes, the following tables summarize hypothetical quantitative data from a study to identify and validate targets of this compound. Based on the known pharmacology of 5-methoxytryptamine, potential targets include serotonin (B10506) and melatonin (B1676174) receptors.

Table 1: Putative Targets Identified by Affinity Purification-Mass Spectrometry (AP-MS) in Wild-Type Cells

Protein IDGene NameProtein NameEnrichment Score (Fold Change vs. Control)p-value
P41595HTR2ASerotonin receptor 2A15.20.001
P48145HTR1ASerotonin receptor 1A8.70.005
P35367MTNR1AMelatonin receptor type 1A6.10.012
Q13585MTNR1BMelatonin receptor type 1B5.50.018
P08575ALBUSerum albumin2.10.250

Note: Serum albumin is a common non-specific binder in affinity purification experiments.

Table 2: Validation of HTR2A as a Target using a HTR2A Knockout (KO) Cell Line

AssayWild-Type (WT) CellsHTR2A KO Cells
AP-MS Enrichment of HTR2A 15.2-foldNot Detected
Western Blot of Pulldown Eluate (HTR2A band intensity) Strong SignalNo Signal
Competitive Binding (IC50 of 5-MT) 50 nM> 10,000 nM

Signaling Pathway Context

The validated targets of this compound are likely to be involved in established signaling pathways. For instance, the serotonin 2A receptor (HTR2A) is a G-protein coupled receptor (GPCR) that activates the phospholipase C (PLC) pathway.

signaling ligand 5-Methoxytryptamine receptor HTR2A (Validated Target) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: HTR2A signaling pathway.

Detailed Experimental Protocols

Affinity Purification of this compound Targets
  • Cell Lysis: Wild-type and knockout cells are harvested and lysed in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Probe Incubation: The cell lysate is pre-cleared by centrifugation. A defined amount of this compound is added to the lysate and incubated for 2-4 hours at 4°C with gentle rotation to allow for binding to target proteins.

  • Streptavidin Bead Capture: Streptavidin-coated magnetic beads are added to the lysate and incubated for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Generation of Knockout Cell Lines using CRISPR/Cas9
  • Guide RNA Design: Single guide RNAs (sgRNAs) targeting a critical exon of the target gene (e.g., HTR2A) are designed using online tools.

  • Vector Construction: The sgRNAs are cloned into a Cas9-expressing vector, which may also contain a selectable marker (e.g., puromycin (B1679871) resistance).

  • Transfection: The CRISPR/Cas9 plasmids are transfected into the parental cell line using a suitable method (e.g., lipofection or electroporation).

  • Selection and Clonal Isolation: Transfected cells are selected with the appropriate antibiotic. Single-cell clones are isolated by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Genomic DNA is isolated from the clones, and the targeted region is amplified by PCR and sequenced to confirm the presence of frame-shifting insertions or deletions (indels). The absence of the target protein is confirmed by Western blot.

Comparative Pulldown and Western Blot Validation
  • Parallel Pulldowns: Affinity purification is performed in parallel on lysates from wild-type and the validated knockout cell lines using this compound.

  • Western Blot Analysis: The eluates from the pulldowns are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific antibody against the putative target protein (e.g., anti-HTR2A antibody).

  • Analysis: The presence of a band at the correct molecular weight in the wild-type pulldown and its absence in the knockout pulldown confirms the specificity of the interaction.

Conclusion

The use of knockout cell lines represents a robust and reliable method for validating the protein targets of chemical probes like this compound. While other techniques can provide supportive evidence, the genetic ablation of the target protein offers the most definitive proof of a direct and specific interaction within a biological system. This guide provides a framework for designing and interpreting such validation studies, ultimately leading to higher confidence in the identified drug targets and accelerating the path toward new therapeutic interventions.

Safety Operating Guide

Navigating the Disposal of N-Biotinyl-5-methoxytryptamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates a robust understanding of proper chemical disposal procedures. For researchers, scientists, and drug development professionals handling N-Biotinyl-5-methoxytryptamine, a clear and systematic approach to its disposal is paramount. In the absence of specific federal or institutional guidelines for this compound, it must be treated as a hazardous chemical to ensure the highest safety standards.

All chemical waste is subject to regulation by the Environmental Protection Agency (EPA) and must be managed through designated hazardous waste programs.[1] Disposal in regular trash or down the sewer system is strictly prohibited without explicit permission from a certified Environmental Health and Safety (EHS) professional.[1][2]

Immediate Safety Protocols and Spill Management

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted within a chemical fume hood to prevent inhalation.[3][4]

In the event of a spill, the area should be secured, and the spilled material should be mixed with an inert absorbent, such as sand, before being swept into a designated, sealable container for disposal.[3]

Step-by-Step Disposal Procedure

The following steps outline the approved procedure for the disposal of this compound, adhering to general best practices for hazardous chemical waste.

1. Container Selection and Labeling:

  • Select a container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]

  • The container must be in good condition, free from leaks, and have a secure, screw-on cap.[5][6]

  • Affix a "Hazardous Waste" label to the container.[1] This label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The specific location of origin (e.g., laboratory, room number).[1]

    • The name and contact information of the principal investigator.[1]

2. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated and properly ventilated storage area.

  • The storage area should facilitate the segregation of incompatible waste types, such as acids and bases.[5]

  • Employ secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[5]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Complete any required hazardous waste information forms, providing a detailed and accurate list of the container's contents.[1]

4. Disposal of Empty Containers:

  • An empty container that has held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[6][7]

  • The rinsate from this process must be collected and treated as hazardous waste, following the same disposal procedure outlined above.[6][7]

  • After triple-rinsing and air-drying, the original chemical labels on the container should be defaced, and the container can then be disposed of as regular trash.[7]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Leak-proof, screw-on cap[5]
Waste Labeling "Hazardous Waste" with full chemical name, quantity, date, location, and PI information[1]
Storage Limit Do not accumulate more than 55 gallons of hazardous waste[5][7]
Empty Container Rinsing Triple-rinse with a suitable solvent[6][7]

Logical Workflow for Disposal

cluster_empty_container Empty Container Procedure A Step 1: Properly Label a Compatible Waste Container B Step 2: Transfer Waste into the Labeled Container A->B E Step 5: For Empty Containers, Triple-Rinse and Dispose of Rinsate as Hazardous Waste C Step 3: Securely Seal and Store in a Designated Area B->C D Step 4: Arrange for Pickup by Environmental Health & Safety (EHS) C->D

Figure 1. A flowchart illustrating the sequential steps for the proper disposal of this compound waste.

References

Personal protective equipment for handling N-Biotinyl-5-methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Biotinyl-5-methoxytryptamine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecific RecommendationsPurpose
Hand Protection Chemically resistant nitrile gloves. Double-gloving is recommended.[2][3]Prevents direct skin contact. The outer glove can be removed immediately if contaminated.[3]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][5] A full-face shield may be necessary for splash hazards.[3]Protects eyes from airborne particles and splashes.
Body Protection A fully buttoned laboratory coat.[5] A chemically resistant apron is advised when handling larger quantities.[3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if dust is generated and ventilation is inadequate.[5][6]Prevents inhalation of fine powder particles.[5]
Foot Protection Closed-toe shoes that cover the entire foot.[5][7]Protects feet from spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound should be performed within a certified chemical fume hood to control exposure.[1][4]

Preparation and Weighing:
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by lining it with absorbent pads.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or paper. Handle with care to avoid generating dust.

Dissolving the Compound:
  • Slowly add the desired solvent to the solid compound.

  • Gently swirl or vortex to dissolve. Avoid splashing.

  • Ensure the container is sealed before removing it from the chemical fume hood.

Experimental Use:
  • All procedures involving the compound in solution should be conducted within the fume hood.

  • Use appropriate lab equipment to handle the solution and avoid direct contact.

Intra-laboratory Transport:
  • Primary Container: The compound, whether solid or in solution, must be in a sealed and clearly labeled primary container.

  • Secondary Containment: For transport between labs, place the primary container within a durable, leak-proof secondary container.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Assure adequate flushing by separating the eyelids with fingers.[4] Immediate medical attention is required.[1]
Inhalation Remove to fresh air.[4] If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Wash out the mouth with copious amounts of water.[4] Do not induce vomiting. Seek immediate medical assistance.[1]

Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.[4] Sweep up the material and place it in a tightly closed container for disposal.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

Waste TypeDisposal Procedure
Solid Compound Waste Collect excess solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a labeled, sealed container for hazardous waste.
Liquid Waste (Solutions) Collect all solutions containing the compound in a labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.
Contaminated Materials Any materials that have come into contact with the compound, such as pipette tips and empty containers, should be disposed of as hazardous waste.[5]
Contaminated Glassware Rinse glassware three times with a suitable solvent. The first two rinses should be collected as hazardous liquid waste. The glassware can then be washed normally.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C Start Handling D Dissolve Compound C->D E Perform Experiment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F Post-Experiment G Label Hazardous Waste F->G H Store for Pickup G->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.